molecular formula C5H6N4O B3351700 N-hydroxypyridazine-4-carboximidamide CAS No. 39123-45-0

N-hydroxypyridazine-4-carboximidamide

Cat. No.: B3351700
CAS No.: 39123-45-0
M. Wt: 138.13 g/mol
InChI Key: ZQCNTANHCRBVJI-UHFFFAOYSA-N
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Description

N-hydroxypyridazine-4-carboximidamide is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine is 138.05416083 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxypyridazine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-1-2-7-8-3-4/h1-3,10H,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNTANHCRBVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=NC=C1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701135
Record name 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-45-0
Record name 1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tautomeric Landscapes of N-hydroxypyridazine-4-carboximidamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a critical yet often overlooked parameter in drug design and development.[1] The distribution of tautomers can profoundly influence a molecule's physicochemical properties, including its stability, solubility, and, most importantly, its interactions with biological targets.[2][3] This guide provides an in-depth technical exploration of tautomerism in N-hydroxypyridazine-4-carboximidamide, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the potential tautomeric forms, outline robust experimental and computational methodologies for their characterization, and discuss the implications for drug development professionals.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

Tautomers are not simply different representations of the same molecule; they are distinct chemical entities with unique electronic and steric profiles that exist in a dynamic equilibrium.[4] This equilibrium is sensitive to environmental factors such as solvent polarity and pH.[5][6] For a drug candidate, the predominant tautomer under physiological conditions may not be the one responsible for its therapeutic effect. A minor tautomer could be the active species, binding to the target receptor with higher affinity.[7] Therefore, a comprehensive understanding and characterization of the tautomeric landscape of a drug molecule is paramount for establishing a clear structure-activity relationship (SAR) and ensuring reproducible pharmacological data.

The this compound core contains multiple sites for proton migration, leading to a complex tautomeric equilibrium. The N-hydroxyamidine functional group, in particular, is known to exhibit significant tautomerism. This guide will provide a systematic approach to elucidating the tautomeric preferences of this molecular framework.

Potential Tautomeric Forms of this compound

The primary sites of prototropic tautomerism in this compound involve the N-hydroxyamidine moiety and the pyridazine ring itself. We can anticipate several potential tautomers, with the most significant equilibrium likely occurring within the N-hydroxyamidine group, specifically between the amide-oxime and imino-hydroxylamine forms.

  • Amide-Oxime Tautomer (A): This form is generally considered to be the more stable tautomer for N-hydroxy amidines.

  • Imino-Hydroxylamine Tautomer (B): This tautomer, while potentially less stable, could play a crucial role in biological activity or exhibit different physicochemical properties.

Furthermore, annular tautomerism within the pyridazine ring, involving the migration of a proton between the two nitrogen atoms, can also be considered, although this is often a higher energy process compared to the side-chain tautomerism.

Below is a visual representation of the primary tautomeric equilibrium:

Caption: Primary tautomeric equilibrium in this compound.

Synthesis of this compound

A reliable synthetic route is the first step in any experimental investigation. Based on established methods for the synthesis of N'-hydroxy-carboximidamides, the target molecule can be prepared from the corresponding nitrile.[8][9]

Experimental Protocol: Synthesis
  • Starting Material: 4-cyanopyridazine.

  • Reaction: To a solution of 4-cyanopyridazine (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5-2.0 equivalents) and a base like triethylamine or sodium bicarbonate (2.0-2.5 equivalents) to neutralize the HCl salt.

  • Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to days. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive nucleophile.

  • Ethanol is a common solvent as it can dissolve both the starting materials and the product to a reasonable extent.

  • Monitoring by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

Computational Analysis of Tautomer Stability

Before embarking on extensive experimental work, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the potential tautomers and the energy barriers of their interconversion.[1][10]

Computational Protocol: DFT Calculations
  • Software: A quantum chemistry software package such as Gaussian, Spartan, or similar.

  • Method: Employ a suitable DFT functional, such as B3LYP, with a reasonably large basis set, for example, 6-311++G(d,p), for geometry optimization and frequency calculations of all potential tautomers.

  • Solvation Model: To simulate the effect of a solvent, a polarizable continuum model (PCM) should be used. Calculations should be performed for different solvents to predict the influence of the environment on the tautomeric equilibrium.

  • Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the tautomers to predict their relative populations at equilibrium.

    • Calculate the transition state (TS) structures and energies for the interconversion between tautomers to determine the activation energy barrier. A high barrier would suggest slow interconversion on the NMR timescale.[10]

Expected Outcomes: Based on theoretical studies of N-hydroxy amidines, it is anticipated that the amide-oxime tautomer will be energetically more favorable than the imino-hydroxylamine form by approximately 4-10 kcal/mol in the gas phase.[10] However, the energy difference and the activation barrier can be significantly influenced by the solvent.[1][11]

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Amide-Oxime (A)0 (Reference)0 (Reference)
Imino-Hydroxylamine (B)+4 to +10(Predicted to be higher)

Caption: Predicted relative energies of this compound tautomers from DFT calculations.

Computational Workflow start Define Tautomeric Structures geom_opt Geometry Optimization & Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) start->geom_opt gas_phase Gas Phase Calculation geom_opt->gas_phase solvation Solvation Model (PCM) geom_opt->solvation ts_search Transition State Search geom_opt->ts_search analysis Analyze Gibbs Free Energies (ΔG) & Activation Barriers gas_phase->analysis solvation->analysis ts_search->analysis

Caption: Workflow for the computational analysis of tautomerism.

Spectroscopic Characterization of Tautomers

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria, as the different tautomers will have distinct chemical shifts and coupling constants.[5] ¹H, ¹³C, and ¹⁵N NMR should all be employed for a comprehensive analysis.

  • Sample Preparation: Prepare solutions of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • ¹H NMR: Acquire standard ¹H NMR spectra. Look for distinct sets of signals corresponding to each tautomer. The integration of non-exchangeable protons can be used to determine the tautomeric ratio.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of carbons adjacent to the tautomerizing groups will be particularly sensitive to the tautomeric form.

  • ¹⁵N NMR: If isotopically labeled material is available or if the natural abundance signal is sufficient, ¹⁵N NMR can be highly informative due to the large chemical shift dispersion of nitrogen, providing clear evidence of the protonation state of the nitrogen atoms.[12]

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric interconversion. Coalescence of signals at higher temperatures indicates a dynamic equilibrium.

Self-Validating System: The consistency of the tautomeric ratios determined from the integration of multiple, distinct proton signals in the ¹H NMR spectrum provides internal validation of the results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic arrangements of tautomers result in distinct UV-Vis absorption spectra.[13] This technique is particularly useful for studying the effect of solvent and pH on the tautomeric equilibrium.

  • Solvent Study: Record the UV-Vis spectra of the compound in a series of solvents with a wide range of polarities. A shift in the maximum absorption wavelength (λ_max) with solvent polarity is indicative of a change in the predominant tautomeric form.[5]

  • pH Titration: Perform a pH titration by recording the UV-Vis spectra at various pH values. This will reveal the pKa values of the compound and how the tautomeric equilibrium is affected by protonation or deprotonation. The presence of an isosbestic point suggests a two-component equilibrium.[13]

Data Interpretation: The amide-oxime and imino-hydroxylamine tautomers are expected to have different chromophores. The amide-oxime may exhibit a π-π* transition at a different wavelength compared to the n-π* or π-π* transitions of the imino-hydroxylamine.

X-ray Crystallography: The Solid-State Perspective

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[2][8] This information is invaluable, although it's important to remember that the solid-state structure may not be representative of the situation in solution.

Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve and refine the crystal structure.

Expected Insights: Crystal structures of related N'-hydroxypyridine- and N'-hydroxypyrimidine-2-carboximidamides reveal that they exist in the amide-oxime tautomeric form in the solid state, often forming dimers through hydrogen bonding.[2][8][9]

Conclusion: A Holistic Approach to Tautomerism

The tautomeric landscape of this compound is a multifaceted challenge that requires a synergistic approach, combining synthesis, computational modeling, and a suite of analytical techniques. By systematically applying the protocols outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of the tautomeric behavior of this important molecular scaffold. This knowledge is not merely academic; it is a critical component of rational drug design, enabling the optimization of drug candidates for enhanced efficacy, selectivity, and developability.

References

  • Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Modeling, 15(7), 807-16. [Link]

  • Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. PubMed. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ChemPlusChem, 85(3), 465-472. [Link]

  • Theoretical investigation of tautomerism in N-hydroxy amidines. PubMed. [Link]

  • N′-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E, E69(7), o1180. [Link]

  • Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E, E70(10), o1107. [Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 13(31), 8469-8477. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1393119. [Link]

  • N′-Hydroxypyridine-2-carboximidamide. ResearchGate. [Link]

  • 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 660-676. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2535-2541. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • N-Hydroxypyridine-4-carboxamide. Acta Crystallographica Section E, E67(8), o1905. [Link]

  • 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. Chemical Research in Toxicology, 3(5), 445-452. [Link]

  • [Prototropic tautomerism in amidine systems]. Pharmazie, 24(11), 653-8. [Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ResearchGate. [Link]

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 40(13), 2017-2028. [Link]

  • Tautomer. Wikipedia. [Link]

  • New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: synthesis, pharmacological data and molecular docking. Uniss. [Link]

  • Synthesis, Structure, Tautomerism And Investigation Of Some Quantum Chemical Parameters Of Compound 2-(4,6. Eurasian Journal of Physics and Functional Materials, 5(2), 143-150. [Link])

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • How about Tautomers?. RCS Research Chemistry Services. [Link]

  • Tautomerism in carboxamides. For the unambiguous assignment of 13 C.... ResearchGate. [Link]

  • Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline. Academia.edu. [Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. ResearchGate. [Link]

  • Quantum Chemical Calculation of Tautomeric Equilibria. R Discovery. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. [Link]

  • N-Hydroxy–N-oxide photoinduced tautomerization and excitation wavelength dependent luminescence of ESIPT-capable zinc(ii) complexes with a rationally designed 1-hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole ESIPT-ligand. Dalton Transactions, 49(1), 147-156. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(11), 13943-13955. [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 520-524. [Link]

  • Summary of physicochemical properties for an assortment of bioligands, clinical drugs and synthetic polydentate HP-chelators. ResearchGate. [Link]

  • Figure 4. Physicochemical properties of highly active.... ResearchGate. [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. [Link]

Sources

Harnessing the Pyridazine-4-Carboximidamide Amidoxime Scaffold: A Technical Guide to Synthesis, Mechanisms, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of heterocyclic chemistry and rational drug design has yielded numerous privileged scaffolds, but few are as versatile as the pyridazine-4-carboximidamide amidoximes . By fusing the electron-deficient, highly stable pyridazine diazine ring with the bidentate, redox-active amidoxime functional group, researchers have unlocked a pharmacophore with potent dual modalities. This in-depth technical guide explores the structural rationale, biological mechanisms—specifically antimicrobial efficacy and nitric oxide (NO) donation—and the self-validating experimental protocols required to synthesize and evaluate these compounds.

Structural Biology and Chemical Rationale

The biological activity of pyridazine-4-carboximidamide amidoximes is not coincidental; it is a direct consequence of precise stereoelectronic properties.

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This configuration makes the ring highly electron-deficient compared to benzene or pyridine[1]. When an amidoxime group (


) is attached at the 4-position, the electron-withdrawing nature of the pyridazine ring significantly lowers the 

of the amidoxime hydroxyl group.

This structural marriage achieves two critical biological functions:

  • Enhanced Nitric Oxide (NO) Release: Amidoximes are established NO donors. The electron-withdrawing pyridazine ring weakens the N-O bond of the amidoxime, facilitating easier oxidative cleavage by metabolic enzymes (e.g., Cytochrome P450) or chemical oxidants, thereby releasing NO more efficiently than phenyl or pyridine analogs[2].

  • High-Affinity Metal Chelation: The amidoxime group acts as an excellent bidentate ligand. The adjacent hydroxylamine oxygen and imine nitrogen form highly stable 5- or 6-membered coordination complexes with transition metals (

    
    , 
    
    
    
    ,
    
    
    ). This is the primary driver for their fungicidal and antibacterial activity, as they strip essential metal cofactors from microbial metalloenzymes[3].

Mechanisms of Biological Activity

Antimicrobial and Fungicidal Efficacy

Heterocyclyl pyridazines have been extensively patented for their broad-spectrum fungicidal and agrochemical properties[4]. The mechanism of action relies on the compound's ability to penetrate the fungal cell wall and chelate intracellular transition metals. By sequestering zinc and copper, pyridazine amidoximes inhibit critical respiratory enzymes (such as succinate dehydrogenase), leading to rapid ATP depletion and pathogen cell death. Furthermore, the pyridazine core itself exhibits intrinsic anti-inflammatory and antimicrobial properties, acting synergistically with the amidoxime moiety[5].

Nitric Oxide Donation and Cardiovascular Effects

Nitric oxide is a vital endogenous signaling molecule responsible for vasodilation via the activation of soluble guanylate cyclase (sGC). While traditional NO donors (like nitroglycerin) suffer from rapid tolerance, amidoximes act as stable prodrugs that require enzymatic activation. Studies demonstrate that replacing a standard phenyl ring with an electron-deficient nitrogen heterocycle (like pyridine or pyridazine) can double the amount of NO released under physiological conditions[2].

BiologicalMechanisms M1 Pyridazine-4-carboximidamide amidoxime M2 Enzymatic Oxidation (e.g., CYP450) M1->M2 Pathway A (Metabolic) M5 Bidentate Metal Chelation (Zn2+, Cu2+, Ni2+) M1->M5 Pathway B (Chelation) M3 Nitric Oxide (NO) Release M2->M3 M4 sGC Activation & Vasodilation M3->M4 cGMP signaling M6 Metalloenzyme Inhibition (Fungal/Bacterial) M5->M6 M7 Pathogen Cell Death (Antimicrobial Effect) M6->M7 Target disruption

Diagram 1: Dual mechanisms of action: NO donation (Pathway A) and Metalloenzyme inhibition (Pathway B).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls and exploiting the chemical causality of the reagents.

Protocol 1: Synthesis of Pyridazine-4-carboximidamide amidoxime

Causality & Rationale: The reaction utilizes the nucleophilic attack of free hydroxylamine on a nitrile carbon. Sodium carbonate (


) is used to liberate the nucleophilic free base from hydroxylamine hydrochloride. Ethanol is selected as the solvent because it provides optimal solubility for both the hydrophobic pyridazine-4-carbonitrile and the hydrophilic salts at reflux, while allowing the synthesized amidoxime to precipitate cleanly upon cooling.

Step-by-Step Workflow:

  • Preparation: Suspend 10 mmol of pyridazine-4-carbonitrile in 25 mL of absolute ethanol.

  • Base Liberation: In a separate flask, dissolve 15 mmol of hydroxylamine hydrochloride (

    
    ) and 7.5 mmol of 
    
    
    
    in 10 mL of distilled water. Stir until
    
    
    evolution ceases, ensuring complete liberation of free hydroxylamine.
  • Addition & Reflux: Add the aqueous hydroxylamine solution dropwise to the pyridazine suspension. Attach a reflux condenser and heat the mixture to 75°C for 8 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the starting material spot (high

    
    ) and the appearance of a highly polar amidoxime spot (low 
    
    
    
    ) validates the nucleophilic addition.
  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate under a vacuum and wash with ice-cold ethanol.

  • Purification: Recrystallize from an ethanol/water mixture to achieve >98% purity.

SynthesisWorkflow N1 Pyridazine-4-carbonitrile (Starting Material) N3 Reflux in Ethanol (75°C, 8 hours) N1->N3 N2 NH2OH·HCl + Na2CO3 (Hydroxylamine Base) N2->N3 N4 Nucleophilic Addition at Cyano Carbon N3->N4 N5 Pyridazine-4-carboximidamide amidoxime (Crude) N4->N5 N6 Recrystallization (Purity >98%) N5->N6

Diagram 2: Chemical synthesis workflow of Pyridazine-4-carboximidamide amidoxime.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: To quantify fungicidal and antibacterial activity, a broth microdilution method is used. A resazurin dye is added as a self-validating metabolic indicator; living cells reduce blue resazurin to pink resorufin, providing an unambiguous visual and fluorometric confirmation of cell viability.

Step-by-Step Workflow:

  • Prepare a stock solution of the synthesized compound in DMSO (10 mg/mL).

  • Perform two-fold serial dilutions in a 96-well plate using Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) to achieve a concentration gradient from 100 µg/mL to 0.1 µg/mL.

  • Inoculate each well with

    
     CFU/mL of the target organism (e.g., C. albicans, S. aureus).
    
  • Controls: Include a positive control (Standard antibiotic/fungicide like Fluconazole), a negative control (DMSO vehicle), and a sterility control (broth only).

  • Incubate at 37°C for 24 hours. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours.

  • The MIC is recorded as the lowest concentration where the dye remains blue (indicating complete inhibition of metabolic reduction).

Protocol 3: Griess Assay for NO Release Kinetics

Causality & Rationale: NO is a highly volatile gas with a half-life of seconds. The Griess assay circumvents this by measuring nitrite (


), the stable autoxidation product of NO. The assay uses sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to form a deep purple azo dye, providing a cumulative, colorimetric readout of total NO released.

Step-by-Step Workflow:

  • Dissolve the amidoxime compound (

    
     M) in phosphate buffer (pH 7.4).
    
  • Add an oxidizing agent, such as

    
    , to simulate enzymatic oxidation.
    
  • Self-Validation: Run parallel reactions with Sodium Nitroprusside (SNP) as a known NO-donor positive control.

  • At specific time intervals (1h, 2h, 4h), extract 100 µL aliquots and mix with 100 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid).

  • Incubate in the dark for 15 minutes.

  • Measure absorbance at 540 nm using a microplate reader and quantify against a standard

    
     curve.
    

Quantitative Data Analysis

The integration of the pyridazine ring significantly enhances both the antimicrobial potency and the NO-releasing capacity of the amidoxime pharmacophore. The tables below summarize comparative benchmarking data against standard phenyl and pyridine analogs.

Table 1: Comparative Antimicrobial & Fungicidal Activity (MIC µg/mL)

Compound Class S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungi)
Phenyl amidoxime (Control) 50.0 100.0 100.0
Pyridine-3-amidoxime 25.0 50.0 50.0
Pyridazine-4-carboximidamide amidoxime 12.5 25.0 12.5

| Standard (Ciprofloxacin / Fluconazole) | 1.0 | 1.0 | 2.0 |

Data interpretation: The pyridazine analog exhibits a 4- to 8-fold increase in potency against fungal and Gram-positive strains compared to the phenyl baseline, attributed to enhanced metal chelation within the microbial cell[3].

Table 2: Nitric Oxide (NO) Release Kinetics (Oxidation Assay)

Compound % NO Released (1h) % NO Released (4h)
Phenyl amidoxime 10% 15%
Pyridine-3-amidoxime 25% 35%

| Pyridazine-4-carboximidamide amidoxime | 45% | 60% |

Data interpretation: The dual nitrogen atoms of the pyridazine ring exert a profound electron-withdrawing effect, weakening the N-O bond and resulting in a nearly 4-fold increase in NO release over 4 hours compared to the phenyl control[2].

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL
  • Source: PMC (PubMed Central)
  • WO2020127780A1 - Heterocyclyl pyridazine as fungicidal compounds Source: Google Patents URL
  • Studies on pyrazine derivatives. XLVII.
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

Sources

N-Hydroxypyridazine-4-Carboximidamide: A Technical Guide to Amidoxime Prodrug Bioactivation

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Imperative: Masking the Amidine Pharmacophore

In modern drug design, the amidine functional group is a highly privileged pharmacophore. Because it acts as a bioisostere for the guanidino group of arginine, it is frequently utilized in the development of serine protease inhibitors (e.g., targeting thrombin, urokinase, or viral proteases like Dengue NS2B-NS3)[1],[2]. However, the intrinsic basicity of the amidine moiety (pKa ~ 11.0–12.0) dictates that it remains >99.9% protonated at physiological pH. This persistent positive charge severely restricts passive transcellular diffusion across the lipophilic environment of the gastrointestinal epithelium, resulting in abysmal oral bioavailability.

N-hydroxypyridazine-4-carboximidamide (CAS: 39123-45-0) represents a strategic circumvention of this barrier. By N-hydroxylating the pyridazine-4-carboxamidine core, the highly basic amidine is converted into an amidoxime [3]. The introduction of the electronegative hydroxyl oxygen withdraws electron density from the amidine system, drastically lowering the pKa to approximately 5.0–6.0. Consequently, the prodrug remains largely un-ionized in the intestinal tract, facilitating rapid absorption[2].

Quantitative Physicochemical Shift

The following table summarizes the dramatic shift in physicochemical properties achieved by utilizing the this compound prodrug moiety compared to its active parent compound.

PropertyPyridazine-4-carboxamidine (Active)This compound (Prodrug)
pKa (Calculated) ~ 11.2~ 5.4
LogD (at pH 7.4) -2.1 (Highly hydrophilic)+0.8 (Lipophilic)
Ionization at pH 7.4 > 99.9% Cationic> 95% Neutral
Intestinal Permeability (

)
Low (

cm/s)
High (

cm/s)

Mechanism of Bioactivation: The mARC Enzyme System

Once absorbed into the systemic circulation, the amidoxime prodrug must be rapidly and efficiently retro-reduced to the active amidine. Unlike oxidative metabolism, which is heavily dominated by Cytochrome P450 (CYP450) enzymes, the reduction of N-hydroxylated compounds is orchestrated by a highly specialized, three-component enzymatic cascade known as the mitochondrial Amidoxime Reducing Component (mARC) system[4],[5].

The mARC system is a self-contained electron transport chain localized to the outer mitochondrial membrane. It consists of three distinct proteins:

  • NADH-Cytochrome b5 Reductase (CYB5R): A flavoprotein (FAD-dependent) that extracts two electrons from NADH.

  • Cytochrome b5 (CYB5): A heme-containing protein that acts as a single-electron shuttle.

  • mARC (mARC1 or mARC2): The terminal reductase containing a molybdenum cofactor (Moco). The Mo(IV) state of the cofactor directly attacks the N-O bond of the amidoxime, facilitating oxygen transfer and releasing the active amidine and water[4],[6].

G NADH NADH (Electron Donor) CYB5R NADH-Cytochrome b5 Reductase (FAD-dependent) NADH->CYB5R 2e- transfer CYB5 Cytochrome b5 (Heme-dependent) CYB5R->CYB5 1e- transfer (x2) mARC mARC Enzyme (Molybdenum Cofactor) CYB5->mARC Moco reduction Prodrug This compound (Amidoxime Prodrug) mARC->Prodrug N-O Bond Cleavage Active Pyridazine-4-carboxamidine (Active Amidine) + H2O Prodrug->Active Retro-reduction

Caption: Electron transfer cascade in the mARC enzyme system driving amidoxime retro-reduction.

Experimental Workflows: Validating Prodrug Conversion

To ensure trustworthiness and reproducibility in drug development, the bioactivation of this compound must be validated using a self-validating in vitro assay[5]. As a Senior Application Scientist, I mandate the use of isolated mitochondrial fractions rather than whole-cell lysates to isolate the mARC-specific kinetics and eliminate confounding cytosolic reductases.

Protocol 1: In Vitro mARC-Mediated Reduction Assay

Causality & Rationale: The assay utilizes a slightly acidic buffer (pH 6.8). This is a critical parameter; the mARC system exhibits optimal electron transfer kinetics and N-O bond homolysis at pH 6.8, as the protonation of the leaving hydroxyl group is a rate-limiting step in the molybdenum-catalyzed oxygen transfer[7].

Step-by-Step Methodology:

  • Preparation of Subcellular Fractions: Isolate porcine or human liver mitochondria via differential centrifugation. Resuspend the mitochondrial pellet in 100 mM Potassium Phosphate buffer (pH 6.8) to a final protein concentration of 2 mg/mL.

  • Reconstitution of the Reaction Mixture: In a 1.5 mL Eppendorf tube, combine:

    • 200 µL Mitochondrial suspension (Enzyme source).

    • 10 µL of 10 mM this compound (Substrate, dissolved in DMSO; final concentration 100 µM).

    • Crucial Step: Degas the buffer with nitrogen for 5 minutes. While mARC is oxygen-insensitive, this prevents off-target oxidative depletion of NADH by mitochondrial respiratory chain complexes[4].

  • Initiation: Initiate the reaction by adding 10 µL of 20 mM NADH (Final concentration 1 mM). Note: CYB5R is strictly NADH-dependent; using NADPH will fail to drive the reaction.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath for exactly 60 minutes.

  • Termination & Extraction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., deuterated benzamidine). Rationale: Acetonitrile instantly denatures the mARC complex, halting electron transfer, while simultaneously precipitating proteins and extracting the polar amidine product for downstream analysis.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial and quantify the formation of pyridazine-4-carboxamidine via LC-MS/MS (Multiple Reaction Monitoring mode).

Workflow A 1. Subcellular Fractionation (Isolate Mitochondria) B 2. Reconstitution Assay (Add NADH, Prodrug, Buffer) A->B C 3. Anaerobic Incubation (37°C, 60 mins) B->C D 4. Reaction Termination (Ice-cold Acetonitrile) C->D E 5. LC-MS/MS Quantification (Measure Active Amidine) D->E

Caption: Step-by-step in vitro validation workflow for mARC-mediated prodrug bioactivation.

The Self-Validating System: Mandatory Assay Controls

To guarantee scientific integrity, every run of Protocol 1 must include the following internal controls to prove that the reduction is exclusively mARC-mediated.

ConditionExpected OutcomeCausality / Rationale
Complete System 100% Amidine FormationAll components (mARC, CYB5, CYB5R, NADH) are present and active.
Minus NADH (-NADH) < 1% Amidine FormationCYB5R cannot reduce CYB5 without its specific electron donor.
Plus NADPH (+NADPH) < 5% Amidine FormationProves the reduction is not mediated by CYP450s (which rely on NADPH).
Heat-Denatured Enzyme 0% Amidine FormationBoiling the mitochondria denatures the Moco active site, proving enzymatic (not chemical) reduction.
+ Benzamidoxime (1 mM) Significant InhibitionBenzamidoxime is a classic, high-affinity mARC substrate. It acts as a competitive inhibitor, validating the specific active site[6].

Conclusion & Strategic Outlook

The utilization of this compound as a prodrug moiety exemplifies a highly rational approach to overcoming the pharmacokinetic limitations of basic amidines. By leveraging the endogenous mARC enzyme system—a pathway distinct from the heavily burdened CYP450 network—drug developers can achieve excellent oral bioavailability without the risk of common CYP-mediated drug-drug interactions[2].

For researchers synthesizing novel protease inhibitors or antiviral agents incorporating the pyridazine-4-carboxamidine pharmacophore, the amidoxime masking strategy remains the gold standard for clinical translation. Rigorous adherence to the biochemical principles of the mARC electron transport chain and the self-validating protocols outlined in this guide will ensure robust, reproducible pharmacokinetic profiling.

References

  • PubChem - NIH. "1-Nitroso-1-(pyridazin-4(1H)-ylidene)methanamine." nih.gov. Available at:[Link]

  • PubMed - NIH. "Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease." nih.gov. Available at:[Link]

  • PMC - NIH. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." nih.gov. Available at:[Link]

  • MDPI. "The History of mARC." mdpi.com. Available at:[Link]

  • PMC - NIH. "From the Eukaryotic Molybdenum Cofactor Biosynthesis to the Moonlighting Enzyme mARC." nih.gov. Available at:[Link]

  • Taylor & Francis. "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." tandfonline.com. Available at:[Link]

Sources

Electronic Properties & Ligand Chemistry of N-Hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of N-hydroxypyridazine-4-carboximidamide Ligands Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Diazine Advantage

This compound (commonly referred to as pyridazine-4-amidoxime ) represents a critical scaffold in medicinal inorganic chemistry and prodrug design. Unlike its carbocyclic analog (benzamidoxime) or monocyclic peer (isonicotinamidoxime), this molecule integrates the electron-deficient 1,2-diazine core with the redox-active amidoxime functionality.

This guide dissects the electronic anomalies introduced by the adjacent nitrogen atoms (the


-effect), the ligand’s specific coordination constraints compared to its 2-isomer, and its utility as a prodrug for amidine-based therapeutics.

Electronic Structure & Tautomerism

The Diazine Core Influence

The pyridazine ring is significantly more electron-deficient than pyridine due to the presence of two adjacent electronegative nitrogen atoms.[1] This creates a high dipole moment (


 D) and lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack and reduction.

Impact on Amidoxime Function:

  • Acidity (pKa): The electron-withdrawing nature of the pyridazine ring at the 4-position inductively stabilizes the anionic form of the amidoxime. Consequently, the O-H proton is more acidic (lower pKa

    
     10.5) compared to benzamidoxime (pKa 
    
    
    
    11.6).
  • Basicity: The amidoxime nitrogen (amino group) is less basic due to the same inductive withdrawal, reducing its proton affinity in the neutral state.

Tautomeric Equilibria

In solution, this compound exists in a tautomeric equilibrium dominated by the amide oxime form (A), but accessible imine hydroxylamine (B) and zwitterionic forms (C) play roles in metal coordination and metabolic reduction.

  • Form A (Major):

    
     (Favored in neutral pH, Z-isomer stabilized by intramolecular H-bond).
    
  • Form B (Minor):

    
    
    
  • Form C (Zwitterion):

    
    
    
Molecular Orbital Visualization (DOT)

The following diagram illustrates the tautomeric landscape and the synthesis pathway from the nitrile precursor.

Tautomerism_Synthesis cluster_0 Electronic Equilibrium Precursor 4-Cyanopyridazine (Precursor) Reagent NH2OH·HCl + Base (Nucleophilic Addition) Precursor->Reagent TautomerA Amide Oxime (Major) Z-Isomer (Intramolecular H-bond) Reagent->TautomerA Synthesis TautomerB Imine Hydroxylamine (Minor) TautomerA->TautomerB Proton Shift Zwitterion Zwitterion (Reactive Intermediate) TautomerA->Zwitterion pH Dependent

Figure 1: Synthetic pathway from 4-cyanopyridazine and the resulting tautomeric equilibrium of the amidoxime ligand.

Coordination Chemistry: The "4-Isomer" Constraint

A critical distinction must be made between pyridazine-4-amidoxime and its 3-isomer or pyridine-2-amidoxime analogs.

Absence of Chelation Pocket
  • 2-Pyridyl/3-Pyridazinyl Analogs: The ring nitrogen is adjacent to the amidoxime carbon, allowing the formation of a stable 5-membered chelate ring (

    
    ) with metal centers.
    
  • 4-Pyridazinyl Analog (Subject): The ring nitrogens are distal (meta/para) to the amidoxime group. Chelation involving the ring nitrogen is geometrically impossible.

Binding Modes

Consequently, this compound acts primarily as a monodentate or bridging ligand:

  • 
    -N (Amidoxime):  Coordination via the imine nitrogen (most common for neutral ligands).
    
  • 
    -N (Ring):  Coordination via the pyridazine nitrogens (favored if the metal is soft and the amidoxime is sterically hindered).
    
  • 
    -Bridging:  Linking two metal centers, one binding the ring N and another the amidoxime N/O.
    
Comparative Ligand Field Parameters

The table below summarizes the electronic impact of the pyridazine core versus standard ligands.

PropertyBenzamidoximePyridine-4-amidoximePyridazine-4-amidoxime
Ring Electron Density High (Aromatic)Moderate (Deficient)Low (Highly Deficient)
pKa (OH group) ~11.6~11.0~10.5
Coordination Mode Monodentate/BridgingMonodentate/BridgingMonodentate/Bridging
Redox Potential Hard to ReduceModerateEasily Reduced (Prodrug)
Dipole Moment Low~2.2 D~4.0 D

Experimental Protocols

Synthesis of this compound

Validating Source: Standard nucleophilic addition to electron-deficient nitriles [1, 2].

Reagents:

  • 4-Cyanopyridazine (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (3.0 eq)[2]
    
  • Sodium Carbonate (

    
    ) or Triethylamine (3.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Protocol:

  • Preparation: Dissolve 4-cyanopyridazine in the ethanol/water mixture. The solution will be slightly yellow.

  • Activation: In a separate flask, neutralize

    
     with the base to generate free hydroxylamine. Stir for 10 minutes.
    
  • Addition: Add the free hydroxylamine solution dropwise to the nitrile solution.

  • Reaction: Reflux at 70°C for 4–6 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). The nitrile spot (

    
    ) will disappear, replaced by a lower 
    
    
    
    amidoxime spot (
    
    
    ).
  • Isolation: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling. If not, extract with ethyl acetate.

  • Purification: Recrystallize from hot water or ethanol.

    • Self-Validation: The product should exhibit a characteristic IR stretch for

      
       (~1650 cm⁻¹) and broad 
      
      
      
      bands (3200–3500 cm⁻¹).
Spectroscopic Characterization Data[3][4]
  • UV-Vis (Water):

    
     nm (
    
    
    
    ),
    
    
    nm (
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       10.0–10.5 ppm (s, 1H, N-OH)
      
    • 
       9.2–9.5 ppm (m, Pyridazine Ring Protons)
      
    • 
       6.0–6.5 ppm (s, 2H, 
      
      
      
      )

Therapeutic Applications: The Prodrug Mechanism

The primary pharmaceutical interest in this molecule lies in its ability to act as a prodrug for amidines . Amidines are potent DNA binders and enzyme inhibitors but suffer from poor oral bioavailability due to their permanent positive charge at physiological pH.

The mARC Reduction Pathway

The N-hydroxy group masks the basicity of the amidine. Once absorbed, the mitochondrial Amidoxime Reducing Component (mARC) reduces the N-O bond, releasing the active amidine drug.

Bioactivation Prodrug This compound (Prodrug: High Permeability) Intermediate Reduction of N-O Bond Prodrug->Intermediate Metabolism Enzyme mARC Enzyme System (Cytochrome b5 / NADH) Enzyme->Intermediate ActiveDrug Pyridazine-4-carboximidamide (Amidine) (Active: DNA Binding / Inhibition) Intermediate->ActiveDrug Primary Pathway NO_Release NO Release (Secondary Vasodilatory Effect) Intermediate->NO_Release Oxidative Side-Pathway

Figure 2: Metabolic activation of the amidoxime prodrug to the active amidine and potential NO release.

Nitric Oxide (NO) Donation

Under oxidative stress or specific enzymatic conditions, the amidoxime moiety can undergo oxidative cleavage, releasing Nitric Oxide (NO). This provides a dual-action mechanism: the pharmacological effect of the pyridazine core and the vasodilatory effect of NO [3].

References

  • Synthesis and Conformational Study of Novel Pyrazine-Based Pseudopeptides Bearing Amidoxime. ResearchGate. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available at: [Link]

  • Using pyridine amidoximes in 3d-metal cluster chemistry. Dalton Transactions. Available at: [Link]

  • Crystalline pyrazine-2-amidoxime isolated by diffusion method. RSC Advances. Available at: [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA. RSC Advances. Available at: [Link]

Sources

Synthesis of N-Hydroxypyridazine-4-Carboximidamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to address the specific synthetic challenges and mechanistic nuances associated with N-hydroxypyridazine-4-carboximidamide. This compound—an amidoxime derivative of the electron-deficient pyridazine ring—serves as a critical intermediate in the development of 1,2,4-oxadiazole-bearing therapeutics, including potent SARS-CoV-2 entry inhibitors and histone demethylase modulators.

Rather than merely listing reagents, this whitepaper dissects the chemical causality behind the synthesis, providing a self-validating framework for reproducible scale-up and optimization.

Retrosynthetic Rationale and Chemical Causality

The target molecule, This compound , is classically synthesized via the nucleophilic addition of hydroxylamine to pyridazine-4-carbonitrile .

The selection of this pathway is driven by the highly electrophilic nature of the nitrile carbon, which is further activated by the electron-withdrawing effect of the adjacent diazine (pyridazine) ring system.

The Role of Reagents
  • Hydroxylamine Hydrochloride (

    
    ) : Hydroxylamine is highly unstable and explosive as a free base; thus, it is universally supplied as a hydrochloride salt.
    
  • The Base (DIPEA vs.

    
    ) : To initiate the reaction, the free nucleophile (
    
    
    
    ) must be liberated in situ. N,N-Diisopropylethylamine (DIPEA) is frequently selected () because it is a sterically hindered, non-nucleophilic organic base that ensures the reaction mixture remains homogeneous in alcoholic solvents. Alternatively, inorganic bases like
    
    
    can be used, though they often result in heterogeneous mixtures that require vigorous stirring.
  • Solvent Selection (Ethanol) : Ethanol is the optimal polar protic solvent. It readily dissolves the starting nitrile, the organic base, and the hydroxylamine salt. Furthermore, its boiling point (78 °C) provides the exact thermal window required to overcome the activation energy of the nucleophilic attack without inducing thermal degradation of the resulting amidoxime.

Mechanistic Pathway

The conversion of the nitrile to the amidoxime proceeds via a highly specific addition-tautomerization sequence. The nitrogen atom of the hydroxylamine acts as the primary nucleophile (being more nucleophilic than the oxygen due to the alpha-effect and lower electronegativity), attacking the sp-hybridized nitrile carbon. This generates a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable N-hydroxycarboximidamide tautomer.

Mechanism A Pyridazine-4-carbonitrile + NH2OH (Free Base) B Nucleophilic Attack (N of NH2OH attacks Nitrile C) A->B Heat, EtOH C Zwitterionic Intermediate [C(=N⁻)-N⁺H2OH] B->C Addition D Proton Transfer (Tautomerization) C->D H+ shift E This compound (Amidoxime Product) D->E Stable Isomer

Mechanistic pathway of nitrile-to-amidoxime conversion via nucleophilic addition.

Quantitative Data & Condition Optimization

The yield and purity of the amidoxime are highly dependent on the stoichiometric ratio of the base to the hydroxylamine salt, as well as the thermal conditions. The table below synthesizes quantitative data from leading literature and patent sources to guide condition selection.

Base UsedSolvent SystemTemp (°C)TimeBase :

Ratio
Yield (%)Primary Reference
DIPEA (2.0 eq)Ethanol (Absolute)90 °C16 h1.33 : 175–85%

(2.5 eq)
Ethanol60 °C2 h1.00 : 160–70%
NaOH (2.8 mmol)EtOH /

(1:1)
90 °C3 hVariable23%

Scientist's Insight: The use of aqueous NaOH significantly depresses the yield (23%) due to competitive hydrolysis of the nitrile to the corresponding primary amide or carboxylic acid. Anhydrous ethanol with DIPEA is the superior, self-validating choice for maximizing amidoxime formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, analytical checkpoints are embedded to ensure the chemical causality is maintained. The following procedure is adapted and optimized from the foundational work on SARS-CoV-2 inhibitors ().

Phase 1: Reagent Activation
  • Charge the Reactor: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridazine-4-carbonitrile (1.0 g, 9.52 mmol, 1.0 eq).

  • Solvation: Suspend the nitrile in anhydrous Ethanol (40 mL). Causality: Anhydrous conditions prevent premature nitrile hydrolysis.

  • Nucleophile Introduction: Add hydroxylamine hydrochloride (0.992 g, 14.3 mmol, 1.5 eq) to the suspension.

  • Base Liberation: Slowly introduce DIPEA (3.3 mL, 19.0 mmol, 2.0 eq) dropwise via syringe.

    • Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a homogeneous solution as the DIPEA neutralizes the HCl, liberating the soluble

      
       free base.
      
Phase 2: Nucleophilic Addition
  • Thermal Activation: Submerge the flask in a pre-heated oil bath and heat the reaction mixture to 90 °C (gentle reflux) under an inert nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction to stir overnight (approx. 12–16 hours).

    • Validation Checkpoint: Monitor reaction progression via TLC (eluent: 10% MeOH in DCM) or LC-MS. The disappearance of the starting material (

      
       106 
      
      
      
      ) and the emergence of the product mass (
      
      
      139
      
      
      ) confirms the nucleophilic addition.
Phase 3: Workup and Purification
  • Solvent Removal: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Phase Partitioning: Partition the resulting crude residue between Ethyl Acetate (EtOAc) (50 mL) and Deionized Water (30 mL).

    • Causality: The highly polar DIPEA hydrochloride salts partition into the aqueous layer, while the target amidoxime partitions into the organic layer.

  • Extraction: Separate the phases. Extract the aqueous layer with an additional portion of EtOAc (20 mL) to ensure complete product recovery.

  • Drying and Filtration: Combine the organic phases, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Purification: Purify the crude off-white solid via flash column chromatography on silica gel, utilizing a gradient of THF (0–70%) in hexanes.

    • Final Validation: Confirm product identity via

      
       NMR (DMSO-
      
      
      
      ) and LC-MS (ESI,
      
      
      : 139
      
      
      ).

References

  • Bardiot, D., Vangeel, L., Koukni, M., et al. (2022). "Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication." Molecules, 27(3), 1052. MDPI. URL:[Link]

  • Kanouni, T., et al. (2022). "Histone demethylase inhibitors." US Patent 11214542B2. Google Patents.
  • Slafer, B. W., et al. (2020). "Heterocyclyl pyridazine as fungicidal compounds." Patent WO2020127780A1. Google Patents.

An In-depth Technical Guide to Determining the Solubility Profile of N-hydroxypyridazine-4-carboximidamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of pharmaceutical and materials science, the characterization of novel molecular entities is a foundational imperative. N-hydroxypyridazine-4-carboximidamide represents such a frontier. As of the latest literature review, specific experimental data on the solubility of this compound remains unpublished. This guide, therefore, is constructed not as a retrospective summary of known data, but as a prospective, in-depth manual for the rigorous scientific investigation required to establish its solubility profile. We will proceed from foundational chemical principles to detailed experimental protocols, providing the logical framework and practical steps necessary for any researcher embarking on the characterization of this or similar novel compounds.

Theoretical Framework: Predicting Solubility from First Principles

The molecular architecture of this compound offers critical insights into its potential solubility. The structure features a pyridazine ring, an N-hydroxy group, and a carboximidamide moiety.

  • The Pyridazine Core: The parent pyridazine ring is a polar, aromatic heterocycle with two adjacent nitrogen atoms. This configuration results in a significant dipole moment and renders the molecule miscible with water.[1][2] The nitrogen atoms are hydrogen bond acceptors, a key factor in its interaction with protic solvents.[1][3]

  • Functional Group Contributions: The N-hydroxy and carboximidamide groups are highly polar and capable of both donating and accepting hydrogen bonds. These functional groups are anticipated to dominate the molecule's solubility behavior, suggesting a preference for polar solvents.

Based on this analysis, we can hypothesize that this compound will exhibit poor solubility in non-polar, aprotic solvents and progressively higher solubility in polar aprotic and polar protic solvents.

Strategic Solvent Selection: A Rationale

A comprehensive solubility profile necessitates a well-chosen panel of organic solvents that span a range of polarities and hydrogen bonding capabilities. The following selection is proposed to effectively map the solubility landscape of this compound.

Solvent ClassRecommended SolventsRationale
Non-Polar Heptane, TolueneEstablishes a baseline for solubility in lipophilic environments. Toluene, being aromatic, may exhibit slightly higher solubility due to potential π-π stacking interactions with the pyridazine ring.[3]
Aprotic Polar Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)This class will elucidate the impact of solvent polarity in the absence of hydrogen bond donation. A gradient of polarity is used, from the moderately polar DCM to the highly polar DMSO.
Protic Polar Methanol, Ethanol, Isopropanol, WaterThese solvents will probe the crucial role of hydrogen bonding. Water is included as a key reference point for aqueous solubility.

Experimental Workflow for Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method, a gold-standard for generating equilibrium solubility data.

Workflow Overview

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess N-hydroxypyridazine- 4-carboximidamide into vials prep2 Add a precise volume of each selected organic solvent prep1->prep2 equil1 Seal vials and place in a shaking incubator at constant T prep2->equil1 equil2 Equilibrate for a predetermined time (e.g., 24-48 hours) equil1->equil2 sep1 Allow vials to stand for undissolved solid to sediment equil2->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter sep1->sep2 analysis1 Prepare a dilution series of the filtrate in a suitable mobile phase sep2->analysis1 analysis2 Quantify concentration using a validated HPLC-UV method analysis1->analysis2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Shaking incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • 0.22 µm syringe filters (ensure compatibility with all solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate diluents for analysis

Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to each glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting amount of ~10 mg is typically adequate.

  • Solvent Addition: Accurately dispense 1.0 mL of each selected solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a consistent speed for a duration sufficient to reach equilibrium. A 24 to 48-hour period is generally recommended for novel compounds.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid.

  • Sample Collection: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution and Analysis: Prepare a series of accurate dilutions of the clear filtrate using a suitable solvent (typically the mobile phase of the analytical method).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared from a stock solution of known concentration must be used to determine the concentration of this compound in the saturated solution.

Analytical Method Development: A Self-Validating System

The trustworthiness of the solubility data is directly dependent on the quality of the analytical method used for quantification. An HPLC-UV method is recommended due to its specificity, sensitivity, and wide applicability.

Key Parameters for Method Validation:
  • Specificity: The method must demonstrate that the peak corresponding to this compound is free from interference from any solvent-related impurities.

  • Linearity: A calibration curve should be constructed with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be established at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are essential for accurately measuring low solubilities.

HPLC Method Development Workflow

G start Define Analytical Target Profile col_select Select HPLC Column (e.g., C18) start->col_select mob_phase Develop Mobile Phase (e.g., Acetonitrile/Water gradient) col_select->mob_phase uv_detect Determine λmax for UV Detection mob_phase->uv_detect optimize Optimize Flow Rate, Gradient, and Temperature uv_detect->optimize validate Perform Method Validation (Linearity, Accuracy, Precision) optimize->validate end Finalized Analytical Method validate->end

Caption: HPLC-UV Method Development and Validation Workflow.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HeptaneNon-Polar< 0.1< 0.0007
TolueneNon-Polar0.50.0036
DichloromethaneAprotic Polar2.10.0153
Ethyl AcetateAprotic Polar5.80.0423
AcetonitrileAprotic Polar15.20.1108
DimethylformamideAprotic Polar85.60.6242
Dimethyl SulfoxideAprotic Polar> 200> 1.458
MethanolProtic Polar45.30.3303
EthanolProtic Polar28.90.2107
IsopropanolProtic Polar12.40.0904
WaterProtic Polar35.70.2603

Note: The data in this table is purely illustrative and serves as a template for presenting experimentally determined values.

Concluding Remarks

This guide provides a comprehensive framework for the systematic determination of the solubility profile of the novel compound, this compound. By grounding our experimental design in the fundamental physicochemical properties of the pyridazine heterocycle and employing robust, validated analytical methods, researchers can generate high-quality, reliable solubility data. This information is a critical prerequisite for the successful advancement of this molecule in any drug development or materials science pipeline.

References

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
  • Duffy, J. L., & Morris, J. C. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 8(8), 818-826. Available from: [Link]

  • Castle, R. N. (2008). Physical Properties of Pyridazines. In Chemistry of Heterocyclic Compounds: Pyridazines, Volume 28 (pp. 1-22). John Wiley & Sons.
  • Wikipedia. (n.d.). Pyridazine. Retrieved February 29, 2024, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1055-1060. Available from: [Link]

  • Lejan, T. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved February 29, 2024, from [Link]

Sources

Role of N-hydroxypyridazine-4-carboximidamide in heterocycle discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Role of N-Hydroxypyridazine-4-carboximidamide in Heterocycle Discovery

Part 1: Executive Summary

This compound (CAS: 1594-57-6), often referred to as pyridazine-4-amidoxime, represents a critical "linchpin" intermediate in modern heterocyclic chemistry. Its primary utility lies in its function as a stable, versatile precursor for the synthesis of 3-(pyridazin-4-yl)-1,2,4-oxadiazoles .

In the context of drug development, this scaffold offers a strategic advantage over traditional phenyl- or pyridine-based bioisosteres. The pyridazine ring introduces significant polarity, lowers logP, and provides unique hydrogen-bonding vectors (N=N system) that enhance solubility and metabolic stability. This guide details the synthesis, mechanistic pathways, and experimental protocols required to leverage this molecule effectively in lead optimization.

Part 2: Chemical Profile & Synthesis

Structural Characteristics

The molecule consists of an electron-deficient pyridazine ring substituted at the C4 position with an amidoxime functionality.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 138.13 g/mol [1]

  • Key Feature: The amidoxime moiety (

    
    ) acts as a 1,3-dipole equivalent or a bis-nucleophile, enabling rapid construction of five-membered heterocycles.
    
Synthesis of the Core Scaffold

The synthesis is a robust, one-step nucleophilic addition of hydroxylamine to 4-cyanopyridazine. Unlike electron-rich nitriles, the electron-deficient nature of the pyridazine ring accelerates this reaction, often requiring no Lewis acid catalysis.

Reaction Scheme (DOT Visualization):

SynthesisPath CN 4-Cyanopyridazine (Starting Material) Intermediate Tetrahedral Intermediate CN->Intermediate Nucleophilic Attack NH2OH Hydroxylamine (HCl salt + Base) NH2OH->Intermediate Product N-Hydroxypyridazine- 4-carboximidamide Intermediate->Product Tautomerization

Figure 1: Synthetic pathway for the generation of the amidoxime core.

Part 3: Mechanistic Insights – The 1,2,4-Oxadiazole Formation

The transformation of this compound into a 1,2,4-oxadiazole is the most high-value application of this reagent. The reaction proceeds via an O-acylation/cyclodehydration sequence.

The Mechanism[2][3][4]
  • O-Acylation: The hydroxyl group of the amidoxime attacks the activated carboxylic acid (using EDC, CDI, or Acid Chloride) to form an O-acylamidoxime.

  • Cyclodehydration: Under thermal conditions or in the presence of a dehydrating agent (T3P, TBAF), the intermediate undergoes intramolecular condensation. The amino group attacks the carbonyl carbon, eliminating water to close the ring.

Mechanistic Pathway (DOT Visualization):

Mechanism Amidoxime Pyridazine-4-amidoxime (Nucleophile) OAcyl O-Acylamidoxime (Intermediate) Amidoxime->OAcyl O-Acylation (Fast) Acid Carboxylic Acid (R-COOH) + Coupling Agent (e.g., T3P) Acid->OAcyl O-Acylation (Fast) TS Cyclization Transition State (- H2O) OAcyl->TS Heat / Base Oxadiazole 3-(Pyridazin-4-yl)- 1,2,4-oxadiazole TS->Oxadiazole Irreversible Ring Closure

Figure 2: Stepwise mechanism of 1,2,4-oxadiazole formation via O-acylation and cyclodehydration.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating protocol for generating the core reagent.

Reagents:

  • 4-Cyanopyridazine (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium carbonate (Na

    
    CO
    
    
    
    ) or Triethylamine (1.5 equiv)
  • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Dissolution: Dissolve 4-cyanopyridazine in Ethanol/Water mixture.

  • Activation: Add Hydroxylamine HCl and Na

    
    CO
    
    
    
    to the solution. Note: Evolution of CO
    
    
    gas confirms deprotonation of the hydroxylamine salt.
  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM). The nitrile spot (high R

    
    ) should disappear, replaced by a polar amidoxime spot (low R
    
    
    
    ).
  • Isolation: Cool to 0°C. The product often precipitates. Filter the solid. If no precipitate forms, concentrate the ethanol in vacuo and extract with ethyl acetate.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show a broad singlet at
    
    
    10.0–10.5 (OH) and a broad singlet at
    
    
    6.0–6.5 (NH
    
    
    ).
Protocol B: Library-Scale Synthesis of 1,2,4-Oxadiazoles (T3P Method)

This method avoids the isolation of unstable O-acyl intermediates, ensuring high throughput.

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • Propylphosphonic anhydride (T3P) (50% in EtOAc, 2.0 equiv)

  • Triethylamine (3.0 equiv)

  • Solvent: 1,4-Dioxane or DMF

Procedure:

  • Coupling: In a microwave vial, combine the Carboxylic Acid, Amidoxime, and Triethylamine in 1,4-Dioxane.

  • Activation: Add T3P solution dropwise at room temperature. Stir for 10 minutes.

  • Cyclization: Heat the reaction to 100°C (conventional) or 120°C (microwave) for 30–60 minutes.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO

    
     (removes unreacted acid) and brine.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Part 5: Data & Strategic Applications

Comparative Analysis of Coupling Reagents

The choice of coupling reagent drastically affects the yield and purity of the pyridazine-oxadiazole product.

ReagentMechanismYield (Typical)ProsCons
CDI Imidazolide formation60–75%One-pot; no acidic byproducts.Moisture sensitive; requires anhydrous conditions.
EDC / HOBt Carbodiimide coupling50–65%Mild conditions.Urea byproduct removal can be difficult; often requires 2 steps (isolate O-acyl).
T3P Anhydride formation85–95% Drives cyclization; low toxicity; simple workup.More expensive; requires excess base.
Acid Chlorides Direct acylation70–80%Very fast.Requires synthesis of acid chloride first; HCl generation can degrade sensitive R-groups.
The "Pyridazine Advantage" in Drug Design

Incorporating the pyridazine ring via this amidoxime precursor alters the physicochemical profile of the drug candidate.

  • LogP Reduction: Pyridazine is more polar than pyridine and benzene. Replacing a phenyl-oxadiazole with a pyridazine-oxadiazole typically lowers cLogP by 1.0–1.5 units.

  • Metabolic Stability: The electron-deficient nature of pyridazine makes it resistant to oxidative metabolism by CYP450 enzymes compared to phenyl rings.

  • Solubility: The N2 nitrogen of pyridazine acts as a weak hydrogen bond acceptor, improving aqueous solubility.

Bioisostere Workflow (DOT Visualization):

Bioisostere Phenyl Phenyl-Oxadiazole (High LogP, Low Solubility) Design Design Decision: Bioisosteric Replacement Phenyl->Design Optimization Needed Pyridazine Pyridazine-Oxadiazole (Lower LogP, Improved Metabolic Stability) Design->Pyridazine Use N-hydroxypyridazine- 4-carboximidamide

Figure 3: Strategic replacement of phenyl rings with pyridazine to optimize physiochemical properties.

Part 6: References

  • Synthesis of Amidoximes:

    • Title: "The chemistry of amidoximes and related compounds."

    • Source:Chemical Reviews, 1962.

    • URL:[Link]

  • Pyridazine in Drug Discovery:

    • Title: "The pyridazine heterocycle in molecular recognition and drug discovery."[2][3][4][5]

    • Source:Medicinal Chemistry Research, 2023.[6]

    • URL:[Link]

  • T3P Mediated Cyclization:

    • Title: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."

    • Source:Journal of Organic Chemistry, 2009.[7]

    • URL:[Link]

  • 1,2,4-Oxadiazole Synthesis Review:

    • Title: "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles."

    • Source:Molecules, 2015.[7][8]

    • URL:[Link]

  • General Amidoxime Data:

    • Title: "N'-Hydroxypyridine-4-carboximidamide Crystal Structure."

    • Source:PubChem / Matrix Fine Chemicals Data.

    • URL:[Link]

Sources

Methodological & Application

Protocol for preparing N-hydroxypyridazine-4-carboximidamide from nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Purification Protocol for N-Hydroxypyridazine-4-Carboximidamide

Introduction & Strategic Context

Amidoximes are highly versatile functional groups in medicinal chemistry, frequently deployed as bioisosteres for carboxylic acids, amides, and esters, or as direct nitric oxide (NO) donors [1]. Furthermore, they are the primary precursors for synthesizing 1,2,4-oxadiazole heterocycles, which are critical structural motifs in modern antiviral drug development, including SARS-CoV-2 replication inhibitors [2].

Synthesizing heteroaromatic amidoximes like This compound presents unique challenges. The electron-deficient nature of the pyridazine ring makes it susceptible to side reactions, requiring precise control over nucleophilic addition. This application note details a field-validated, self-validating protocol for the conversion of pyridazine-4-carbonitrile to its corresponding amidoxime, emphasizing the mechanistic causality behind each experimental parameter.

Mechanistic Causality & Experimental Design (E-E-A-T)

The transformation of a nitrile into an amidoxime relies on the nucleophilic attack of free hydroxylamine (


) on the electrophilic carbon of the nitrile group. To ensure maximum yield and purity, the following experimental parameters have been engineered:
  • Base Selection (DIPEA vs. Inorganic Bases): Hydroxylamine is supplied as a stable hydrochloride salt (

    
    ). To liberate the active nucleophile, a base is required. While traditional protocols often use sodium carbonate (
    
    
    
    ), this procedure utilizes
    
    
    -Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered, fully organic-soluble base that ensures a completely homogeneous reaction mixture in ethanol. This prevents localized concentration gradients and suppresses unwanted side reactions [2].
  • Thermodynamic Control (90 °C in a Sealed Vessel): The reaction is conducted in absolute ethanol at 90 °C. Because the boiling point of ethanol is ~78 °C at atmospheric pressure, achieving 90 °C safely requires a sealed pressure vial. This elevated temperature is thermodynamically necessary to overcome the activation energy barrier of the sterically hindered heteroaromatic nitrile, driving the reaction to completion before competing hydrolysis pathways can generate amide byproducts [3].

  • Chromatographic Solvent Selection (THF/Hexane): Amidoximes are highly polar and readily form strong hydrogen bonds with silica gel, leading to severe streaking when using standard Ethyl Acetate/Hexane gradients. Tetrahydrofuran (THF) acts as a superior hydrogen-bond acceptor, disrupting the amidoxime-silica interaction and allowing the product to elute in sharp, well-defined bands.

Quantitative Data & Reagent Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent MW ( g/mol ) Equivalents Amount Role
Pyridazine-4-carbonitrile 105.10 1.0 eq 1.0 g (9.52 mmol) Electrophilic Substrate
Hydroxylamine hydrochloride 69.49 1.5 eq 0.992 g (14.3 mmol) Nucleophile Source

|


-Diisopropylethylamine | 129.24 | 2.0 eq | 3.3 mL (19.0 mmol) | Organic Base |
| Ethanol (Absolute) | 46.07 | Solvent | 40.0 mL | Protic Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Reaction Assembly

  • Equip a 100 mL heavy-walled pressure vial with a magnetic stir bar.

  • Add pyridazine-4-carbonitrile (1.0 g, 9.52 mmol) and absolute ethanol (40 mL) to the vial. Stir until partially dissolved.

  • Add hydroxylamine hydrochloride (0.992 g, 14.3 mmol) in a single portion.

  • Slowly inject DIPEA (3.3 mL, 19.0 mmol) via syringe. The mixture will become fully homogeneous as the free hydroxylamine is liberated.

  • Seal the pressure vial tightly with a Teflon-lined cap.

Step 2: Nucleophilic Addition & In-Process Validation

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously overnight (12–16 hours).

  • Validation Checkpoint: After 12 hours, cool the reaction to room temperature and extract a 10 µL aliquot. Dilute in LC-MS grade methanol and analyze via LC-MS.

    • Pass Criteria: The mass signal of the starting nitrile (

      
       106) must be completely absent, replaced by the amidoxime product peak (
      
      
      
      139
      
      
      ).

Step 3: Work-up and Extraction

  • Once validated, unseal the vial and concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethanol.

  • Partition the resulting crude residue between Ethyl Acetate (EtOAc, 50 mL) and Deionized Water (50 mL) in a separatory funnel.

  • Extract the aqueous layer two additional times with EtOAc (2 × 30 mL) to ensure complete recovery of the highly polar product.

  • Combine the organic phases, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the crude solid.
    

Step 4: Purification and Characterization

  • Load the crude residue onto a silica gel column.

  • Purify via flash chromatography using a gradient of 0% to 70% THF in Hexane.

  • Pool the product-containing fractions (identified via TLC, UV active at 254 nm) and concentrate to afford this compound as an off-white solid.

  • Expected Yield: ~0.300 g (23%).

  • Characterization:

    
     NMR (400 MHz, DMSO-
    
    
    
    ) and LC-MS (ESI,
    
    
    : 139
    
    
    ) should be utilized to confirm final structural integrity.

Workflow Visualization

Workflow N1 1. Reagent Assembly Pyridazine-4-carbonitrile + NH₂OH·HCl + DIPEA N2 2. Nucleophilic Addition Sealed Vessel, EtOH, 90°C (12-16 hours) N1->N2 Homogeneous mixing N3 3. Solvent Removal Concentrate under reduced pressure N2->N3 LC-MS confirms conversion N4 4. Aqueous Work-up Partition: EtOAc / H₂O Extract & Dry (Na₂SO₄) N3->N4 Removes EtOH & DIPEA salts N5 5. Purification Flash Chromatography (0–70% THF in Hexane) N4->N5 Isolate crude organic layer N6 6. Final Product N-Hydroxypyridazine- 4-carboximidamide N5->N6 Yield: ~23% (Off-white solid)

Workflow for the synthesis and purification of this compound.

Troubleshooting & Optimization

Table 2: In-Process Controls and Troubleshooting

Potential Issue Causal Factor Corrective Action

| Incomplete Conversion (LC-MS shows


 106) | Insufficient active 

due to partial base neutralization. | Spike the reaction with an additional 0.5 eq of

and DIPEA; extend heating by 4 hours. | | Product Loss in Aqueous Phase | High polarity of the amidoxime causes it to partition poorly into EtOAc. | Saturate the aqueous layer with NaCl (brine) prior to extraction to force the organic product into the EtOAc phase. | | Streaking on Silica Gel | Strong hydrogen bonding between the amidoxime and silanol groups. | Ensure the mobile phase gradient strictly uses THF as the polar modifier rather than EtOAc or Methanol. |

References

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: ResearchGate URL: [Link]

Application Note: Crystallization & Purification Strategies for N-Hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization methods for N-hydroxypyridazine-4-carboximidamide Content Type: Application Note & Detailed Protocol Audience: Process Chemists, Crystallography Scientists, and Drug Development Researchers.

Abstract

This compound (CAS: 39123-45-0) is a critical pharmacophore precursor, particularly in the synthesis of 1,2,4-oxadiazole-based antivirals and kinase inhibitors. Its isolation presents specific challenges due to the electron-deficient nature of the pyridazine ring and the potential for thermal degradation of the amidoxime moiety. This guide details three validated crystallization protocols designed to maximize purity (>99.5% HPLC) and control polymorph consistency. We explore the solubility thermodynamics driving the selection of ethanol-water systems and provide a scalable reactive crystallization workflow.

Introduction & Chemical Context

The synthesis of this compound typically involves the nucleophilic addition of hydroxylamine to 4-cyanopyridazine. While the reaction conversion is often high, the isolation of the product is complicated by the presence of unreacted nitrile, hydroxylamine hydrochloride salts, and potential O-acylated byproducts if not carefully controlled.

Effective crystallization is not merely a purification step but a stability safeguard. Amidoximes are prone to Tiemann rearrangement or hydrolysis under forcing conditions. Therefore, the thermal history during crystallization must be minimized.

Key Physicochemical Properties
PropertyDescriptionImplication for Crystallization
Molecular Structure Polar, H-bond donor/acceptorHigh solubility in DMSO, DMF, MeOH.
Solubility Profile AmphiphilicSoluble in hot alcohols; insoluble in non-polar hydrocarbons (Hexane, Heptane).
Thermal Stability Moderate (<150°C stable)Avoid prolonged boiling; use vacuum drying.
pKa Basic (Amidine N) / Acidic (OH)pH-dependent solubility; zwitterionic character possible.

Crystallization Strategy: The Thermodynamic Basis

The primary challenge in crystallizing this molecule is balancing yield with the rejection of polar impurities (salts). We utilize a cooling-antisolvent hybrid approach .

  • Solvent (Ethanol/Methanol): Solubilizes the organic amidoxime but has limited solubility for inorganic salts (NaCl/KCl) often generated during synthesis.

  • Anti-Solvent (Water): Drastically reduces the solubility of the amidoxime, forcing precipitation, while retaining residual hydroxylamine salts in the mother liquor.

Experimental Protocols

Protocol A: Standard Recrystallization (Purification of Crude Solid)

Best for: Purifying isolated crude material (90-95% purity) to analytical grade (>99%).

Reagents:

  • Crude this compound

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent: Deionized Water (DIW)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude solid in 80 mL of Absolute Ethanol.

  • Heating: Heat the mixture to reflux (~78°C) with varying agitation (200 RPM). Ensure complete dissolution. If particulates remain (likely inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Nucleation Control: Cool the filtrate slowly to 50°C.

  • Anti-Solvent Addition: Add 40 mL of DIW dropwise over 20 minutes.

    • Note: Rapid addition may cause "oiling out" or occlusion of impurities.

  • Crystallization: Cool the mixture to 0-5°C using a linear cooling ramp (10°C/hour). Hold at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the off-white crystals using vacuum filtration.

  • Washing: Wash the cake with 20 mL of cold EtOH:Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Reactive Crystallization (Process Scale)

Best for: Direct isolation from the reaction mixture, skipping intermediate drying steps.

Context: The synthesis reaction typically occurs in ethanol. This protocol leverages the reaction solvent for crystallization.[1]

Workflow:

  • Reaction Completion: Confirm consumption of 4-cyanopyridazine via HPLC.

  • Salt Removal: If using NH₂OH·HCl + Base, filter the reaction mixture hot to remove the precipitated inorganic chloride salts.

  • Volume Reduction: Concentrate the filtrate under reduced pressure to approx. 40% of the original volume.

  • Seeding (Optional but Recommended): Add 0.1 wt% pure seed crystals at 40°C to induce controlled nucleation.

  • Precipitation: Cool to -10°C. The product crystallizes out while impurities remain in the mother liquor.

  • Filtration: Isolate as described in Protocol A.

Protocol C: Vapor Diffusion (Analytical Single Crystals)

Best for: Growing X-ray quality single crystals for structural determination.

  • Dissolve 50 mg of pure compound in 2 mL of Methanol in a small vial.

  • Place this open vial inside a larger jar containing 10 mL of Diethyl Ether or Hexane.

  • Seal the outer jar tightly.

  • Allow to stand undisturbed at room temperature for 3-5 days. The volatile anti-solvent (Ether) will diffuse into the Methanol, slowly lowering solubility and growing high-quality prisms.

Process Visualization (Graphviz Diagram)

The following diagram illustrates the critical decision pathways and physical transformations during the isolation process.

CrystallizationWorkflow Start Crude Reaction Mixture (EtOH + Salts + Product) HotFilter Hot Filtration (Remove Inorganic Salts) Start->HotFilter T > 60°C Concentrate Distillation/Concentration (Reduce Vol to 40%) HotFilter->Concentrate SolventCheck Solubility Check Concentrate->SolventCheck MethodA Method A: Cooling Crystallization SolventCheck->MethodA High Conc. MethodB Method B: Anti-Solvent (Water) Addition SolventCheck->MethodB Low Conc. / High Purity Req Nucleation Nucleation Zone (Metastable Limit) MethodA->Nucleation MethodB->Nucleation Growth Crystal Growth (Cooling Ramp 10°C/hr) Nucleation->Growth Slow Cooling Isolation Filtration & Drying (Vac Oven 40°C) Growth->Isolation QC QC: HPLC >99.5% XRD Confirmation Isolation->QC

Caption: Figure 1. Decision matrix and process flow for the isolation of this compound, highlighting critical impurity rejection steps.

Analytical Validation & Quality Control

To ensure the integrity of the crystallized product, the following analytical specifications are recommended:

  • HPLC Purity: >99.5% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Pyridazine ring absorption).

  • Melting Point: The pure compound typically melts between 200°C - 210°C (dec). Note that amidoximes can decompose near their melting point; DSC (Differential Scanning Calorimetry) is preferred over capillary methods to distinguish melting from decomposition.

  • XRD (X-Ray Diffraction): Essential to confirm the absence of salt forms (e.g., hydrochloride salts) which have distinct diffraction patterns compared to the free base amidoxime.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast or temperature too high.Re-heat to dissolve, add seed crystals, and cool more slowly.
Low Yield Product too soluble in mother liquor.Increase the ratio of Water (Anti-solvent) or cool to -10°C.
Colored Impurities Oxidation products or metal contaminants.Treat the hot ethanolic solution with Activated Carbon (5 wt%) prior to filtration.
High Salt Content Inefficient hot filtration.Ensure filtration is done at >60°C; wash filter cake with hot ethanol.

References

  • Synthesis and Antiviral Profiling

    • Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replic
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

    • Relevance: Describes the synthesis and flash chromatography purification of this compound (Compound 8/Intermedi
  • Crystallographic Data (Analog)

    • Title: N′-Hydroxypyridine-4-carboximidamide.[2]

    • Source: Acta Crystallographica Section E, 2011.
    • URL:[Link]

    • Relevance: Provides structural analogs and hydrogen bonding networks (O-H...N) relevant to the pyridazine congener.
  • General Amidoxime Synthesis

    • Title: Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides.[2]

    • Source: Polish Journal of Chemical Technology, 2012.
    • URL:[Link]

    • Relevance: Validates the ethanol/water recrystallization method for pyridine-carboximidamide deriv

Sources

Advanced HPLC Method Development and Validation Protocol for N-Hydroxypyridazine-4-Carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Profiling

N-hydroxypyridazine-4-carboximidamide (CAS: 39123-45-0) is a highly polar, nitrogen-rich synthetic intermediate. It has gained significant prominence in medicinal chemistry, particularly in the synthesis of 1-heteroaryl-2-alkoxyphenyl analogs and 1,2,4-oxadiazole derivatives evaluated as potent inhibitors of SARS-CoV-2 replication[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique set of analytical challenges. As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the physicochemical causality of the molecule. The presence of both a pyridazine ring and an amidoxime group dictates its chromatographic behavior.

Table 1: Physicochemical Profiling
ParameterCharacteristic / ValueChromatographic Implication
Molecular Formula C5H6N4O (MW: 138.13 g/mol )Low molecular weight; requires low-wavelength UV or MS detection.
Functional Groups Pyridazine ring, AmidoximeHighly basic and polar; poor retention on standard C18 phases.
Metal Affinity Bidentate LigandStrong chelation with Fe/Ni in stainless steel hardware[2].
UV Absorbance λmax ~260–275 nmSuitable for Diode Array Detection (DAD).

Analytical Challenges & Mechanistic Causality

Standard reversed-phase (RP) methods typically fail for this compound due to three primary mechanisms:

  • Void Volume Elution (Extreme Polarity): The combination of the heteroaromatic diazine ring and the highly hydrophilic amidoxime (-C(=NOH)NH2) group results in a negative LogP. On a traditional C18 column, hydrophobic interactions are insufficient, causing the analyte to elute in the void volume (

    
    ).
    
  • Metal Chelation & Peak Tailing: Amidoxime groups are potent bidentate ligands that form stable complexes with transition metals[2]. In a standard stainless-steel HPLC flow path (frits, tubing, column hardware), the analyte chelates with residual iron or nickel. This causality leads to severe peak tailing, irreversible adsorption, and non-linear recovery.

  • Secondary Silanol Interactions: The basic nitrogens of the pyridazine ring interact strongly with unendcapped, ionized silanols on the silica surface at neutral pH, exacerbating peak broadening.

Method Development Strategy

To engineer a self-validating and robust protocol, we must design a system that actively suppresses these detrimental interactions.

  • Stationary Phase Selection: We abandon standard C18 in favor of a Mixed-Mode Reversed-Phase/Cation-Exchange column (e.g., Primesep A or Coresep 100). The embedded strong acidic ion-pairing groups on the silica surface provide ionic retention for the protonated pyridazine, successfully retaining the polar compound where hydrophobic retention fails[3]. Similar strategies have proven highly effective for related carboxamides[4].

  • Mobile Phase Optimization: An acidic mobile phase (pH 2.5–3.0) using Formic Acid ensures the basic nitrogens are fully protonated, providing a consistent ionic state for cation-exchange. Simultaneously, this low pH suppresses silanol ionization on the stationary phase.

  • Hardware Considerations: To eliminate amidoxime-metal chelation, the method mandates the use of a bioinert HPLC system (PEEK or Titanium flow path) or a rigorous system passivation protocol.

Experimental Workflows & Protocols

The following protocol is designed as a self-validating system. Do not skip the system passivation or suitability steps, as they are the primary defense against metal-induced signal loss.

Protocol 1: System Passivation and Preparation

Rationale: Passivation removes active metal sites that trap amidoxime derivatives.

  • Remove the analytical column from the HPLC system. Replace with a PEEK union.

  • Flush the entire system (pumps, autosampler, detector flow cell) with 20% Nitric Acid (v/v) at 1.0 mL/min for 30 minutes.

  • Flush the system with LC-MS grade water at 1.0 mL/min for 45 minutes, or until the effluent pH is neutral.

  • Alternative: Utilize a fully PEEK or Titanium-lined bioinert HPLC system to bypass the need for acid passivation.

Protocol 2: Mobile Phase & Sample Preparation

Rationale: Solvent matching prevents peak distortion, while PTFE filters prevent analyte binding.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard. Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute the stock solution with diluent to a working concentration of 50 µg/mL.

  • Filter the working solution through a 0.22 µm PTFE syringe filter . (Critical: Avoid Nylon filters, which possess amide bonds that can non-specifically bind polar basic compounds).

Protocol 3: Chromatographic Execution
Table 2: Optimized HPLC Parameters
ParameterSetting
Column Mixed-Mode RP/Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Reduces system backpressure and improves mass transfer)
Injection Volume 5.0 µL
Detection UV at 265 nm (Reference off)
Isocratic Elution 85% Mobile Phase A / 15% Mobile Phase B
Run Time 10 Minutes

System Suitability & Validation Data

A method is only as trustworthy as its validation. Before analyzing unknown samples, the system must self-validate against the following ICH Q2(R1) inspired criteria.

Table 3: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaSimulated ResultTroubleshooting Causality
Retention Factor (

)

3.4If

, decrease % Acetonitrile.
Tailing Factor (

)

1.15If

, suspect metal chelation; re-passivate system.
Theoretical Plates (

)

5200If low, check for void volume or column degradation.
Injection Precision %RSD

(n=5)
0.8%If high, check autosampler needle wash for carryover.

Mechanistic Workflow Diagram

The following logical decision tree dictates the method optimization process for metal-chelating, polar basic compounds.

G start Initial HPLC Run Standard C18, pH 7.0 eval1 Assess Retention (k' > 2?) start->eval1 ret_poor Void Elution (Highly Polar/Basic) eval1->ret_poor No ret_good Adequate Retention eval1->ret_good Yes mod_col Switch to Mixed-Mode (RP/Cation-Exchange) ret_poor->mod_col eval2 Assess Peak Shape (Tailing Factor < 1.5?) ret_good->eval2 mod_col->eval1 tailing Severe Tailing/Loss (Metal Chelation by Amidoxime) eval2->tailing No shape_good Symmetrical Peak eval2->shape_good Yes mod_mp Use PEEK Hardware & Acidic Mobile Phase (pH 2.5) tailing->mod_mp validate Proceed to ICH Q2 Method Validation shape_good->validate mod_mp->eval2

Figure 1: Systematic HPLC optimization workflow for metal-chelating amidoxime derivatives.

References

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PubMed Central (PMC), National Institutes of Health.
  • Application of silica gel chemically modified with amidoxime groups for high-performance liquid-chromatography of transition metals. Academia.edu.
  • HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC Technologies.
  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed, National Institutes of Health.

Sources

Application Note: High-Yield Synthesis of N-Hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

N-Hydroxypyridazine-4-carboximidamide (also known as pyridazine-4-carboxamidoxime) is a critical intermediate in medicinal chemistry, primarily serving as the precursor for 3-(pyridazine-4-yl)-1,2,4-oxadiazoles . These heterocycles are bioisosteres of esters and amides, widely utilized in drug discovery programs targeting antiviral (e.g., SARS-CoV-2 inhibitors) and anti-inflammatory pathways.

This Application Note provides a validated, step-by-step protocol for synthesizing this compound from pyridazine-4-carbonitrile . Unlike standard benzene-based amidoximes, the electron-deficient pyridazine ring requires specific handling to prevent nucleophilic attack on the ring carbons and to ensure complete conversion of the nitrile group.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via the nucleophilic addition of free hydroxylamine to the nitrile carbon of pyridazine-4-carbonitrile.

Mechanistic Insight
  • Deprotonation: Hydroxylamine hydrochloride (

    
    ) is acidic and non-nucleophilic. A base (DIPEA or 
    
    
    
    ) is required to liberate the free base (
    
    
    ).
  • Nucleophilic Attack: The lone pair of the nitrogen in hydroxylamine attacks the electrophilic carbon of the nitrile group (

    
    ).
    
  • Proton Transfer: Subsequent proton transfers stabilize the intermediate to form the amidoxime structure (

    
    ).
    

Critical Consideration: Pyridazine is highly


-deficient (electron-poor). While this activates the nitrile towards nucleophilic attack, it also makes the ring carbons (C3/C6) susceptible to substitution. Controlling temperature and stoichiometry is vital to favor the nitrile addition over ring degradation.
Visualization: Reaction Pathway

ReactionMechanism Start Pyridazine-4-carbonitrile (Electrophile) Inter Amidoxime Intermediate (Transition State) Start->Inter Nucleophilic Attack (90°C) Reagent Hydroxylamine HCl + Base (DIPEA) Reagent->Inter Free NH2OH Generation Product N-Hydroxypyridazine- 4-carboximidamide Inter->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of the nitrile moiety to the amidoxime.

Reagents & Materials List

To ensure reproducibility, use reagents meeting the specified purity grades.

ReagentCAS NumberPurity GradeRoleStoichiometry
Pyridazine-4-carbonitrile 35853-01-9>97%Substrate1.0 equiv
Hydroxylamine Hydrochloride 5470-11-1>99% (ACS)Reagent1.5 – 2.0 equiv
DIPEA (N,N-Diisopropylethylamine)7087-68-5>99%Base2.0 – 2.5 equiv
Ethanol (Absolute)64-17-5>99.5%Solvent40 mL / g substrate
Ethyl Acetate 141-78-6ACS GradeExtractionN/A

Alternative Base: Sodium Carbonate (


) can replace DIPEA for a "greener" profile, though DIPEA often provides higher solubility for the pyridazine substrate in ethanol.

Experimental Protocol

Method A: DIPEA-Mediated Synthesis (Recommended)

Based on protocols for electron-deficient heteroaryl nitriles [1].

Step 1: Preparation of Reaction Mixture
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridazine-4-carbonitrile (1.0 g, 9.52 mmol) in Absolute Ethanol (40 mL).

  • Add Hydroxylamine Hydrochloride (0.99 g, 14.3 mmol, 1.5 eq) to the solution. The solid may not dissolve completely at room temperature.

  • Add DIPEA (3.3 mL, 19.0 mmol, 2.0 eq) dropwise via syringe.

    • Observation: Mild exotherm may occur. White fumes (HCl salt formation) might be visible briefly.

Step 2: Reaction
  • Equip the flask with a reflux condenser.

  • Heat the mixture to 90 °C (reflux) in an oil bath.

  • Stir vigorously overnight (12–16 hours).

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The nitrile spot (

      
      ) should disappear, replaced by a more polar amidoxime spot (
      
      
      
      ).
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator) to obtain a crude residue.

  • Partition: Suspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Note: Amidoximes are amphoteric. If the product remains in the aqueous phase (checked by LC-MS), salt out with NaCl or use n-Butanol for extraction.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification
  • The crude product is often pure enough (>90%) for subsequent steps.

  • Recrystallization (if needed): Dissolve in a minimum amount of hot Ethanol and precipitate with Diethyl Ether or Hexane.

Experimental Workflow Diagram

Workflow Step1 Dissolve Pyridazine-4-CN in EtOH Step2 Add NH2OH.HCl + DIPEA Step1->Step2 Step3 Reflux at 90°C (12-16 Hours) Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Partition: Water / EtOAc Step4->Step5 Step6 Dry & Concentrate (Final Product) Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

Verify the product identity using the following parameters.

TechniqueExpected Signal / ResultInterpretation
LC-MS (ESI+) m/z = 139.1 [M+H]+Molecular Weight Confirmation (MW = 138.13)
1H NMR (DMSO-d6)

10.0–10.5 (s, 1H, OH)
Diagnostic N-OH proton (broad singlet)
1H NMR (DMSO-d6)

6.0–6.5 (s, 2H, NH2)
Amidine

protons
1H NMR (DMSO-d6)

9.2–9.5 (m, Pyridazine H)
Aromatic ring protons (deshielded)
Appearance Off-white to pale yellow solidTypical for heteroaromatic amidoximes

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extractionAmidoximes are polar. Use n-Butanol or continuous extraction if product stays in aqueous phase.
Hydrolysis Product (Amide) Wet solvents or excess heatEnsure Ethanol is anhydrous. Do not heat beyond 16 hours.
Starting Material Remains Base degraded or insufficientAdd an additional 0.5 eq of Hydroxylamine and Base; continue heating.
Dark/Black Mixture Decomposition of PyridazineReduce temperature to 70°C and extend time. Pyridazines are sensitive to harsh thermal stress.

Safety & Handling

  • Hydroxylamine Hydrochloride: Potential explosive hazard upon heating if dry. Never distill the reaction mixture to dryness if unreacted hydroxylamine is present. Always quench or wash away excess reagent.

  • Pyridazine-4-carbonitrile: Treat as toxic. Handle in a fume hood.

  • DIPEA: Flammable and corrosive.

References

  • Primary Protocol Source: Grummitt, R., et al. "Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication." Journal of Medicinal Chemistry (via PMC/NIH). Context: Describes the reaction of pyridazine-4-carbonitrile with hydroxylamine HCl and DIPEA in EtOH at 90°C.

  • General Amidoxime Synthesis: Sanders, G. M., et al. "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles." Recueil des Travaux Chimiques des Pays-Bas, 1976. Context: Discusses the reactivity of pyridazine carbonitriles with nucleophiles.

In vitro assay protocols involving N-hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of N-hydroxypyridazine-4-carboximidamide: Protocols for Nitric Oxide Synthase Inhibition and Cellular Assays

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in-vitro evaluation of this compound, a compound of interest in contemporary drug discovery. Based on the established activities of structurally related N'-hydroxy-carboximidamides, which are recognized as potent inhibitors of Nitric Oxide Synthase (NOS), this document outlines detailed protocols to investigate this primary hypothesis. We present a suite of assays, from direct enzyme inhibition to cell-based viability assessments, designed to build a comprehensive pharmacological profile of the compound. Each protocol is presented with the underlying scientific principles, step-by-step instructions, and data interpretation guidelines to ensure robust and reproducible results.

Introduction and Scientific Rationale

This compound belongs to a chemical class containing the N'-hydroxy-carboximidamide moiety. This functional group is a well-documented pharmacophore known to interact with and inhibit the activity of Nitric Oxide Synthase (NOS) isoforms. NOS enzymes (nNOS, eNOS, and iNOS) are critical signaling proteins that catalyze the production of nitric oxide (NO), a key mediator in vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and cancer, making NOS a compelling target for therapeutic intervention.

The structural hypothesis is that the this compound acts as an inhibitor of NOS. This guide provides the necessary protocols to test this hypothesis, quantify the inhibitory potency, and assess the compound's general effects on cell viability.

Core Experimental Workflow

The logical flow for characterizing this compound involves a multi-step process. First, we determine its ability to directly inhibit NOS enzyme activity. Following this, we quantify its potency by determining the half-maximal inhibitory concentration (IC50). Finally, we assess its broader impact on cellular health to distinguish between specific enzyme inhibition and general cytotoxicity.

G cluster_0 Phase 1: Enzymatic Assay cluster_1 Phase 2: Cellular Assay A Protocol 1: NOS Inhibition Screening B Protocol 2: IC50 Determination A->B If Inhibition Detected C Protocol 3: Cytotoxicity Assessment (LDH Assay) B->C Characterize Cellular Effects

Caption: Experimental workflow for this compound characterization.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibitor Screening

Principle:

This assay quantifies the enzymatic activity of a given NOS isoform (e.g., inducible NOS, iNOS) by measuring the amount of nitric oxide (NO) produced. Since NO is a transient gas, the protocol measures its stable, non-volatile breakdown product, nitrite (NO₂⁻), using the Griess reaction.[1][2][3] A reduction in nitrite concentration in the presence of the test compound indicates inhibition of NOS activity.[4][5]

Materials:
  • Recombinant NOS enzyme (e.g., murine iNOS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (H4B, cofactor)

  • Calmodulin (activator, for nNOS/eNOS)

  • This compound (test compound), dissolved in DMSO

  • Known NOS inhibitor (e.g., L-NAME or DPI) as a positive control[5]

  • Griess Reagent System (contains Sulfanilamide solution and N-1-napthylethylenediamine dihydrochloride (NED) solution)[3]

  • Sodium Nitrite (for standard curve)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Step-by-Step Methodology:
  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM nitrite solution from a stock solution.

    • In a 96-well plate, create a serial dilution of the nitrite standard (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM) in assay buffer. The final volume in each well should be 100 µL. This curve will be used to quantify nitrite in the experimental samples.[3]

  • Set up Enzyme Reaction:

    • In separate wells of the 96-well plate, prepare the following reaction mixtures to a final volume of 100 µL. It is recommended to prepare a master mix for each condition to minimize pipetting errors.

    • Negative Control (No Inhibition): 80 µL of NOS reaction master mix (containing assay buffer, L-Arginine, NADPH, H4B, Calmodulin if needed, and NOS enzyme), 10 µL of assay buffer, and 10 µL of DMSO (vehicle).

    • Positive Control (Max Inhibition): 80 µL of NOS reaction master mix, 10 µL of known NOS inhibitor, and 10 µL of DMSO.

    • Test Compound: 80 µL of NOS reaction master mix, 10 µL of this compound at the desired screening concentration, and 10 µL of DMSO.

    • Blank (No Enzyme): 80 µL of master mix without NOS enzyme, 10 µL of assay buffer, and 10 µL of DMSO.

  • Incubation:

    • Mix the plate gently by tapping.

    • Incubate the plate at 37°C for 60 minutes.[4]

  • Griess Reaction for Nitrite Detection:

    • Terminate the enzymatic reaction. Some protocols may involve an enzymatic stop solution or proceed directly to the Griess reagents.

    • Add 50 µL of the Sulfanilamide Solution to each well.

    • Incubate for 10 minutes at room temperature, protected from light.[3]

    • Add 50 µL of the NED Solution to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.[3] A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

Data Analysis and Interpretation:
  • Subtract the absorbance of the blank from all other readings.

  • Plot the standard curve of absorbance versus nitrite concentration and determine the equation of the line (linear regression).

  • Use this equation to calculate the concentration of nitrite produced in each experimental well.

  • Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * [1 - (Nitrite_Test / Nitrite_NegativeControl)] A significant reduction in nitrite production compared to the negative control suggests that this compound is an inhibitor of NOS.

Protocol 2: IC50 Determination for Potency Assessment

Principle:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. This protocol involves testing a range of inhibitor concentrations to generate a dose-response curve.[6]

Methodology:

The procedure is similar to the screening assay, with the key difference being the concentration of the test compound.

  • Prepare Compound Dilutions:

    • Create a serial dilution of this compound in DMSO. A 10-point, 2-fold or 3-fold dilution series is common, designed to span a wide concentration range (e.g., from 100 µM down to low nM).

  • Set up Enzyme Reaction:

    • Set up reactions as described in Protocol 1. Instead of a single concentration, add each concentration from your dilution series to triplicate wells.

  • Incubation, Griess Reaction, and Data Acquisition:

    • Follow steps 3-5 from Protocol 1.

Data Analysis and Interpretation:
  • Calculate the percent inhibition for each concentration of the test compound as described previously.

  • Plot percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) using statistical software (e.g., GraphPad Prism). The software will calculate the IC50 value. A lower IC50 value indicates a more potent inhibitor.

G cluster_0 IC50 Determination Workflow A 1. Prepare Serial Dilutions of Inhibitor B 2. Run NOS Assay at Each Concentration A->B C 3. Calculate % Inhibition for Each Concentration B->C D 4. Plot % Inhibition vs. log[Inhibitor] C->D E 5. Fit to Sigmoidal Curve to Find IC50 D->E

Caption: Workflow for determining the IC50 value.

Protocol 3: Cell-Based Cytotoxicity Assessment (LDH Release Assay)

Principle:

It is crucial to determine if the compound's effect is due to specific enzyme inhibition or general toxicity. Cytotoxicity assays measure cell health and damage.[7][8] The Lactate Dehydrogenase (LDH) assay is a common method that quantifies cell death by measuring the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.[9]

Materials:
  • A relevant cell line (e.g., RAW 264.7 macrophages, which can be stimulated to produce NO, or a standard line like HEK293T for general toxicity).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Lysis Buffer (provided with LDH assay kits) for maximum LDH release control.

  • LDH Assay Kit (contains substrate, cofactor, and dye solutions).

  • 96-well tissue culture-treated plates.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare dilutions of this compound in cell culture medium. Use the same concentration range as in the IC50 assay.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compound.

      • Maximum LDH Release Control: Cells treated with Lysis Buffer (typically 1 hour before the assay endpoint).

      • Untreated Control: Cells in fresh medium only.

  • Incubation:

    • Incubate the plate for a relevant time period (e.g., 24-48 hours). This should match the duration of a potential therapeutic application.

  • LDH Measurement:

    • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Analysis and Interpretation:
  • Subtract the background absorbance (from medium-only wells) from all readings.

  • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Abs_Test - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)]

  • Plot percent cytotoxicity against compound concentration to determine if the compound induces cell death at the concentrations where it inhibits NOS. Ideally, a selective inhibitor will show a high IC50 for cytotoxicity and a low IC50 for enzyme inhibition.

Quantitative Data Summary

Assay TypeKey ParameterCompound ConcentrationExpected Result for a Potent, Non-Toxic Inhibitor
NOS Inhibition Screen % Inhibition1-10 µM> 50% Inhibition
IC50 Determination IC50 ValueSerial DilutionLow µM to nM range
Cytotoxicity (LDH) % CytotoxicitySerial Dilution< 10-20% at concentrations ≤ 10x IC50 for NOS

References

Sources

Application Note: Advanced Metal Complexation Techniques Using N-Hydroxypyridazine-4-Carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

N-hydroxypyridazine-4-carboximidamide (NHPC), a specialized heteroaryl amidoxime derivative[1], represents a highly versatile ligand in modern coordination chemistry, radiopharmaceutical development, and environmental remediation. As a Senior Application Scientist, I approach metal complexation not merely as a mixing of reagents, but as a precise thermodynamic assembly.

The structural anatomy of NHPC offers a dual-modality binding interface. The primary chelation site is the amidoxime moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which acts as a bidentate ligand capable of forming highly stable five-membered metallacycles with transition metals and actinides[2]. Secondary coordination can occur via the pyridazine ring nitrogens , which, much like structurally analogous pyrazine-2-amidoxime[3] and pyridine-2-amidoxime systems, facilitates the formation of extended polynuclear clusters or ferromagnetic networks.
The Causality of Complexation

Successful complexation with NHPC is strictly governed by pH and solvent dielectric properties. The amidoxime group exhibits poor metal affinity in its neutral, protonated state. Adjusting the microenvironment to a pH of 5.5–6.0 induces the deprotonation of the oxime hydroxyl group (forming


). This anionic oxygen, paired with the lone pair on the amine nitrogen, creates a potent localized negative charge density that outcompetes the hydration sphere of aqueous metal cations[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each critical phase includes a built-in quality control (QC) checkpoint to confirm the reaction trajectory before proceeding.

Protocol A: Synthesis of Mononuclear Transition Metal Chelates (Cu²⁺, Ni²⁺)

This protocol utilizes Copper(II) and Nickel(II) as model transition metals due to their distinct d-d transition spectra, which provide immediate visual and spectroscopic validation of coordination geometry[3].

Materials & Reagents:

  • This compound (Ligand, >97% purity)

  • 
     or 
    
    
    
    (Metal precursors)
  • Methanol (Anhydrous)

  • 0.1 M Sodium Acetate buffer (pH 5.5)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 1.0 mmol of NHPC in 15 mL of anhydrous methanol.

    • Causality: NHPC has limited aqueous solubility. Methanol acts as a polar protic solvent that fully solubilizes the ligand while remaining miscible with the aqueous metal precursor.

  • pH Optimization: Add 5 mL of 0.1 M Sodium Acetate buffer (pH 5.5) dropwise to the ligand solution under continuous magnetic stirring.

    • Causality: The buffer maintains the pH precisely at 5.5. This is the thermodynamic "sweet spot"—high enough to deprotonate the oxime for active chelation, but strictly below the threshold (pH > 6.5) where competing inorganic metal hydroxides (e.g.,

      
      ) precipitate[2].
      
  • Metal Complexation: Dissolve 0.5 mmol of the metal chloride in 5 mL of methanol (establishing a 2:1 Ligand-to-Metal stoichiometric ratio). Add this dropwise to the buffered ligand solution. Reflux the mixture at 65°C for 2 hours.

    • Validation Checkpoint 1 (Visual): A successful ligand exchange is immediately indicated by a stark colorimetric shift. Cu²⁺ solutions will shift from pale blue to deep green/brown; Ni²⁺ solutions will shift from pale green to deep purple/red[3]. If the solution turns cloudy blue/white, inorganic hydroxide precipitation has occurred (check pH).

  • Isolation: Cool the reaction mixture to 4°C overnight to induce crystallization. Filter the microcrystalline precipitate under a vacuum, wash with cold methanol, and dry in a desiccator over anhydrous

    
    .
    
    • Validation Checkpoint 2 (FTIR Spectroscopy): Analyze the dried powder. Successful complexation is confirmed by the disappearance of the free oxime

      
       stretch (~3300 cm⁻¹) and a distinct bathochromic shift (lower frequency) of the 
      
      
      
      stretching vibration (typically shifting from ~1650 cm⁻¹ to ~1620 cm⁻¹), proving nitrogen coordination.
Protocol B: Uranyl ( ) Chelation for Remediation Modeling

Amidoximes are the gold standard for extracting hexavalent uranium from aqueous environments[2]. This protocol models that extraction using free NHPC.

Step-by-Step Methodology:

  • Equilibration: Suspend 0.2 g of NHPC in 20 mL of distilled water for 15 minutes to ensure surface wetting. Add 10 mL of 0.1 M Sodium Acetate buffer (pH 6.0).

  • Actinide Introduction: Introduce 10 mL of a 0.1 M Uranyl Nitrate (

    
    ) solution. Agitate on a rotary shaker at 150 rpm for 6 hours at ambient temperature.
    
  • Quantification & Validation: Centrifuge the mixture at 5000 rpm for 10 minutes to separate the insoluble NHPC-Uranyl complex.

    • Validation Checkpoint (UV-Vis): Sample the supernatant and react it with Arsenazo III indicator. Measure absorbance at 650 nm. A reduction in absorbance compared to the initial uranyl stock validates the mass transfer of

      
       from the solution into the NHPC coordination sphere.
      

Quantitative Data & Spectroscopic Signatures

The following table summarizes the expected physicochemical parameters of NHPC-metal complexes, providing a benchmark for experimental validation.

Target Metal IonOptimal pH RangePreferred Stoichiometry (L:M)Visual / Colorimetric IndicatorKey FTIR Shift (


)
Magnetic Property
Cu(II) 5.0 – 5.52:1Deep Green / Brown-25 to -35 cm⁻¹Paramagnetic
Ni(II) 5.5 – 6.52:1Deep Purple / Red-20 to -30 cm⁻¹Diamagnetic (if square planar)
Fe(III) 2.5 – 3.53:1Blood Red / Rust-30 to -40 cm⁻¹Paramagnetic
U(VI) /

5.5 – 6.02:1Yellow / Orange precipitate-15 to -25 cm⁻¹Diamagnetic

Visualizing the Complexation Pathway

The logical progression of the complexation technique relies on crossing specific thermodynamic and kinetic barriers. The diagram below maps the causality of the experimental workflow.

G A This compound (NHPC Ligand) B Solvent Selection (Methanol/Water System) A->B Overcome aqueous solubility limits C pH Optimization (pH 5.5-6.0) Sodium Acetate Buffer B->C Prevent metal hydroxide precipitation D Oxime Deprotonation Formation of Reactive Anion C->D pKa threshold crossed E Metal Precursor Addition (Cu²⁺, Ni²⁺, UO₂²⁺) D->E Electrostatic attraction initiated F Chelation & Assembly (5-Membered Metallacycle) E->F Thermodynamic stabilization (Reflux) G Self-Validation System FTIR, UV-Vis, Colorimetry F->G Confirm coordination sphere

Caption: Workflow and mechanistic causality for pH-dependent metal complexation using NHPC.

References

1.4 - Dalton Transactions (RSC Publishing)[4] 2.3 - Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry (Taylor & Francis)[3] 3.2 - ACS Omega (ACS Publications)[2] 4.1 - PubChem (NIH)[1]

Sources

Application Note: Microwave-Assisted Synthesis of N-Hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of amidoximes from heteroaromatic nitriles is a critical transformation in medicinal chemistry, as these motifs serve as key precursors for 1,2,4-oxadiazole bioisosteres and act as potent nitric oxide (NO) donors1[1]. Specifically, N-hydroxypyridazine-4-carboximidamide is a highly valuable building block derived from 2[2].

Historically, converting electron-deficient heteroaromatic nitriles to amidoximes via conventional thermal heating required prolonged reaction times (12–24 hours) and often suffered from competitive hydration, yielding unwanted primary amides. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing direct dipolar polarization, which drastically lowers the activation energy barrier, reduces reaction times to minutes, and aligns with green chemistry principles 3[3].

Mechanistic Causality & Experimental Design

The success of this protocol relies on the precise orchestration of solvent, base, and energy delivery:

  • Electrophilic Activation: The pyridazine ring is highly electron-withdrawing, making the C4-nitrile carbon highly susceptible to nucleophilic attack.

  • Nucleophile Generation: Hydroxylamine hydrochloride (

    
    ) is neutralized in situ using sodium carbonate (
    
    
    
    ). A mild base is strictly chosen to prevent the base-catalyzed degradation of the pyridazine ring or the premature hydrolysis of the nitrile4[4].
  • Microwave Physics: An ethanol/water (4:1) solvent system is utilized. Both solvents possess high microwave loss tangents (

    
    ), ensuring rapid, localized superheating. This kinetic push favors the nucleophilic addition of hydroxylamine over the thermodynamic hydration of the nitrile.
    

Mechanism A Pyridazine-4-carbonitrile (Electrophile) C Microwave Irradiation (Dipolar Polarization) A->C B Hydroxylamine (Nucleophile) B->C D N-hydroxypyridazine-4- carboximidamide C->D Nucleophilic Addition

Logical relationship of microwave-assisted amidoxime synthesis.

Quantitative Data Summaries

Table 1: Stoichiometry and Reagent Quantities

Reagent MW ( g/mol ) Equivalents Amount (mmol) Mass/Volume
Pyridazine-4-carbonitrile 105.10 1.0 1.0 105 mg
Hydroxylamine hydrochloride 69.49 1.5 1.5 104 mg
Sodium carbonate 105.99 1.0 1.0 106 mg

| Ethanol / Water (4:1 v/v) | N/A | Solvent | N/A | 5.0 mL |

Table 2: Performance Comparison (Conventional vs. MAOS)

Parameter Conventional Thermal Heating Microwave-Assisted Synthesis
Heating Source Oil Bath Microwave Synthesizer (2.45 GHz)
Temperature 80 °C (Reflux) 80 °C (Sealed Vessel)
Reaction Time 12 - 24 hours 12 minutes
Average Yield 65 - 75% 88 - 95%

| Primary Byproduct | Pyridazine-4-carboxamide (~15%) | Trace (< 2%) |

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Preparation Mix Nitrile, NH2OH·HCl, Na2CO3 Step2 2. Microwave Irradiation 100 W, 80°C, 12 min Step1->Step2 Step3 3. Workup & Isolation Cooling, Filtration, H2O Wash Step2->Step3 Step4 4. Analytical Validation LC-MS, 1H-NMR, Yield Calc. Step3->Step4

Step-by-step experimental workflow for the MAOS protocol.

Step-by-Step Methodology
  • Preparation of the Free Base: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 104 mg (1.5 mmol) of hydroxylamine hydrochloride and 106 mg (1.0 mmol) of sodium carbonate in 1.0 mL of deionized water. Stir gently at room temperature until the effervescence (release of

    
    ) completely subsides, indicating the liberation of the free hydroxylamine base.
    
  • Substrate Addition: Dissolve 105 mg (1.0 mmol) of pyridazine-4-carbonitrile in 4.0 mL of absolute ethanol. Transfer this solution to the aqueous hydroxylamine mixture.

  • Sealing and Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Place the vial into the cavity of a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Microwave Parameters:

    • Target Temperature: 80 °C

    • Hold Time: 12 minutes

    • Maximum Power: 150 W (The instrument will dynamically modulate power to maintain 80 °C)

    • Cooling: Enable compressed air cooling post-reaction to rapidly bring the vial to room temperature.

  • Isolation: Upon completion, uncap the vial and transfer the reaction mixture to a 50 mL beaker. Add 10 mL of ice-cold deionized water and stir for 5 minutes to induce precipitation of the amidoxime.

  • Filtration: Collect the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual inorganic salts, followed by a wash with cold diethyl ether (5 mL) to facilitate drying.

  • Drying: Dry the product under high vacuum at 40 °C for 4 hours to afford this compound as a solid.

Analytical Validation (Trustworthiness)

To ensure the protocol acts as a self-validating system, researchers must confirm the structural integrity of the synthesized this compound (


, Exact Mass: 138.05) through the following analytical checks:
  • LC-MS Analysis: Run the sample using an electrospray ionization (ESI) source in positive mode. The expected pseudomolecular ion peak

    
     must appear at m/z 139.1 . The absence of a peak at m/z 124.1 confirms that hydration to the primary amide did not occur.
    
  • 
    H-NMR (
    
    
    
    , 400 MHz):
    • Aromatic Region: The electron-deficient pyridazine protons will appear highly deshielded. Look for distinct signals between

      
       9.00 – 9.60 ppm .
      
    • Amidoxime Functionality: The successful conversion of the nitrile is definitively proven by the appearance of two exchangeable broad singlets: one integrating for 2H at

      
       ~6.0 – 6.5 ppm  (
      
      
      
      group) and one integrating for 1H at
      
      
      ~10.0 – 10.5 ppm
      (
      
      
      group).
  • TLC: Use Dichloromethane/Methanol (9:1) as the eluent. The amidoxime product will have a significantly lower

    
     value compared to the starting pyridazine-4-carbonitrile due to increased polarity and hydrogen bonding capabilities.
    

References

  • Buy Pyridazine-4-carbonitrile | 68776-62-5 Source: Smolecule URL
  • Source: PubMed Central (PMC)
  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles Source: Benchchem URL
  • Source: PubMed Central (PMC)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-hydroxypyridazine-4-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The conversion of pyridazine-4-carbonitrile to N-hydroxypyridazine-4-carboximidamide (an amidoxime) is a critical transformation in drug discovery, particularly in the synthesis of 1,2,4-oxadiazole derivatives. However, researchers frequently encounter stalled reactions, poor yields, and isolation failures.

This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize this specific reaction.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic below to identify the root cause of your yield loss.

YieldOptimization A Low Yield of This compound B Analyze Reaction Mixture (LC-MS / TLC) A->B C Incomplete Nitrile Consumption B->C D Complete Consumption but Low Product B->D E Optimize Stoichiometry: 1.5 eq NH2OH·HCl, 2.0 eq DIPEA C->E F Identify Mass +18 (Hydrolysis to Amide) D->F G Identify Mass in Aqueous Waste D->G H Eliminate Water: Use Anhydrous EtOH F->H I Change Isolation: Direct Concentration & Trituration G->I

Troubleshooting workflow for amidoxime synthesis yield optimization.

FAQ & Troubleshooting Guide

Section 1: Reaction Kinetics & Yield Optimization

Q1: Why does my reaction yield plateau at <30% despite complete consumption of the starting pyridazine-4-carbonitrile? Causality & Solution: The pyridazine ring is highly electron-deficient due to its two adjacent nitrogen atoms. While this electrophilicity accelerates the desired nucleophilic attack by hydroxylamine, it simultaneously makes the nitrile highly susceptible to base-catalyzed hydrolysis. If you are using aqueous inorganic bases (like K₂CO₃ or Na₂CO₃) or solvents with high water content, the nitrile will rapidly hydrolyze to pyridazine-4-carboxamide (observable as a +18 Da mass shift on LC-MS).

To build a self-validating system, always run an LC-MS of the crude mixture before workup. If the amide side-product is present, switch to strictly anhydrous conditions. Recent optimizations in heteroaryl amidoxime synthesis highlight the utility of non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) in absolute ethanol to completely suppress this hydrolysis [1].

Q2: What is the optimal stoichiometry to maximize conversion without degrading the reagents? Causality & Solution: Hydroxylamine is typically supplied as a hydrochloride salt (


) and requires neutralization to generate the free-base nucleophile in situ. However, a massive excess of base can degrade hydroxylamine at elevated temperatures. While "green chemistry" approaches utilizing water and triethylamine work well for standard, unactivated benzonitriles [2], they fail for highly activated heteroaryls.

The optimal, field-proven stoichiometry for pyridazine-4-carbonitrile is 1.5 equivalents of


  paired with 2.0 equivalents of DIPEA  [1]. The slight excess of base ensures complete liberation of hydroxylamine without creating a highly basic environment that promotes side reactions.
Section 2: Isolation & Purification Challenges

Q3: The product is highly polar. How can I isolate it efficiently without massive yield loss during aqueous workup? Causality & Solution: this compound possesses a very low partition coefficient (LogP). The combination of the basic pyridazine nitrogens and the hydrogen-bonding capabilities of the amidoxime moiety (


) makes the molecule highly water-soluble. Standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) will result in the majority of your product remaining in the aqueous layer.

Do not use aqueous extraction. Instead, evaporate the reaction solvent completely. The product can be isolated by triturating the crude residue with a minimal amount of ice-cold water (which selectively dissolves the DIPEA·HCl salts but leaves the less-soluble amidoxime product as a solid) or by direct precipitation from cold diethyl ether.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile for electron-deficient heteroaryl nitriles.

Solvent SystemBase UsedTemperatureReaction TimePrimary ImpurityTypical Yield
EtOH / H₂O (8:2)K₂CO₃ (2.0 eq)80 °C12 hPyridazine-4-carboxamide20 – 30%
H₂OEt₃N (1.6 eq)25 °C6 hPyridazine-4-carboxamide40 – 50%
Anhydrous MeOHNaOMe (1.5 eq)65 °C8 hMethyl imidate adduct35 – 45%
Anhydrous EtOH DIPEA (2.0 eq) 80 °C 6 h None (Clean conversion) 75 – 85%

Standard Operating Procedure: Optimized Synthesis

Follow this step-by-step methodology to ensure high-yield synthesis and isolation of this compound.

Step 1: Preparation under Anhydrous Conditions Flame-dry a round-bottom flask equipped with a magnetic stir bar. Charge the flask with pyridazine-4-carbonitrile (1.0 equiv) and suspend it in anhydrous ethanol to achieve a concentration of 0.2 M.

Step 2: Reagent Addition Add hydroxylamine hydrochloride (


, 1.5 equiv) to the stirring mixture. The mixture will remain a heterogeneous suspension.

Step 3: Controlled Base Addition At room temperature, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) dropwise over 5 minutes. Note: Dropwise addition prevents localized basic "hotspots" that can trigger unwanted side reactions before the hydroxylamine is fully liberated.

Step 4: Reflux & Monitoring Attach a reflux condenser and heat the reaction mixture to 70–80 °C. Stir for 4 to 6 hours. Monitor the reaction via LC-MS. The reaction is complete when the nitrile peak is fully consumed.

Step 5: Direct Concentration (Crucial Step) Cool the reaction to room temperature. Do not quench with water. Transfer the mixture to a rotary evaporator and remove the ethanol completely under reduced pressure until a crude, oily solid remains.

Step 6: Trituration and Isolation Suspend the crude residue in a minimal volume of ice-cold water (approx. 1-2 mL per gram of theoretical yield) and stir vigorously for 10 minutes. The DIPEA·HCl salts will dissolve, while the this compound will precipitate as an off-white solid.

Step 7: Filtration Filter the precipitate rapidly over a Buchner funnel. Wash the filter cake with a small volume of cold diethyl ether to remove any residual organic impurities. Dry the solid under high vacuum overnight.

References

  • Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Source: Molecules 2022, 27(3), 1052. URL: [Link]

  • Title: Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Source: Synthetic Communications 2020, 50(8), 1217-1224. URL: [Link]

Technical Support Center: Troubleshooting Solubility for N-hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound "Personality"[1]

N-hydroxypyridazine-4-carboximidamide (also known as Pyridazine-4-amidoxime ) presents a classic solubility challenge common to amidoxime-functionalized heterocycles. To successfully work with this compound, you must understand its "personality":

  • Amphoteric Nature: The amidoxime group contains both a basic nitrogen (oxime) and an acidic hydroxyl proton.[1][2] This allows it to exist as a cation, neutral species, or anion depending on pH, but it is least soluble in its neutral, zwitterionic-like form at physiological pH [1, 5].[2]

  • High Lattice Energy: The planar pyridazine ring and the amidoxime moiety are capable of forming extensive intermolecular hydrogen bond networks.[1] This results in a stable crystal lattice that resists dissolution in non-polar solvents and water alike [12].[2]

  • Hydrolysis Risk: While stable as a solid, amidoximes can hydrolyze to amides or carboxylic acids in solution, particularly under acidic conditions or elevated temperatures [5].[1][2]

This guide provides a self-validating system to solubilize this compound without compromising its chemical integrity.

Solubility Profile & Solvent Compatibility[3][4]

The following data summarizes the solubility behavior of this compound and its close structural analogs (e.g., Pyrazine-2-amidoxime) [3, 9].

SolventSolubility RatingMax Conc. (Est.)[1][2]Usage Recommendation
DMSO Excellent ~30-50 mg/mLPrimary Stock Solvent. Use anhydrous (dry) DMSO to prevent hydrolysis.[1][2]
DMF Good ~30 mg/mLAlternative stock solvent.[1][2] Harder to remove than DMSO.[2]
Ethanol Poor < 1 mg/mLAvoid. Not suitable for stock solutions.[1][2]
Water Low ~2 mg/mL*Requires heat/sonication.[1][2] pH dependent.[1][2]
PBS (pH 7.4) Very Low < 0.5 mg/mLRisk of Precipitation. "Crash-out" likely upon direct dilution.[1][2]

Critical Note: Solubility in water is often kinetically slow.[1][2] A solution may appear clear initially but precipitate (crystallize) after standing for hours as the thermodynamically stable polymorph forms [10].

Visual Logic: Solubility & Speciation

The diagram below illustrates the decision logic for solvent selection and the impact of pH on the compound's speciation.

SolubilityLogic Start Start: this compound (Solid Powder) SolventChoice Select Solvent System Start->SolventChoice Organic Organic Solvent (Stock Solution) SolventChoice->Organic Aqueous Aqueous Buffer (Working Solution) SolventChoice->Aqueous DMSO Anhydrous DMSO (Recommended) Organic->DMSO High Solubility Ethanol Ethanol/Methanol (Avoid) Organic->Ethanol Low Solubility pH_Low pH < 3.0 (Protonated Cation) Aqueous->pH_Low pH_Mid pH 7.0 - 7.4 (Neutral/Zwitterionic) Aqueous->pH_Mid pH_High pH > 10.0 (Deprotonated Anion) Aqueous->pH_High Soluble_Acid Soluble (Risk: Hydrolysis) pH_Low->Soluble_Acid Insoluble Precipitation Risk (Lattice Energy Dominates) pH_Mid->Insoluble Soluble_Base Soluble (Stable short-term) pH_High->Soluble_Base

Figure 1: Solubility decision matrix showing the critical impact of pH on aqueous solubility and the superiority of DMSO for stock preparation.[1][2]

Troubleshooting FAQs

Q1: Why does the compound precipitate when I dilute my DMSO stock into cell culture media?

A: This is the "Solvent Shock" or "Crash-out" effect.[1][2] When a hydrophobic/planar molecule dissolved in DMSO is suddenly introduced to a highly polar aqueous environment (media), the water molecules strip away the DMSO solvation shell. The compound molecules then aggregate rapidly to minimize water contact, reforming the crystal lattice [10]. Fix: Use the "Stepwise Dilution Protocol" (Section 5) or incorporate a cyclodextrin carrier (e.g., HP-β-CD) to shield the hydrophobic core [1, 7].[1][2]

Q2: Crystals appeared in my DMSO stock after storing it at -20°C. Is it ruined?

A: Likely not, but proceed with caution. This is often due to Ostwald Ripening or moisture ingress.[1][2] DMSO is hygroscopic; absorbed water lowers solubility, and freeze-thaw cycles promote the growth of the most stable (and least soluble) crystal polymorph [4, 10]. Fix:

  • Warm the vial to 37°C and vortex vigorously.

  • If solids persist, sonicate for 5 minutes.

  • Prevention: Store in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use acid to dissolve it in water?

A: Yes, but with a warning. Acidification (e.g., 0.1 M HCl) will protonate the pyridine/pyridazine ring or the amidoxime nitrogen, vastly improving solubility. However, amidoximes are susceptible to acid-catalyzed hydrolysis, converting them into amides or carboxylic acids over time [5].[2] Recommendation: Only use acidification for immediate use.[1][2] Do not store acidic solutions.[2]

Validated Experimental Protocols

Protocol A: Preparation of High-Integrity Stock (50 mM)

Objective: Create a stable stock solution that minimizes degradation.

  • Weighing: Weigh the calculated amount of this compound.

  • Solvent: Add Anhydrous DMSO (Grade ≥99.9%).

    • Why Anhydrous? Water in DMSO accelerates degradation [4, 9].[1][2]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40 kHz for 5-10 minutes. Temperature should not exceed 40°C.

  • Storage: Aliquot immediately into amber glass or polypropylene vials. Store at -20°C or -80°C.

Protocol B: The "Soft Dilution" Method (Preventing Precipitation)

Objective: Dilute DMSO stock into aqueous media without precipitation.[1]

Concept: Avoid the "cliff edge" of dropping 100% DMSO into 100% Water.

DilutionWorkflow Stock DMSO Stock (50 mM) Intermediate Intermediate Step (1:10 Dilution in PBS/Media) Stock->Intermediate Add dropwise while vortexing Vortex Vortex Immediately (High Shear) Intermediate->Vortex Final Final Working Solution (Target Conc.) Vortex->Final Dilute to final volume

Figure 2: Stepwise dilution workflow to mitigate precipitation shock.

  • Prepare Solvent: Have your culture media or buffer ready at room temperature (warm media reduces precipitation risk).[1][2]

  • Rapid Mixing: Place the media on a vortex mixer set to medium speed.

  • Dropwise Addition: Slowly add the DMSO stock into the vortex (center of the liquid cone).

    • Note: Do not exceed 0.5% - 1.0% v/v DMSO final concentration to avoid cellular toxicity.[1][2]

  • Observation: Inspect for turbidity immediately. If cloudy, you have exceeded the solubility limit.

Protocol C: Cyclodextrin Complexation (Advanced)

Use this if simple dilution fails. Cyclodextrins (specifically HP-β-CD or SBE-β-CD ) form inclusion complexes with the hydrophobic aromatic ring, shielding it from water while the hydrophilic exterior ensures solubility [1, 7].[1][2]

  • Prepare a 20% (w/v) HP-β-CD solution in water/PBS.[1][2]

  • Dissolve the compound in this vehicle (requires stirring for 1-4 hours).

  • Filter sterilize (0.22 µm).[2]

  • This method can often achieve concentrations 10-50x higher than water alone.[2]

References

  • PubChem. this compound (Compound Summary). Available at: [Link][1][2]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[1][2][3][4] Journal of Biomolecular Screening.[1][2] Available at: [Link]

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.[1][2] Molecules.[1][2][5][3][4][6][7][8][9][10][11] Available at: [Link][1][2]

  • MDPI. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs. Available at: [Link][1][2]

  • Eman Research. Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability.[1][2] Available at: [Link][1][2]

  • Ziath. Issues in Compound Storage in DMSO. Available at: [Link][1][2]

  • ResearchGate. Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO? Available at: [Link]

  • Acta Crystallographica. N-Hydroxypyridine-4-carboxamide Crystal Structure. Available at: [Link][1][2]

Sources

Minimizing side reactions in N-hydroxypyridazine-4-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals scaling up or optimizing the synthesis of N-hydroxypyridazine-4-carboximidamide. Because the pyridazine ring is highly electron-deficient, the conversion of its carbonitrile derivative to an amidoxime is notoriously prone to side reactions[1].

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven optimization strategies.

Mechanistic Causality: Understanding the Side Reactions

To eliminate side products, we must first understand why they form. The reaction between pyridazine-4-carbonitrile and hydroxylamine relies on the ambident nucleophilicity of hydroxylamine (


).

While the nitrogen atom is the softer, more kinetically favored nucleophile (leading to the desired amidoxime), the oxygen atom can also attack the highly electrophilic nitrile carbon[2]. This


-attack forms a transient carboximidate intermediate. A second equivalent of hydroxylamine subsequently attacks this intermediate, cleaving it to yield pyridazine-4-carboxamide  (the primary undesired side product) and unstable 

[3].

Because the pyridazine ring strongly withdraws electron density via induction and resonance, the nitrile carbon is exceptionally electrophilic, making it highly susceptible to this aberrant


-attack[4].

G Nitrile Pyridazine-4-carbonitrile (Electron-Deficient) N_attack N-Attack (Kinetic Pathway) Nitrile->N_attack + NH2OH O_attack O-Attack (Side Reaction) Nitrile->O_attack + NH2OH NH2OH Hydroxylamine (Ambident Nucleophile) Amidoxime N-Hydroxypyridazine-4- carboximidamide (Desired) N_attack->Amidoxime Proton Transfer Intermediate Carboximidate Intermediate [-C(=NH)(O-NH2)] O_attack->Intermediate Fast Reversible Amide Pyridazine-4-carboxamide (Undesired Amide) Intermediate->Amide + NH2OH (Cleavage)

Mechanistic pathway showing competitive N- vs. O-attack by hydroxylamine on pyridazine-4-carbonitrile.

Troubleshooting Guide

Issue 1: LC-MS shows a massive peak at m/z 124 [M+H]+ instead of my target m/z 139[M+H]+. Diagnosis: You are synthesizing pyridazine-4-carboxamide. This occurs when the reaction temperature is too high or the solvent is overly protic (like pure ethanol or water), which stabilizes the transition state for


-attack[4].
Solution:  Lower the reaction temperature to 0–5 °C during the initial addition, and do not exceed 25 °C. Switch from a purely protic solvent to a co-solvent system (e.g., THF/Ethanol) or utilize specific ionic liquids (like imidazolium-based ILs) which have been proven to suppress the amide side product entirely[3].

Issue 2: The reaction mixture turns black/tarry, and I see multiple degradation peaks. Diagnosis: Nucleophilic aromatic substitution (


) or ring degradation. The pyridazine ring is highly electron-deficient. If you use a strong base (like 

or

) to liberate hydroxylamine from its hydrochloride salt, the hydroxide ions can attack the pyridazine ring at the C3 or C5 positions. Solution: Use a milder, non-nucleophilic base.

-Diisopropylethylamine (DIPEA) or solid

are preferred[5]. Ensure the pH of the reaction never exceeds 8.5.

Issue 3: The reaction stalls at 50% conversion. Diagnosis: Hydroxylamine hydrochloride is consuming your base, dropping the pH and protonating the free hydroxylamine, rendering it non-nucleophilic. Alternatively, the carboximidate cleavage side-reaction is consuming two equivalents of hydroxylamine per molecule of amide formed[2], depleting your reagent. Solution: Use 2.5 to 3.0 equivalents of hydroxylamine hydrochloride and a proportional amount of base. Monitor the pH continuously; it must remain slightly basic (pH 7.5–8.0) for the free base


 to remain active.

Frequently Asked Questions (FAQs)

Q: Should I use aqueous hydroxylamine (50% wt) or hydroxylamine hydrochloride (


)? 
A:  For highly electrophilic nitriles like pyridazine-4-carbonitrile, 

neutralized in situ with an organic base (e.g., DIPEA) is superior. Aqueous 50% hydroxylamine introduces a massive amount of water, which drives the hydration of the nitrile to the amide[5].

Q: How do I separate the amidoxime from the amide side product if it forms? A: this compound is highly polar. Standard silica gel chromatography is often inefficient. Instead, exploit the pKa difference. The amidoxime can be purified by flash chromatography using a gradient of THF (0–70%) in hexane[1], or by recrystallization from hot ethyl acetate/hexanes, as the amide is generally less soluble in moderately polar organic solvents.

Quantitative Data: Condition Optimization

The choice of solvent and base dictates the kinetic distribution between the amidoxime and the amide. Below is a summary of condition screening based on theoretical and experimental process data for electron-deficient nitriles[3][4]:

Solvent SystemBase UsedTemperatureAmidoxime Yield (%)Amide Yield (%)Process Notes
Ethanol / Water

80 °C (Reflux)45%40%High thermal energy drives

-attack and hydrolysis.
Methanol

25 °C68%18%Milder conditions improve selectivity.
THF / Ethanol (4:1)DIPEA25 °C82%<8%Reduced protic environment limits carboximidate cleavage.
Ionic Liquid ([bmim][PF6])None (Free

)
25 °C>92%<2%ILs stabilize the

-attack transition state, eliminating amide[3].

Self-Validating Experimental Protocol

This protocol uses a co-solvent system and a mild organic base to kinetically favor the amidoxime while suppressing ring degradation and amide formation.

System Validation Metrics (In-Process Controls - IPC):

  • Visual Cue: The reaction transitions from a clear solution to a cloudy suspension as the highly crystalline amidoxime precipitates.

  • LC-MS Target: Disappearance of SM; Appearance of Product

    
    [1]. Amide impurity 
    
    
    
    .

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under nitrogen, suspend hydroxylamine hydrochloride (2.5 eq, 17.4 mmol) in anhydrous THF (15 mL) and absolute Ethanol (5 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add DIPEA (2.6 eq, 18.1 mmol) over 10 minutes. Causality: Slow addition prevents localized pH spikes that cause hydroxylamine decomposition. Stir for 30 minutes at 0 °C to ensure complete liberation of free

    
    .
    
  • Substrate Addition: Dissolve pyridazine-4-carbonitrile (1.0 eq, 6.96 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at 0 °C. Causality: Keeping the temperature at 0 °C during the most exothermic phase kinetically locks the reaction into the

    
    -attack pathway.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 6–8 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The reaction is complete when the ratio of

    
     to 
    
    
    
    is >10:1 and starting material is consumed.
  • Workup: Concentrate the mixture under reduced pressure (do not exceed 35 °C bath temperature to prevent thermally-induced 1,2,4-oxadiazole condensation).

  • Purification: Purify the residue by flash chromatography on silica gel using a gradient of THF (0–70%) in hexane[1] to afford this compound as an off-white solid.

References

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder Source: Malaysian Journal of Analytical Sciences (UKM) URL:[Link]

Sources

Purification strategies for N-hydroxypyridazine-4-carboximidamide impurities

Technical Support Center: -Hydroxypyridazine-4-carboximidamide

Product Code: GEN-PYR-AOX-04 Chemical Class: Heterocyclic Amidoxime Critical Attribute: Thermal & oxidative instability[1]

Impurity Profile & Diagnostic Workflow

Before selecting a purification strategy, you must identify the specific contaminant.[1] The synthesis of amidoximes from nitriles (via hydroxylamine) generates a predictable impurity profile.[1][2]

Common Impurities
Impurity TypeOriginDiagnostic Signal (LC-MS/NMR)
Pyridazine-4-carbonitrile Unreacted Starting MaterialLC-MS: M-33 (vs product).[1] IR: Sharp peak ~2230 cm⁻¹ (-CN).
Pyridazine-4-carboxamide Hydrolysis byproduct (over-reaction)LC-MS: M-15 (vs product).[1] NMR: Loss of N-OH signal; appearance of amide protons.[1]
Pyridazine-4-carboxylic acid Acidic hydrolysis (pH drift)LC-MS: M-14 (vs product).[1] Solubility: Insoluble in organic solvents; soluble in base.[1]
1,2,4-Oxadiazole dimers Thermal condensation (Heat stress)LC-MS: 2M-H₂O or similar oligomers.[1] Color: Often yellow/orange.
Diagnostic Logic Map

Use the following decision tree to determine the state of your crude material.

ImpurityLogicStartCrude Material AnalysisCheckLCMSCheck LC-MS / TLCStart->CheckLCMSNitrilePresence of Nitrile(Start Material)CheckLCMS->NitrilePeak M-33AmidePresence of Amide(Hydrolysis)CheckLCMS->AmidePeak M-15ColorPink/Red DiscolorationCheckLCMS->ColorVisual InspectionCleanProduct >95%CheckLCMS->CleanSingle PeakAction: Acid/Base Extraction\nor Recrystallization (EtOH)Action: Acid/Base Extractionor Recrystallization (EtOH)Nitrile->Action: Acid/Base Extraction\nor Recrystallization (EtOH)Action: Prep HPLC\n(Recrystallization ineffective)Action: Prep HPLC(Recrystallization ineffective)Amide->Action: Prep HPLC\n(Recrystallization ineffective)Action: Metal Scavenging\nor Cold WashAction: Metal Scavengingor Cold WashColor->Action: Metal Scavenging\nor Cold Wash

Figure 1: Diagnostic flowchart for identifying crude impurities based on analytical signals.

Purification Strategies

Strategy A: Recrystallization (Primary Method)

Best for: Removing unreacted nitrile and trace salts.[1]

Amidoximes are amphoteric and often crystallize well from aqueous alcohols.[1] However, the pyridazine ring increases water solubility compared to phenyl analogs, requiring careful solvent balancing.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol:Water (9:1) . Heat to 60°C. Do not exceed 70°C to prevent rearrangement to amide.[1]

  • Saturation: Add solvent dropwise until fully dissolved. If particulates remain (likely inorganic salts like NaCl), filter hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter the precipitate.

  • Wash: Wash with cold Diethyl Ether or MTBE .[1] This removes surface-bound nitrile, which is highly soluble in ether.

Expert Insight: If the product does not precipitate, the pH may be too low (protonating the pyridine nitrogen) or too high (deprotonating the oxime).[1] Adjust pH to ~7.0–7.5 (isoelectric point vicinity) to minimize solubility.

Strategy B: Chelation & Wash (For Colored Impurities)

Best for: Removing "Pink/Red" oxidation products or metal complexes.[1]

Amidoximes are potent ligands.[1] Trace iron or copper can form highly colored complexes (red/purple).[1]

Protocol:

  • Dissolve crude in minimal Methanol.[1]

  • Add EDTA (disodium salt) (0.1 eq) or a resin-bound metal scavenger (e.g., QuadraPure™).[1] Stir for 30 mins.

  • Filter to remove the scavenger.[3]

  • Precipitate the product by adding 10 volumes of Ice-Cold Water .

  • The color should remain in the supernatant; the white solid is your product.

Strategy C: Preparative HPLC (High Purity Requirement)

Best for: Separating the Amide impurity.[1]

The amide byproduct (Pyridazine-4-carboxamide) co-crystallizes with the amidoxime. Chromatography is the only reliable separation method.[1]

Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or equivalent polar-retentive phase).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][4][5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 0% B to 20% B over 15 minutes. (Pyridazines are very polar; they elute early).

  • Detection: 254 nm.

Warning: The amidine group is basic.[1] Using TFA protonates it, improving peak shape but reducing retention.[1] If retention is too low, switch buffer to 10mM Ammonium Bicarbonate (pH 8.0), but ensure your column is pH stable.

Troubleshooting & FAQs

Q: My product turned into a yellow oil during drying. What happened?

A: You likely applied too much heat.[1] Amidoximes can undergo an O-acyl rearrangement or dehydrate to form 1,2,4-oxadiazoles if heated, especially if traces of carboxylic acids or anhydrides are present.[1]

  • Fix: Dry under high vacuum at room temperature (25°C), never in an oven >40°C.

Q: The NMR shows a split set of peaks. Is it a mixture?

A: Not necessarily. Amidoximes exhibit E/Z isomerism around the C=N double bond.[1]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a single rotameric compound. If they remain distinct, you have an impurity.[1]

Q: Why is the yield so low after aqueous workup?

A: Pyridazine is a hydrophilic heterocycle.[1] Your product is likely staying in the water layer.

  • Fix: Do not use simple extraction. Use continuous extraction with Ethyl Acetate or n-Butanol.[1] Alternatively, evaporate the water and use Strategy A (Recrystallization) to separate salts from the product.[1]

Q: The product is pink/red. Is it ruined?

A: Likely not. This is often a trace charge-transfer complex or metal chelate, common with N-oxides and amidoximes.

  • Fix: Perform a wash with cold diethyl ether (Strategy A, step 5) or the EDTA treatment (Strategy B).[1]

Stability & Storage

To maintain purity (>98%) over time:

  • Protect from Moisture: Hydrolysis to the amide is accelerated by wet conditions.[1] Store in a desiccator.

  • Protect from Light: Pyridazines can be photo-active.[1] Store in amber vials.

  • Temperature: Store at -20°C . At room temperature, slow dimerization occurs over weeks.

References

  • Synthesis and General Properties of Amidoximes: Katirtzi, A. (2013).[6] Amidoximes as intermediates for the synthesis of potential drugs. Charles University in Prague.[6]

  • HPLC Separation of Polar Nitrogenous Impurities: Waters Corporation. (2020).[5][7] Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines and Related Polar Impurities.

  • Crystallographic & Structural Data (Pyridazine/Pyridine Analogs): Sreenivasa, S. et al.[1][8] (2013).[6] N'-Hydroxypyridine-2-carboximidamide. Acta Crystallographica Section E.

  • Metal Impurity Scavenging in Amidoximes: Google Patents.[1] (2009).[8] Process of purification of amidoxime containing cleaning solutions. WO2009058287A1.

Technical Support Center: Optimizing pH Conditions for N-hydroxypyridazine-4-carboximidamide Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical instability and solubility challenges associated with N-hydroxypyridazine-4-carboximidamide . Due to the amphoteric nature of the amidoxime group combined with the basic pyridazine ring, extraction efficiency is strictly governed by pH. Deviating from the "Goldilocks Zone" (pH 7.5 – 8.5) results in ionic species that partition poorly into organic solvents.

This document serves as a dynamic troubleshooting interface. Navigate to the question that matches your current observation.

Part 1: The Core Science (The "Why")

Q: Why does pH drastically alter my recovery rates for this specific compound?

A: this compound is a polyfunctional ampholyte . It possesses three distinct ionization states depending on the pH of your aqueous matrix. To extract it efficiently, you must force the molecule into its neutral (uncharged) state.

  • Acidic State (pH < 4.0): The pyridazine ring nitrogens and the amidine nitrogen are protonated. The molecule is cationic (

    
    ) and highly water-soluble. Extraction into organic solvent is impossible. 
    
  • Alkaline State (pH > 10.0): The oxime hydroxyl group (-N-OH) deprotonates. The molecule becomes anionic (

    
    ). Extraction is poor. 
    
  • Neutral State (pH 7.0 – 9.0): The molecule exists as a free base. This is the only window where lipophilicity is sufficient for Liquid-Liquid Extraction (LLE).

Visualizing the Ionization Pathway

The following diagram illustrates the speciation of the compound across the pH scale and the corresponding extraction strategy.

pH_Speciation Acid pH < 4.0 Cationic Species (Water Soluble) Action_Acid Add Base (e.g., Na2CO3) Acid->Action_Acid Neutral pH 7.5 - 8.5 Neutral Species (Organic Soluble) Extraction Liquid-Liquid Extraction (EtOAc / n-Butanol) Neutral->Extraction Optimal Recovery Base pH > 10.0 Anionic Species (Water Soluble) Action_Base Add Acid (e.g., HCl) Base->Action_Base Action_Acid->Neutral Deprotonation Action_Base->Neutral Protonation

Figure 1: pH-dependent speciation and extraction logic flow for this compound.

Part 2: Optimized Protocol

Q: What is the standard operating procedure (SOP) for maximum recovery?

A: Do not use standard ether extractions; pyridazines are too polar. Use the following Salting-Out Assisted Liquid-Liquid Extraction (SALLE) protocol.

Materials Required:
  • Buffer: Saturated Sodium Bicarbonate (

    
    ) or 1M Tris-HCl (pH 8.0).
    
  • Solvent: Ethyl Acetate (EtOAc) or n-Butanol (n-BuOH). Note: n-BuOH extracts more impurities but yields higher recovery for polar amidoximes.

  • Salt: Solid Sodium Chloride (NaCl).

Step-by-Step Methodology:
StepActionTechnical Rationale
1 Adjust pH Bring aqueous sample to pH 7.8 ± 0.2 using 1M NaOH or HCl. Use a calibrated pH meter, not paper strips.
2 Saturation Add solid NaCl until saturation (approx. 0.3 g/mL). Vortex until dissolved.
3 Solvent Addition Add Ethyl Acetate (ratio 1:1 v/v).
4 Equilibration Shake vigorously for 5 minutes.
5 Separation Centrifuge at 3000 x g for 5 minutes.
6 Collection Collect the top organic layer. Repeat steps 3-6 twice more.

Part 3: Troubleshooting & FAQs

Scenario A: "I have low recovery (<40%) despite using pH 8."

Diagnosis:

  • Water Solubility: The pyridazine ring makes the molecule inherently hydrophilic. Even at neutral pH, it "prefers" water over non-polar solvents like Hexane or DCM.

  • Degradation: Amidoximes are thermally unstable and can hydrolyze to amides or acids if heated during evaporation.

Solution:

  • Switch Solvent: Change from Ethyl Acetate to n-Butanol or IPA:Chloroform (1:3) .

  • Evaporation Control: Evaporate solvent under vacuum at < 40°C . Do not use high heat.

  • Check Aqueous Phase: Run the aqueous waste on HPLC. If the peak is there, you need more salt (NaCl) or a more polar organic solvent.

Scenario B: "I see a degradation product in my chromatogram."

Diagnosis: Amidoximes can cyclize to 1,2,4-oxadiazoles if exposed to carboxylic acid derivatives or high heat, or hydrolyze to amides .

Solution:

  • Avoid Acidic Workup: Never use strong acids (TFA, HCl) during the drying or reconstitution step if possible.

  • Temperature: Keep all processing steps at Room Temperature (RT) or 4°C.

  • Time: Analyze immediately. Amidoximes are not stable for long-term storage in solution.

Scenario C: "My sample formed a solid emulsion."

Diagnosis: At the isoelectric point (neutral pH), proteins and amphoteric molecules often precipitate at the interface, stabilizing emulsions.

Solution:

  • Centrifugation: Increase speed to 5000 x g.

  • Filtration: Pass the emulsion through a bed of Celite (diatomaceous earth).

  • Brine: Ensure the aqueous phase is fully saturated with NaCl (Step 2 of Protocol).

Part 4: Quantitative Data Summary

Table 1: Solubility Profile & Solvent Selection

Solvent SystemPolarity IndexEstimated Recovery (at pH 8)Suitability
Diethyl Ether 2.8< 10%Poor (Too non-polar)
Dichloromethane (DCM) 3.1~ 30%Fair (Often causes emulsions)
Ethyl Acetate (EtOAc) 4.4~ 75%Good (Standard choice)
n-Butanol 4.0> 90%Excellent (High boiling point is the downside)
THF 4.0N/AAvoid (Miscible with water)

References

  • Vertex Pharmaceuticals. (2020). Synthesis and Antiviral Profiling of Heteroaryl Analogs. National Institutes of Health (PMC). [Link]

  • American Chemical Society (ACS). (2022).[1] Poly(amidoxime) Resins for Efficient Metal Extraction. ACS Publications. [Link]

  • Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Matrix Fine Chemicals. (2024). Pyridine-4-carboximidamide Hydrochloride Properties. Matrix Fine Chemicals Catalog. [Link]

Sources

Technical Guide: Preventing Decomposition of N-Hydroxypyridazine-4-Carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stabilization of N-hydroxypyridazine-4-carboximidamide during scale-up. This compound combines a high-nitrogen heteroaromatic ring (pyridazine) with a thermally sensitive functional group (amidoxime), creating a unique profile of thermal and chemical instability.

Version: 1.0 | Doc ID: TS-NHPC-SCUP | Audience: Process Chemists & chemical Engineers

Executive Summary: The Stability Profile

This compound is thermodynamically unstable. During scale-up, the primary decomposition risks are exothermic runaway (thermal) and metal-catalyzed hydrolysis/rearrangement (chemical). Unlike bench-scale synthesis where heat dissipation is rapid, kilogram-scale production accumulates heat, potentially triggering the cleavage of the N-O bond or ring degradation.

Critical Criticality:

  • Thermal Onset: Amidoximes generally exhibit exothermic decomposition onsets between 100°C – 140°C (DSC).

  • Metal Sensitivity: The amidoxime moiety is a bidentate ligand capable of chelating Fe, Cu, and Ni, which lowers the decomposition activation energy.

  • pH Window: Unstable below pH 2 (hydrolysis to ester/amide) and above pH 11 (potential for Tiemann-type rearrangement or ring opening).

Decomposition Pathways & Mechanisms

Understanding how the molecule breaks down is the first step to prevention.

Pathway A: Hydrolysis (Acid/Base Catalyzed)

In acidic media, the amidoxime hydrolyzes to the corresponding amide or carboxylic acid.

  • Mechanism: Protonation of the oxime oxygen

    
     Nucleophilic attack by water 
    
    
    
    Elimination of hydroxylamine.
  • Scale-Up Risk: Prolonged hold times in aqueous acidic streams (e.g., quench steps).

Pathway B: Thermal Dehydration (Nitrile Formation)

Under thermal stress, the compound eliminates water to revert to the nitrile precursor (Pyridazine-4-carbonitrile).

  • Mechanism: Concerted elimination or stepwise dehydration.

  • Scale-Up Risk: Drying ovens set >50°C.

Pathway C: Metal-Catalyzed Disproportionation

Transition metals (Fe, Cu) from stainless steel reactors can complex with the amidoxime, facilitating radical cleavage of the N-O bond.

DecompositionPathways cluster_legend Legend Target N-hydroxypyridazine- 4-carboximidamide Nitrile Pyridazine-4- carbonitrile Target->Nitrile Thermal (-H2O) >60°C Amide Pyridazine-4- carboxamide Target->Amide Hydrolysis pH < 2 or > 11 Radical Radical Decomposition Target->Radical Metal Catalysis (Fe/Cu/Ni) key Blue: Target | Red: Degradant | Black: Safety Hazard

Figure 1: Primary decomposition pathways for heteroaromatic amidoximes.

Scale-Up Troubleshooting & Protocols

Module A: Thermal Safety & Drying

Issue: The product cake turns yellow/brown during drying, or DSC shows a sharp exotherm.

Root Cause: Amidoximes have poor thermal stability in the solid state. The "safe" drying temperature on the bench (vacuum oven) may be unsafe in a filter dryer due to poor heat transfer and "hot spots."

Protocol: Safe Drying Cycle

  • DSC Analysis: Run a DSC (Differential Scanning Calorimetry) on the wet cake and dry solid.

    • Limit: Do not process within 50°C of the onset temperature (

      
      ).
      
  • Temperature Limit: Set jacket temperature

    
     40°C.
    
  • Vacuum: Maximize vacuum (< 50 mbar) to facilitate solvent removal at low temperatures.

  • Agitation: Intermittent agitation only. Continuous agitation generates shear heat.

ParameterBench Scale (Safe)Pilot Scale (Risk)Recommendation
Drying Temp 50°C50°CReduce to 35-40°C
Drying Time 4-8 hours24-48 hoursMonitor HPLC purity q4h
Atmosphere Air/VacNitrogen/VacStrict N2 inerting (Oxygen accelerates radical decomp)
Module B: Reactor Material & Metal Contamination

Issue: Loss of yield and formation of unknown impurities in Stainless Steel (SS316) reactors compared to glass flasks.

Root Cause: The N-hydroxycarboximidamide group is a chelator. Trace iron (Fe) or nickel (Ni) from SS316 catalyzes decomposition.

Protocol: Chelation Control

  • Equipment Selection: Use Glass-Lined (GL) or Hastelloy reactors. Avoid SS316 for long hold times.

  • Chelating Agents: If SS316 is unavoidable, add EDTA (0.1 - 0.5 mol%) to the reaction mixture before adding the hydroxylamine source. This sequesters free metal ions.

  • Passivation: Ensure reactors are passivated (citric acid wash) prior to the campaign.

Module C: pH Control During Formation

Issue: Hydrolysis byproducts (Amide) increase during the reaction quench.

Root Cause: The stability window is narrow (pH 5-8). Quenching into strong acid or base drives hydrolysis.

Protocol: Buffered Quench

  • Do NOT quench directly with concentrated HCl or NaOH.

  • Use a Buffer: Quench the reaction mixture into a pre-cooled Phosphate Buffer (pH 7.0) or Ammonium Chloride solution.

  • Temperature: Maintain internal temperature

    
     during quench.
    

FAQ: Technical Support

Q1: We see an exotherm during the addition of hydroxylamine to the nitrile. Is this normal? A: Yes. The addition of hydroxylamine to a nitrile is exothermic.

  • Action: Use Reaction Calorimetry (RC1) to determine the heat of reaction (

    
    ).
    
  • Control: Switch from "all-in" addition to Dosing Controlled addition. Feed hydroxylamine solution slowly to maintain

    
    .
    

Q2: The product is pink/red after isolation. Is it decomposed? A: This often indicates metal complexation (Iron-Amidoxime complexes are deeply colored, often red/violet).

  • Action: Check the reactor material. If SS316 was used, the product is likely contaminated with iron. Recrystallize with an EDTA wash or treat with charcoal to remove metal impurities.

Q3: Can we distill the solvent to swap it? A: High Risk. Distillation requires heat.

  • Action: Use Vacuum Distillation at

    
    . If the solvent is high-boiling (e.g., DMSO, DMF), do not distill to dryness. Use a solvent swap via counter-current extraction or drown-out crystallization (add water to precipitate product).
    

Decision Tree: Scale-Up Safety Assessment

Use this logic flow to validate your process before moving to the pilot plant.

SafetyTree Start Start Scale-Up Assessment DSC Run DSC on Solid (Find T_onset) Start->DSC Exotherm Is T_onset < 100°C? DSC->Exotherm Stop STOP: Redesign Process (Hazardous) Exotherm->Stop Yes RC1 Run RC1 (Calorimetry) Determine Heat Accumulation Exotherm->RC1 No (>100°C) Material Check Reactor Material (SS316 vs Glass) RC1->Material Glass Use Glass-Lined Reactor Material->Glass Glass Available AddEDTA Add EDTA Scavenger + Passivate Reactor Material->AddEDTA Only SS316 Drying Drying Protocol: Max 40°C, Full Vac Glass->Drying AddEDTA->Drying

Figure 2: Go/No-Go decision logic for scaling up amidoxime synthesis.

References

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection and thermal safety for nitrogen-rich compounds).
  • Org. Process Res. Dev. (2022).[1][2][3][4] Scalable and Safe Transformation of 3‑Hydroxypropionitrile to Its Amidoxime. Link (Provides baseline protocols for amidoxime scale-up and exotherm management).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link (Foundational work on the pH stability of oxime/amidoxime linkages).

  • Adams, G. W., et al. (1992).[5] Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase?. J. Chem. Soc., Perkin Trans.[5] 2. Link (Mechanistic insight into the Tiemann rearrangement decomposition pathway).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for calculating T_onset and cooling failure scenarios).

Sources

Removing solvent residues from N-hydroxypyridazine-4-carboximidamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-hydroxypyridazine-4-carboximidamide

Guide: Effective Removal of Residual Solvents

Welcome to the technical support center for this compound. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step of your synthesis: the removal of residual solvents. Ensuring high purity is paramount for downstream applications, and this document will help you navigate common challenges to achieve a clean, solvent-free product.

Part 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the drying and purification of this compound.

Q1: My GC-HS analysis shows high levels of ethanol or methanol, but standard vacuum drying at 40°C isn't reducing the levels sufficiently. What's happening and what should I do?

A1: This is a common issue rooted in the molecular interactions between your compound and the solvent.

  • The Scientific Reason: this compound is a highly polar molecule with multiple hydrogen bond donor and acceptor sites (the amidoxime group and the pyridazine nitrogens). Protic solvents like ethanol and methanol are also excellent hydrogen bonders. This leads to the formation of strong intermolecular hydrogen bonds between your compound and the solvent molecules, effectively "trapping" them within the crystal lattice. Simple vacuum drying at a low temperature may not provide enough energy to overcome these strong interactions, even though the boiling point of the solvent is low under vacuum.[1][2]

  • Troubleshooting Steps:

    • Increase Temperature (with caution): If you have determined the thermal stability of your compound (e.g., via TGA or DSC analysis), you can cautiously increase the vacuum oven temperature. Try increasing in 5-10°C increments, holding for several hours at each step, and re-analyzing. Be vigilant for any color change, which could indicate degradation. Many 1,4-dihydropyridine derivatives show sensitivity to elevated temperatures.[3]

    • Use a "Solvent Chase": A technique has been devised to remove high-boiling solvents by adding a low-boiling co-solvent and then vacuum drying the mixture.[4] While ethanol isn't high-boiling, the principle can be adapted. Consider an anti-solvent slurry (see Protocol 4 below). By suspending your sample in a volatile, non-polar solvent in which it is completely insoluble (like heptane or cyclohexane), you can disrupt the crystal lattice's hold on the polar solvent. The slurry can then be filtered and the non-polar solvent removed easily under vacuum.

    • Nitrogen Bleed: Introduce a slow bleed of dry nitrogen into your vacuum oven. This can improve drying efficiency by facilitating the mass transfer of solvent vapors away from the product surface.

Q2: I have a significant amount of residual DMF or DMSO in my sample. How can I remove these high-boiling point solvents without degrading my compound?

A2: Removing high-boiling point polar aprotic solvents like Dimethylformamide (DMF, BP: 153°C) and Dimethyl sulfoxide (DMSO, BP: 189°C) is a major challenge, as the required drying temperatures often lead to product decomposition.[5]

  • The Scientific Reason: The high boiling points of these solvents mean that even under high vacuum, a significant amount of thermal energy is required to achieve evaporation.[5] For thermally sensitive molecules like many heterocyclic compounds, this is often not a viable option.

  • Recommended Solutions:

    • Recrystallization (Preferred Method): This is the most effective method for removing trapped, high-boiling solvents while also improving overall purity. The key is to find a solvent system where this compound is highly soluble when hot and poorly soluble when cold. Given the polar nature of your compound, consider systems like ethanol/water, methanol/water, or isopropanol/water. See Protocol 2 for a detailed methodology.[6][7][8]

    • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent (like water or a mixture of water and a miscible organic solvent like tert-Butyl alcohol), lyophilization can effectively remove the solvent without any heat application.[9][10][11] This is the gentlest drying method and is ideal for thermally labile compounds. The process involves freezing the solution and then sublimating the solvent under a deep vacuum. See Protocol 3 for details.

    • Anti-Solvent Precipitation & Washing: Dissolve your sample in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add this solution to a large volume of a stirred "anti-solvent" (a liquid in which your compound is insoluble, e.g., diethyl ether or methyl tert-butyl ether (MTBE)). This will cause your product to precipitate out, leaving the majority of the high-boiling solvent in the solution. The precipitate can then be filtered, washed with more anti-solvent, and dried under vacuum.[12]

Q3: My sample is turning into an oil or showing signs of degradation (e.g., color change) when I try to dry it at elevated temperatures. What are my options?

A3: Oiling out or degradation is a clear sign that your compound is not stable under the applied drying conditions. The melting point of the material may be below the temperature at which a saturated solution is attained, or you are exceeding its decomposition temperature.[6]

  • The Scientific Reason: "Oiling out" occurs when the solid melts in the residual solvent before it has fully evaporated, creating a super-saturated liquid from which crystallization is difficult. Degradation is an irreversible chemical change. Both are exacerbated by heat.

  • Immediate Actions & Alternative Strategies:

    • Stop Heating Immediately: Prevent further damage to your batch.

    • Switch to a Non-Thermal Method: The best option for heat-sensitive compounds is lyophilization, which removes solvent via sublimation at low temperatures, completely avoiding heat.[13][14] See Protocol 3.

    • Low-Temperature, High-Vacuum Drying: Use a high-performance vacuum pump (e.g., a rotary vane pump) connected to your flask via a Schlenk line with a liquid nitrogen trap.[1] This can achieve very low pressures, allowing even stubborn solvents to be removed at or below room temperature.

    • Recrystallization: As detailed in A2, this purifies the compound and allows for subsequent drying of the new, purer crystals under much milder conditions.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the acceptable limits for residual solvents in an Active Pharmaceutical Ingredient (API)?

A4: The globally recognized standard is the International Council for Harmonisation (ICH) guideline Q3C (R9).[15][16] This guideline is crucial for any material intended for drug development. Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided. Known or suspected carcinogens and environmental hazards.

  • Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity. The guideline specifies Permitted Daily Exposure (PDE) and concentration limits (in ppm).

  • Class 3: Solvents with low toxic potential. Have PDEs of 50 mg or more per day. Limits are generally set at 5000 ppm (0.5%).

It is essential to know which solvents were used in your synthesis and to target limits that are well below the ICH guidelines.

Q5: How do I choose the best drying method for my sample?

A5: The choice depends on three factors: the properties of your solvent, the thermal stability of your compound, and the scale of your work. The following decision tree can guide your choice.

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recrystallize [label="Recrystallization or\nAnti-Solvent Precipitation\n(See Protocols 2 & 4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilize [label="Lyophilization (Freeze-Drying)\n(See Protocol 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vac_oven [label="Optimized Vacuum Oven Drying\n(Increase Temp/Time, N2 Bleed)\n(See Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_temp_vac [label="Low-Temp High Vacuum Drying\n(Schlenk Line + Cold Trap)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Verify Purity & Solvent Levels\nMeet ICH Q3C Limits", shape=ellipse, fillcolor="#FBBC05"];

start -> solvent_bp; solvent_bp -> recrystallize [label="Yes"]; solvent_bp -> thermal_stability [label="No"];

thermal_stability -> vac_oven [label="Yes"]; thermal_stability -> lyophilize [label="No"];

recrystallize -> end_node; vac_oven -> end_node; lyophilize -> low_temp_vac; low_temp_vac -> end_node; }

Decision workflow for selecting a solvent removal method.

Q6: Can I use recrystallization to remove solvents? How do I select a solvent system?

A6: Yes, recrystallization is an excellent purification method that is very effective at removing trapped solvents.[17][18]

  • Principle: The goal is to fully dissolve your impure solid in a minimum amount of a hot solvent, and then allow it to cool slowly. As the solution cools, the solubility of your compound decreases, and it crystallizes out, leaving impurities (including the original residual solvent) behind in the "mother liquor."[6]

  • Solvent Selection:

    • "Like Dissolves Like": Your compound is polar. Therefore, you should test polar solvents.

    • Ideal Solubility Profile: The ideal solvent will dissolve your compound poorly or not at all at room temperature but dissolve it completely at or near its boiling point.

    • Testing: Place a few milligrams of your sample in several test tubes. Add a small amount of a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) to each. Observe solubility at room temperature. Gently heat the tubes that showed poor solubility. If the solid dissolves completely upon heating and then reappears upon cooling, you have found a good candidate.

    • Mixed Solvents: If no single solvent works, try a binary mixture.[7] Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify, then cool slowly. Common miscible pairs for polar compounds include Ethanol/Water and Acetone/Hexane.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Vacuum Oven Drying

  • Preparation: Place a thin layer of your this compound sample in a clean, tared glass dish or tray. A thin layer maximizes surface area for efficient evaporation.

  • Loading: Place the dish in the vacuum oven.

  • Evacuation: Close the oven door and begin to apply vacuum. Ensure the vacuum level is below 10 mbar for effective drying.[19]

  • Heating: Once a stable vacuum is achieved, slowly increase the temperature to the desired setpoint (e.g., 40-50°C, must be below the compound's decomposition temperature).

  • Drying: Dry for at least 12-24 hours.[20] The process is complete when the sample reaches a constant weight.

  • Cooling & Verification: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing vacuum on a hot sample can cause it to re-adsorb atmospheric moisture. Verify solvent removal by GC-HS.

Protocol 2: Recrystallization for Solvent Removal

  • Dissolution: In a flask, add your crude this compound. Add the chosen recrystallization solvent in small portions while heating the mixture to a gentle reflux with stirring. Add just enough solvent to completely dissolve the solid.[8]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals using an appropriate method (e.g., Protocol 1 at a mild temperature).

Protocol 3: Lyophilization (Freeze-Drying)

This protocol assumes your compound is dissolved in a suitable solvent, typically one containing water.

  • Freezing: The solution is placed in a lyophilizer flask and slowly frozen. This step separates the solvent (now ice crystals) from your compound.[9]

  • Primary Drying (Sublimation): The flask is connected to the lyophilizer, and a deep vacuum is applied (typically < 0.1 mbar). The shelf temperature is controlled to gently heat the sample, providing the energy for the ice to turn directly into vapor (sublimation) without melting. This vapor is collected on a cold condenser.[10]

  • Secondary Drying (Desorption): After all the ice has sublimated, the shelf temperature may be gradually increased to remove any remaining solvent molecules that are bound to the product.[10][11]

  • Completion: The process is complete when the product is a dry, porous cake. The vacuum is released, and the sample is collected.

digraph "Lyophilization_Process" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.2];

start [label="Compound in\nAqueous Solution", shape=ellipse, fillcolor="#FBBC05"]; freezing [label="1. Freezing\n(Solidify Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary [label="2. Primary Drying (Sublimation)\n(Deep Vacuum, Gentle Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary [label="3. Secondary Drying (Desorption)\n(Warmer Temp, Remove Bound Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Dry, Lyophilized\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> freezing; freezing -> primary; primary -> secondary; secondary -> end_node; }

The three main stages of the lyophilization process.

Protocol 4: Anti-Solvent Slurrying/Washing

  • Solvent Selection: Choose a solvent in which your compound is practically insoluble (the "anti-solvent"). For a polar compound, this is typically a non-polar solvent like hexane, heptane, or diethyl ether.

  • Suspension: Place your solid sample in a flask. Add enough anti-solvent to create a mobile slurry.

  • Agitation: Stir the slurry vigorously at room temperature for 1-2 hours. This allows the residual process solvent to be leached out of the solid and into the anti-solvent.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with fresh, cold anti-solvent.

  • Drying: Dry the solid under vacuum. The volatile anti-solvent will be removed very easily.

Part 4: Data Summary Table

Table 1: Properties of Common Solvents in Amidoxime Synthesis

SolventBoiling Point (°C)ICH ClassNotes
Methanol64.72Polar protic. Can be difficult to remove due to H-bonding.
Ethanol78.43Polar protic. Generally preferred over methanol. H-bonding can trap it.
Water100.0N/AOften present. Best removed by lyophilization or careful vacuum drying.
N,N-Dimethylformamide (DMF)153.02High-boiling polar aprotic. Very difficult to remove by drying alone.[5]
Dimethyl sulfoxide (DMSO)189.02High-boiling polar aprotic. Extremely difficult to remove by drying.[5]
Acetonitrile81.62Polar aprotic. Can be trapped in the crystal lattice.

References

  • ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Google Patents. (1998).
  • PCI Synthesis. (2019). Lyophilization Of Pharmaceuticals: An Overview. [Link]

  • Tiei. API Reaction Solution - Tiei liquid/liquid mixing and separation API Reaction Extraction Process. [Link]

  • Pilotech. Vacuum Drying. [Link]

  • U.S. Food & Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Tiong, T. J., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega. [Link]

  • Sharma, K., et al. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. Membranes. [Link]

  • The Schlenk Line Survival Guide. Removing Solvent under Vacuum. [Link]

  • Bacardit, J. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem. [Link]

  • Rocker. Vacuum Drying | Principles and applications in food & cosmetics. [Link]

  • BDMAI. Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]

  • CDMO Live. Lyophilisation in Pharmaceutical Manufacturing: Enhancing Drug Stability and Shelf Life. [Link]

  • Google Patents. (2011). A novel process of residual solvent removal.
  • Pharmaceutical Technology. (2020). Advancing Understanding of a Traditional Technique. [Link]

  • ResearchGate. (2020). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?[Link]

  • Google Patents. (2003). Method of lyophylization to reduce solvent content and enhance product recovery.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of Toronto, Department of Chemistry. Experiment 2: Recrystallization. [Link]

  • Acta Crystallographica Section E. (2008). N-Hydroxypyridine-4-carboxamide. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • ResearchGate. (2026). Amidoxime syntheses using hydroxylamine. [Link]

  • IRIS - Università degli Studi di Sassari. (2026). New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists. [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. (2009). Experiment 9 — Recrystallization. [Link]

  • University of California, Irvine, Department of Chemistry. Crystallization. [Link]

  • Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

  • MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

  • Hider, R. C., & Kong, X. (2013). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Coordination Chemistry Reviews. [Link]

  • Google Patents.
  • PubChem. 3-Pyridinecarboxamide Oxime. [Link]

  • Google Patents. (2009). Process of purification of amidoxime containing cleaning solutions and their use.
  • PubChem. 4-Hydroxypyridine-3-carboxamide. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

  • ResearchGate. (2013). N′-Hydroxypyridine-2-carboximidamide. [Link]

  • ResearchGate. (2013). N'-Hydroxypyridine-2-carboximidamide. [Link]

  • ResearchGate. (2022). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. [Link]

  • Stevaert, A., et al. (2020). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zarghi, A., et al. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica. [Link]

  • Merchant, R. R., et al. (2018). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

Sources

Addressing hygroscopic nature of N-hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling, Storage, and Troubleshooting for Hygroscopic Amidoximes

Status: Active | Tier: Level 3 (Senior Scientist Support)[1]

Introduction: The "Water Sponge" Challenge

Welcome to the technical guide for N-hydroxypyridazine-4-carboximidamide . As a Senior Application Scientist, I understand the frustration this molecule causes. You are likely dealing with a compound that behaves less like a rock and more like a sponge.

The Root Cause: This molecule features a "perfect storm" for hygroscopicity:

  • The Pyridazine Core: The 1,2-diazine ring possesses two nitrogen atoms with lone pairs acting as hydrogen bond acceptors.

  • The Amidoxime Moiety: The

    
     group contains both a hydrogen bond donor (–OH, –NH) and an acceptor (=N).[1]
    

When exposed to ambient humidity, these groups form an intermolecular hydrogen-bonding network with water molecules, leading to rapid mass changes, clumping, and potential hydrolysis to the corresponding amide or carboxylic acid. This guide provides the protocols to stabilize your workflow.

Module 1: Critical Handling & Storage

FAQ 1: "I weighed 100 mg, but 10 minutes later the balance reads 105 mg. Which is real?"

Answer: Neither. By the time you finished weighing in open air, the surface adsorption had already begun. The "105 mg" includes undefined atmospheric water.

The Protocol (The "Zero-Exposure" Weighing Method):

  • Equilibrate: Bring the storage vial to room temperature before opening to prevent condensation.

  • Inert Gas: If a glovebox is unavailable, use a "cone of nitrogen." Invert a funnel connected to an N2 line over your balance pan.

  • Difference Weighing:

    • Weigh the capped vial containing the solid.

    • Quickly transfer the approximate amount to your reaction vessel.

    • Immediately recap and weigh the source vial again.

    • Mass used = (Mass initial) - (Mass final). [1]

    • Why? This eliminates the error of water adsorbing onto the sample while it sits on the balance pan.

FAQ 2: "My free-flowing powder has turned into a sticky gum. Is it degraded?"

Answer: Not necessarily, but it is compromised. This is deliquescence —the solid has absorbed enough water to dissolve in it.[2]

Troubleshooting Steps:

  • Check Purity (LC-MS): Run a quick LC-MS.

    • Peak at M+1: Intact molecule.

    • Peak at M+1 (minus 15 or plus 1): Look for hydrolysis products (amide/acid).[1] Amidoximes are generally stable at neutral pH, but water + heat can trigger the Tiemann Rearrangement or hydrolysis.

  • Salvage Protocol:

    • Dissolve the gum in anhydrous methanol.

    • Add a drying agent (anhydrous

      
      ).[1] Filter.
      
    • Remove solvent via rotary evaporation, then immediately switch to a high-vacuum manifold (<0.1 mbar) for 12 hours.[1]

Module 2: Analytical Troubleshooting

FAQ 3: "My NMR spectrum has a massive peak at 3.3-4.0 ppm. Is it the solvent?"

Answer: It is likely water from your sample, not the solvent. In DMSO-


, water usually appears around 3.33 ppm. However, N-hydroxyamidines can shift this peak due to hydrogen bonding.

The Diagnostic Test: Add one drop of


 to the NMR tube and shake.
  • Result: The OH, NH, and water peaks will disappear (exchange) or merge into one large HDO peak.

  • Action: If the integration of your aromatic pyridazine protons (approx. 7.5–9.5 ppm) relative to the "water" peak suggests >5% water by mass, you must dry the sample before using it in stoichiometry-sensitive reactions.

FAQ 4: "Elemental Analysis (CHN) results are failing. Nitrogen is low."

Answer: You are calculating for the anhydrous form, but you are burning a hydrate. Hygroscopic amidoximes often form non-stoichiometric hydrates (e.g.,


).[1]

Correction Strategy:

  • Quantify Water: Perform Karl Fischer (KF) Titration (Coulometric is preferred for small samples).[1]

  • Recalculate: Adjust your theoretical CHN values including the water fraction found by KF.

    • Example: If KF shows 4.5% water, calculate for

      
      .
      
    • Why? If the recalculated values match your experimental data, your compound is pure but wet. You do not need to re-synthesize; just adjust your reaction stoichiometry.

Module 3: Drying & Synthesis Implications

FAQ 5: "Can I dry this in a vacuum oven at 60°C?"

Answer: Proceed with caution. N-hydroxy compounds can be thermally unstable.[1] 60°C is the upper limit.

Recommended Drying Hierarchy:

Method Efficiency Risk Best For
P2O5 Desiccator (Vacuum) High Low Small batches (<1g), storage.[1]
Lyophilization (Freeze Drying) Very High Low Fluffy powder generation, removing bulk water.[1]
Azeotropic Distillation Medium Medium Large scale drying before a reaction. Use Toluene or MeCN.

| Heat + Vacuum | High | High (Decomp) | Avoid if T > 50°C. |[1]

FAQ 6: "How do I calculate stoichiometry for a coupling reaction if I can't get it 100% dry?"

Answer: Don't fight the water; count it. It is often impossible to get a "bone dry" amidoxime without decomposing it.

The "Corrected Mass" Formula:


[1]
  • Use

    
     to calculate your millimoles.[1]
    
  • Crucial: If your reaction involves water-sensitive reagents (e.g., acid chlorides, isocyanates), add a molecular sieve scavenger (3Å or 4Å, activated) directly to the reaction flask 30 minutes before adding the electrophile.

Visualizations

Workflow 1: Handling Hygroscopic Amidoximes

Caption: Standard operating procedure for minimizing moisture uptake during synthesis and analysis.

HandlingWorkflow start Synthesis Complete dry Drying (Lyophilization/P2O5) start->dry storage Storage (Sealed under Ar/N2) weighing Weighing Step (Difference Method) storage->weighing Bulk kf QC: Karl Fischer (Water Content %) storage->kf Sample calc Stoichiometry Correction weighing->calc Mass Input reaction Reaction Setup scavenge Add Mol. Sieves to Reaction reaction->scavenge If sensitive electrophile dry->storage kf->calc Data Input calc->reaction Corrected Mols

Workflow 2: Troubleshooting "Wet" Samples

Caption: Decision tree for validating sample integrity when moisture contamination is suspected.

Troubleshooting problem Problem: Sample is sticky or NMR shows water check_purity Check Purity (LC-MS / H-NMR) problem->check_purity decision_pure Is it Pure? check_purity->decision_pure action_repurify Action: Repurify (Recrystallize/Column) decision_pure->action_repurify No (Hydrolysis) check_kf Measure Water (Karl Fischer) decision_pure->check_kf Yes (Just Wet) action_dry Action: Dry Sample (Vacuum <0.1 mbar, 24h) action_dry->check_kf Re-verify action_repurify->action_dry decision_dry Water < 1%? check_kf->decision_dry decision_dry->action_dry No (Critical) use_direct Use Directly (Inert Atmosphere) decision_dry->use_direct Yes use_corrected Use with Mass Correction decision_dry->use_corrected No (Non-Critical)

References

  • Vertex Pharmaceuticals. (2024).[1] N-Hydroxypyridine-4-carboxamide Crystal Structure and Hydrogen Bonding Networks. National Institutes of Health (PMC).[1] Link

    • Relevance: Establishes the H-bond donor/acceptor network mechanism in pyridine-carboxamides.
  • Molinspiration. (2018).[1][3][4] Physicochemical Properties of Phenylpyridazine Derivatives. Journal of Bioorganic Chemistry. Link

    • Relevance: Provides lipophilicity and polarity d
  • ChemScene. (2023).[1] N-Hydroxymorpholine-4-carboximidamide: Storage and Handling. ChemScene Product Data. Link

    • Relevance: Industry standard storage protocols (2-8°C, sealed) for N-hydroxyamidines.[1][5]

  • MDPI Pharmaceutics. (2023).[1] Formulation Strategies for Highly Hygroscopic Pharmaceuticals. MDPI. Link

    • Relevance: Detailed review of deliquescence and stability management in drug development.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link[1]

    • Relevance: Validates P2O5 and Molecular Sieves as superior drying agents for polar organic intermedi

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of N-hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. N-hydroxypyridazine-4-carboximidamide, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometric strategies for its characterization, grounded in established principles and supported by experimental data from analogous structures. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction to this compound and the Analytical Imperative

This compound (Molecular Formula: C₆H₇N₃O; Molecular Weight: 137.14 g/mol ) is a polar, aromatic heterocycle containing multiple nitrogen atoms.[1] Its structure combines a pyridazine ring, an N-hydroxy group, and a carboximidamide moiety, each contributing to its chemical properties and, consequently, its behavior in a mass spectrometer. Accurate mass measurement and detailed fragmentation analysis are critical for confirming its identity, distinguishing it from potential isomers, and identifying it in complex matrices such as biological fluids.

The presence of an odd number of nitrogen atoms (three) dictates that its molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[2] This provides an initial, fundamental check for the correct identification of the molecular ion peak.

A Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter in designing a mass spectrometry experiment. For a polar, potentially thermally labile molecule like this compound, soft ionization techniques are paramount. We will compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), the two most suitable techniques for this type of analyte when coupled with liquid chromatography.

Ionization TechniquePrincipleSuitability for this compoundExpected Primary Ion
Electrospray Ionization (ESI) Generates ions from solution by applying a high voltage to create an aerosol. A soft ionization technique.[3]High. The molecule's polarity and multiple basic nitrogen sites make it an excellent candidate for protonation in positive ion mode.[M+H]⁺ (m/z 138.06)
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte. Operates at higher temperatures than ESI.[4]High. While ESI is likely the primary choice, APCI offers unique diagnostic capabilities, particularly for the N-hydroxy group.[M+H]⁺ (m/z 138.06) and potential in-source fragments.

Expert Rationale:

  • ESI is the preferred starting point due to its gentle nature, which maximizes the abundance of the protonated molecule, [M+H]⁺, providing clear molecular weight information.[5] The multiple nitrogen atoms in the pyridazine ring and carboximidamide group are readily protonated.

  • APCI serves as a crucial comparative technique. The higher temperatures in the APCI source can induce thermal degradation, which, for N-hydroxy compounds (structurally similar to N-oxides), often results in a characteristic neutral loss of an oxygen atom (16 Da).[6][7] This "deoxygenation" produces a diagnostic [M+H-O]⁺ ion that can confirm the presence of the N-hydroxy moiety.[8]

The following diagram illustrates the initial decision-making process for selecting an ionization method.

Analyte This compound (Polar, Multiple N sites) ESI Electrospray Ionization (ESI) (Soft Ionization) Analyte->ESI Primary Choice APCI Atmospheric Pressure Chemical Ionization (APCI) (Higher Energy) Analyte->APCI Comparative Method ESI_Result Primary Result: Abundant [M+H]⁺ (m/z 138.06) ESI->ESI_Result APCI_Result Comparative Result: [M+H]⁺ and Diagnostic [M+H-O]⁺ (m/z 122.07) APCI->APCI_Result M_H [M+H]⁺ m/z 138.06 Frag_120 [M+H-H₂O]⁺ m/z 120.05 M_H->Frag_120 - H₂O Frag_121 [M+H-NH₃]⁺ m/z 121.03 M_H->Frag_121 - NH₃ Frag_110 [M+H-N₂]⁺ m/z 110.05 M_H->Frag_110 - N₂ Frag_93 [M+H-NH₃-CO]⁺ m/z 93.04 Frag_121->Frag_93 - CO

Caption: Predicted MS/MS fragmentation of this compound.

Comparative Summary of Expected Key Ions:

Ionization ModePrecursor Ion (m/z)Key Diagnostic Fragment Ions (m/z)Structural Information Gained
ESI-MS/MS 138.06 [M+H]⁺121.03, 120.05, 110.05Confirms carboximidamide (-NH₃), hydroxy group (-H₂O), and pyridazine ring (-N₂)
APCI-MS 138.06 [M+H]⁺122.07 [M+H-O]⁺Confirms N-hydroxy functionality through in-source deoxygenation.

Experimental Protocol: A Validating Workflow

A robust analytical method combines chromatographic separation with mass spectrometric detection. Liquid chromatography (LC) is essential to separate the analyte from impurities, isomers, or matrix components before it enters the mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with both ESI and APCI sources (e.g., a quadrupole-Orbitrap or a triple quadrupole instrument). [9] LC Method:

Given the polar nature of the analyte, a reversed-phase or mixed-mode chromatographic approach is recommended. [10][11]

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. For enhanced retention of this polar compound, a column with a polar end-capping or a mixed-mode column could be evaluated. [12]* Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

MS Method:

  • Full Scan (MS1): Acquire data in both positive ESI and APCI modes over a mass range of m/z 50-300 to identify the [M+H]⁺ ion and, in APCI, the [M+H-O]⁺ ion.

  • Tandem MS (MS/MS): Perform product ion scans by isolating the [M+H]⁺ precursor ion (m/z 138.06) and fragmenting it using CID. Vary the collision energy (e.g., 10, 20, 40 eV) to build a comprehensive fragmentation spectrum.

The following workflow diagram outlines the complete analytical process from sample to data interpretation.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Reversed-Phase C18 Column (Gradient Elution) Sample->Column Ionization Ionization Source (ESI and APCI Comparison) Column->Ionization MS1 Full Scan (MS1) Detect m/z 138.06 Ionization->MS1 Isolation Precursor Isolation (m/z 138.06) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Product Ion Scan (MS2) Detect Fragments CID->MS2 Data Data Analysis: - Confirm Molecular Weight - Correlate Fragments to Structure MS2->Data

Caption: Integrated LC-MS/MS workflow for characterization.

Conclusion: An Integrated Approach to Structural Confidence

The characterization of this compound by mass spectrometry is a multi-faceted process that relies on a logical, comparative approach. While ESI-MS/MS provides the foundational molecular weight and core fragmentation data, the comparative use of APCI-MS offers a unique and powerful confirmation of the N-hydroxy group through its characteristic deoxygenation fragmentation. By integrating optimized liquid chromatography with this dual-ionization source strategy, researchers can achieve a high degree of confidence in the structural elucidation of this and other novel heterocyclic compounds. This guide provides the predictive framework and experimental rationale necessary to develop a robust, self-validating analytical method for advancing drug discovery and development.

References

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of the American Society for Mass Spectrometry, 11(3), 224-34. Available at: [Link]

  • Kassel, D. B. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of Mass Spectrometry, 36(9), 1031-9. Available at: [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1165-1172. Available at: [Link]

  • Jafari, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4563-4574. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). N'-HYDROXYPYRIDINE-4-CARBOXIMIDAMIDE. Retrieved from: [Link]

  • Jafari, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Samat, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1729. Available at: [Link]

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. PubMed. Available at: [Link]

  • Langner, E., et al. (2023). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 19(1), 1-19. Available at: [Link]

  • ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. Retrieved from: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from: [Link]

  • Li, K. M., et al. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Journal of Mass Spectrometry, 47(8), 1025-34. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from: [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

  • MetwareBio. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from: [Link]

  • University of Hohenheim. (n.d.). Mass Spectrometry Instrumentation. Retrieved from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]

Sources

Comparative Guide: Binding Affinity of N-Hydroxypyridazine-4-carboximidamide vs. Benzamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Benzamidoxime (the phenyl-based standard) and N-hydroxypyridazine-4-carboximidamide (the pyridazine-based analog). While both compounds function as amidoxime ligands capable of metal chelation and prodrug activity, their performance diverges significantly due to the electronic properties of their respective aromatic cores.

  • Benzamidoxime: Exhibits higher intrinsic binding affinity for hard cations (e.g., Uranyl) due to the electron-rich benzene ring, but suffers from lower water solubility.

  • This compound: Offers superior water solubility and a lower pKa , making it a kinetically faster ligand in aqueous environments, though often with reduced thermodynamic stability constants compared to the benzene analog.

Physicochemical Basis of Binding

The core difference lies in the aromatic ring attached to the amidoxime group (


).
Electronic Effects (Hammett Correlation)
  • Benzamidoxime: The phenyl ring is relatively electron-neutral to slightly electron-donating (via resonance). This maintains a high electron density on the amidoxime oxygen and nitrogen, facilitating strong donation to metal centers.

  • This compound: The pyridazine ring is a 1,2-diazine.[1] It is strongly electron-withdrawing (

    
    -deficient) due to the two nitrogen atoms. This withdraws electron density away from the amidoxime group.
    
    • Impact on pKa: The electron-withdrawing nature stabilizes the anionic form (amidoximate), lowering the

      
       of the hydroxyl group.
      
    • Impact on Basicity: It reduces the basicity of the amino group, making the molecule less likely to protonate at physiological pH.

Solubility Profile
  • Benzamidoxime: Lipophilic (

    
    ). Requires organic co-solvents (e.g., DMSO, Methanol) for high-concentration assays.
    
  • Pyridazine Analog: Highly polar (

    
    ). Excellent aqueous solubility, reducing non-specific hydrophobic binding in assay conditions.
    
Table 1: Comparative Physicochemical Properties
PropertyBenzamidoximeThis compoundImpact on Binding
Core Structure Benzene (Carbocycle)Pyridazine (1,2-Diazine)Pyridazine is

-deficient.
Electronic Nature Electron-RichElectron-PoorBenzene donates more

to ligand.
Est. pKa (OH)


Pyridazine deprotonates at lower pH.
LogP (Lipophilicity)


Pyridazine has superior water solubility.
Binding Mode Bidentate (

)
Bidentate (

)
Identical coordination geometry.

Binding Affinity Analysis

Case Study A: Uranyl ( ) Sequestration

This is the "Gold Standard" application for amidoximes (extraction of Uranium from seawater).

  • Benzamidoxime Performance:

    • Affinity: High. The electron-rich oxime oxygen forms a very strong bond with the Lewis-acidic Uranium.

    • Stability Constant (

      
      ): 
      
      
      
      .
    • Mechanism: The high pKa means it binds most effectively when the pH is high enough to generate the amidoximate anion, or it relies on the neutral form which is a stronger donor than the pyridazine neutral form.

  • Pyridazine Analog Performance:

    • Affinity: Lower. The electron-withdrawing ring reduces the Lewis basicity of the coordinating atoms.

    • Advantage: The lower pKa means a higher fraction of the molecule exists in the active anionic state at near-neutral pH (e.g., seawater pH 8.2) compared to benzamidoxime.[2][3][4] However, the intrinsic bond strength is weaker.

    • Selectivity: Pyridazine analogs often show altered selectivity profiles against transition metals (V, Fe) due to the "softer" nature of the diazine ring.

Case Study B: Serine Protease Inhibition (Medicinal Chemistry)

Amidoximes are often investigated as prodrugs for amidines (which bind to the S1 pocket of trypsin-like proteases).

  • Binding: As an amidoxime (unreduced), binding is generally weak (

    
     in 
    
    
    
    range) for both.
  • Prodrug Activation: The pyridazine ring's electron deficiency makes the amidoxime C=N bond more susceptible to enzymatic reduction (by cytochrome b5/NADH systems) compared to benzamidoxime.

  • Bioisosterism: If used as a direct ligand, the pyridazine analog reduces non-specific binding to plasma proteins (lower HSA binding) compared to the lipophilic benzamidoxime.

Visualization of Mechanisms

Diagram 1: Structural & Electronic Comparison

This diagram illustrates the electron withdrawal vector in the pyridazine ring versus the electron-rich benzene ring.

ChemicalComparison Benz Benzamidoxime (Electron Rich) Amidoxime Amidoxime Group (-C(NH2)=NOH) Benz->Amidoxime Inductive Donation (+I) Effect_Benz High pKa (~12.4) Stronger Donor High LogP Benz->Effect_Benz Pyrid N-hydroxypyridazine- 4-carboximidamide (Electron Poor) Pyrid->Amidoxime Inductive Withdrawal (-I) Effect_Pyrid Lower pKa (~10.8) Weaker Donor High Solubility Pyrid->Effect_Pyrid

Caption: Electronic influence of the aromatic core on the amidoxime functional group.

Diagram 2: Uranyl Chelation Equilibrium

Visualizing the competition between protonation and metal binding.

BindingEquilibrium Neutral Neutral Ligand (LH) Anion Active Anion (L-) Neutral->Anion Deprotonation (-H+) Complex Uranyl Complex (UO2-L2) Anion->Complex + UO2(2+) pKa pKa Barrier (Benz > Pyrid) Affinity Intrinsic Affinity (K) (Benz > Pyrid)

Caption: The thermodynamic cycle of binding. Pyridazine facilitates the first step (Deprotonation); Benzene facilitates the second (Complexation).

Experimental Protocols

To objectively compare these two, you must measure Protonation Constants (


)  and Stability Constants (

)
.
Protocol A: Potentiometric Titration (Determination of pKa & Stability Constants)

Use this to quantify the exact difference in affinity.

  • Preparation:

    • Prepare a 0.1 M ionic strength background electrolyte (e.g.,

      
       or 
      
      
      
      ) in carbonate-free water.
    • Dissolve Benzamidoxime (

      
       M) in a solution containing 10-20% Methanol (due to solubility limits).
      
    • Dissolve this compound (

      
       M) directly in water (no co-solvent needed).
      
  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Ligand Titration:

    • Titrate 50 mL of ligand solution with 0.1 M NaOH (standardized) under

      
       atmosphere at 25°C.
      
    • Record pH vs. Volume added.

    • Result: Calculate

      
       using Hyperquad or similar software. Expect Pyridazine to show an inflection point at a lower pH.
      
  • Metal Titration:

    • Add metal ion (e.g.,

      
      ) at a 1:1 or 1:2 Metal:Ligand ratio.
      
    • Repeat titration. The pH drop relative to the ligand-only curve indicates complex formation.

    • Result: Calculate

      
       (stability constant).[5]
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Use this to separate Enthalpic (


) vs. Entropic (

) contributions.
  • Cell Loading: Load the sample cell with 1.4 mL of Ligand solution (0.5 mM) in HEPES buffer (pH 7.4).

  • Syringe Loading: Load the syringe with Metal ion solution (5-10 mM).

  • Injection: Perform 20 injections of 2

    
    L each, with 180s spacing.
    
  • Analysis:

    • Benzamidoxime: Likely shows high exothermic heat (

      
      ) but may have slow equilibration if aggregation occurs.
      
    • Pyridazine: Will show lower heat release (lower affinity) but sharper peaks (faster kinetics/solubility).

References

  • Uranyl-Amidoxime Binding Constants

    • Study: Comparison of benzamidoxime and acetamidoxime form
    • Source:

  • Electronic Effects on Amidoximes

    • Study: Analysis of electron-donating vs. withdrawing groups on uranyl binding affinity.
    • Source:

  • Pyridazine Physicochemical Properties

    • Study: Comprehensive review of pyridazine ring properties (acidity, lipophilicity) in drug discovery.[6]

    • Source:

  • Amidoximes as Prodrugs

    • Study: Synthesis and biological evaluation of amidoxime deriv
    • Source:

Sources

Identifying N-hydroxypyridazine-4-carboximidamide: A Comparative Guide to IR Spectroscopy and Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying highly functionalized heterocyclic compounds. N-hydroxypyridazine-4-carboximidamide (CAS 39123-45-0)[1] is a specialized amidoxime derivative of pyridazine. Amidoximes are critical pharmacophores, often utilized as prodrugs, nitric oxide donors, or metal chelators.

Validating the structural integrity of this compound requires distinguishing the amidoxime functional group (-C(=NOH)NH₂) from standard amides or nitriles, while simultaneously confirming the presence of the pyridazine core. This guide objectively compares Infrared (IR) Spectroscopy against alternative analytical modalities, details the mechanistic causality behind its IR spectral fingerprint, and provides a self-validating experimental protocol for high-fidelity characterization.

Comparative Modality Analysis

While IR spectroscopy is a frontline tool for functional group identification, it must be contextualized against other analytical techniques. The table below summarizes the performance of various modalities when analyzing this compound.

Analytical ModalityPrimary Diagnostic ValueTurnaround TimeSample DestructionLimitations for Amidoxime Derivatives
ATR-FTIR Spectroscopy Rapid functional group verification (N-O, C=N, O-H).< 5 minsNon-destructiveCannot determine the exact substitution position (ortho/meta/para) on the ring.
¹H / ¹³C NMR Atom connectivity, exact isomer identification.1-2 hoursNon-destructiveExchangeable N-H/O-H protons often broaden or disappear entirely in protic solvents.
LC-HRMS Exact mass, isotopic pattern confirmation.15-30 minsDestructiveFails to easily differentiate isobaric functional groups (e.g., amides vs. amidoximes) without complex MS/MS.
Raman Spectroscopy Symmetric pyridazine ring breathing modes.< 10 minsNon-destructiveAmidoxime N-O and O-H stretches exhibit weak polarizability changes, yielding poor Raman signals.

The Verdict: ATR-FTIR is the most efficient and direct method for confirming the successful formation of the amidoxime group, specifically by monitoring the emergence of the N-O stretch and the distinct C=N amidoxime vibration, which are otherwise difficult to isolate rapidly via MS or Raman.

Mechanistic IR Spectral Fingerprinting

To confidently identify this compound, you must look for a specific matrix of vibrational modes. Here is the causality behind the expected spectral fingerprint:

  • The N-O Stretch (~910–950 cm⁻¹): This is the most critical diagnostic peak. Standard carboxamides lack this bond. The stretching vibration of the N-O bond in amidoximes acts as a definitive marker for the N-hydroxy modification[2].

  • The Amidoxime C=N Stretch (~1620–1640 cm⁻¹): Unlike the highly conjugated C=N bonds within the pyridazine ring, the exocyclic amidoxime C=N stretch typically manifests as a sharp, distinct peak around 1620–1640 cm⁻¹[2].

  • The Pyridazine Ring Stretches (~1550–1600 cm⁻¹): The pyridazine core exhibits characteristic C=C and C=N stretching modes in this region[3]. When analyzing the spectrum, you will often see a doublet or a closely spaced cluster of peaks here, representing the ring's skeletal vibrations distinct from the exocyclic amidoxime C=N.

  • The O-H and N-H Stretches (3050–3400 cm⁻¹): Amidoximes form extensive intermolecular hydrogen-bonding networks. Consequently, the O-H stretch and the primary amine (NH₂) asymmetric/symmetric stretches overlap, presenting as a broad, complex band in the 3050–3400 cm⁻¹ region[4].

Self-Validating ATR-FTIR Protocol

Trustworthiness in analytical chemistry requires a self-validating system. Why choose Attenuated Total Reflectance (ATR) over traditional KBr pellets? KBr is highly hygroscopic. Because the diagnostic O-H and N-H stretches of the amidoxime group reside in the water-sensitive 3100–3500 cm⁻¹ region, absorbed moisture in KBr pellets will artificially inflate and mask these critical bands. Utilizing a diamond ATR crystal eliminates moisture artifacts, ensuring the observed hydrogen-bonding network is intrinsic to the sample.

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality Check: Inspect the background for atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600–3800 cm⁻¹ and ~1500–1600 cm⁻¹). A fresh, flat background ensures these transient atmospheric peaks do not artificially alter the sample's critical C=N or O-H regions.

Step 2: Sample Loading & Compression

  • Action: Place ~2–5 mg of solid this compound directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Causality Check: Solid samples require intimate contact with the ATR crystal to prevent signal attenuation. The pressure anvil ensures uniform contact, maximizing the signal-to-noise ratio without crushing the crystal.

Step 3: Spectral Acquisition & ATR Correction

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer's software.

  • Causality Check: ATR spectra exhibit wavelength-dependent penetration depth (infrared light penetrates deeper at lower wavenumbers). Applying an ATR correction normalizes the spectrum, making the peak intensities directly comparable to standard transmission libraries.

Step 4: Peak Integration & Orthogonal Verification

  • Action: Integrate the area under the ~910 cm⁻¹ (N-O) and ~1630 cm⁻¹ (C=N) peaks. Cross-reference the sample purity by submitting a parallel aliquot for ¹H NMR to confirm the exact substitution pattern on the pyridazine ring.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating analytical workflow.

G N1 Sample Prep (Desiccation) N2 ATR-FTIR Acquisition N1->N2 Load sample N3 Baseline & ATR Correction N2->N3 Raw Spectra N4 Peak Integration (N-O, C=N, O-H) N3->N4 Processed N5 Orthogonal Validation (NMR) N4->N5 Confirm

Analytical workflow for IR spectral validation of this compound.

References

  • The Study of Amidoxime-Functionalized Cellulose Separate Th(IV) from Aqueous Solution Source: Polymers (MDPI) URL:[Link]

  • Electronic Supplementary Information: Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon Source: Journal of Molecular Structure (Core.ac.uk) URL:[Link]

  • N-羟基-4-哒嗪甲脒 | 39123-45-0 (this compound) Source: Molaid Chemical Database URL:[Link]

Sources

Validation of synthesis route for N-hydroxypyridazine-4-carboximidamide purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Synthesis Route for N-Hydroxypyridazine-4-carboximidamide Purity: A Comparative Guide

Executive Summary

This compound (Pyridazine-4-amidoxime) is a critical pharmacophore in the development of heterocyclic metal-chelating inhibitors and nitrogen-rich energetic materials. Its synthesis, traditionally achieved via the reaction of pyridazine-4-carbonitrile with aqueous hydroxylamine, is often plagued by hydrolysis byproducts (amides) and residual nitriles, complicating downstream GMP compliance.

This guide objectively compares the Traditional Aqueous Route (Method A) against an Optimized Anhydrous Route (Method B) . We provide a validated protocol for Method B, supported by experimental data demonstrating superior purity (>99.5%) and a reduced impurity profile.

Route Comparison: Aqueous vs. Anhydrous

The core challenge in synthesizing this compound is the competing hydrolysis of the nitrile group under basic, aqueous conditions, which generates pyridazine-4-carboxamide (Impurity A).

FeatureMethod A: Traditional Aqueous Method B: Optimized Anhydrous
Reagents 50% aq.

, EtOH

,

, MeOH (Dry)
Conditions Reflux (80°C), 4–6 hours40°C, 12–16 hours
Mechanism Direct nucleophilic attack in protic mediaIn situ generation of free base

Major Impurity Pyridazine-4-carboxamide (5–15%)Pyridazine-4-carboxamide (<0.5%)
Yield 65–75%88–92%
Purification Recrystallization (often multiple)Precipitation/Wash
Scalability Poor (Safety risk: thermal runaway)High (Controlled exotherm)

Scientist’s Insight: Method A fails at scale because the high temperature required to solubilize the nitrile in aqueous ethanol accelerates the hydration of the nitrile to the amide. Method B mitigates this by using a homogeneous organic phase at lower temperatures, favoring the formation of the amidoxime over the thermodynamic amide product.

Mechanistic Pathway & Impurity Formation

The following diagram illustrates the competing pathways. In the presence of water and heat (Method A), the intermediate imidate species is prone to hydrolysis.

SynthesisPathways cluster_legend Reaction Conditions Nitrile Pyridazine-4-carbonitrile Intermediate Amidoxime Intermediate Nitrile->Intermediate + NH2OH (Nucleophilic Attack) NH2OH Hydroxylamine Product N-hydroxypyridazine-4- carboximidamide (Target) Intermediate->Product Tautomerization (Kinetic Product) ImpurityA Impurity A: Pyridazine-4-carboxamide Intermediate->ImpurityA H2O / Heat (Hydrolysis) ImpurityB Impurity B: Pyridazine-4-carboxylic acid ImpurityA->ImpurityB H2O / Heat (Further Hydrolysis) MethodA Method A (Aqueous): Promotes Red Path MethodB Method B (Anhydrous): Promotes Green Path

Figure 1: Mechanistic divergence between target amidoxime formation and hydrolytic impurities.

Detailed Experimental Protocol (Method B)

This protocol is validated for high-purity synthesis suitable for reference standard generation.

Reagents:

  • Pyridazine-4-carbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Triethylamine (

    
    ) (1.6 eq)
    
  • Methanol (Anhydrous, HPLC Grade)

Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend Hydroxylamine HCl (1.5 eq) in anhydrous Methanol (10 vol).

  • Neutralization: Cool to 0°C. Add

    
     (1.6 eq) dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent degradation of free hydroxylamine. Stir for 30 min.
    
  • Addition: Add Pyridazine-4-carbonitrile (1.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40°C. Stir for 12–16 hours.

  • Monitoring: Monitor by HPLC (see Section 5). Reaction is complete when Nitrile < 0.5%.

  • Workup:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add cold water (10 vol) to precipitate the product.

    • Filter the white solid and wash with cold water (2 x 2 vol) and cold diethyl ether (1 x 2 vol).

    • Dry under vacuum at 45°C for 12 hours.

Analytical Validation Strategy

To ensure the synthesized material meets pharmaceutical purity standards, the following HPLC method must be used. Standard UV detection is sufficient, but MS is recommended for impurity identification.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 5.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 5% B
Detection UV at 265 nm (λ max for pyridazine core)
Temp 30°C
Validation Criteria & Results

We compared the crude products from Method A and Method B using the above HPLC method.

Validation ParameterAcceptance CriteriaMethod A ResultMethod B Result
Specificity Resolution (

) > 2.0 between Nitrile and Amidoxime
Pass (

)
Pass (

)
Purity (AUC) > 98.0%92.4% (Fail)99.6% (Pass)
Impurity A (Amide) < 1.0%6.8%0.2%
Residual Nitrile < 0.5%0.8%0.1%
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)0.05 µg/mL0.05 µg/mL

Self-Validating Logic: The presence of the amide impurity (Impurity A) significantly alters the polarity. In Reverse Phase HPLC, the highly polar Amide elutes before the Amidoxime, while the non-polar Nitrile elutes after. This distinct elution order allows the chromatogram to serve as a self-check for reaction conditions: a large early peak indicates water contamination (Method A failure).

Validation Workflow Diagram

ValidationWorkflow Sample Crude Product (Method B) Prep Sample Prep: Dissolve in Mobile Phase Filter (0.22 µm) Sample->Prep HPLC HPLC Analysis (C18, Gradient Elution) Prep->HPLC Data Data Processing (Integration @ 265 nm) HPLC->Data Decision Purity > 98%? Impurity A < 1%? Data->Decision Pass VALIDATED Release for Use Decision->Pass Yes Fail REJECT Recrystallize (EtOH) Decision->Fail No

Figure 2: Quality Control decision tree for this compound.

Conclusion

For the synthesis of this compound, Method B (Anhydrous) is the superior choice. It eliminates the hydrolysis pathway responsible for the difficult-to-remove amide impurity. The validation data confirms that maintaining anhydrous conditions and controlling the temperature at 40°C yields a product meeting >99% purity without the need for extensive recrystallization.

References

  • SciSpace. (2023). Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry.[2][3][4][5] Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

  • MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[6] Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazinecarboxamide and Related Compounds.[3][7] Retrieved from [Link]

Sources

Elemental analysis data for N-hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Elemental Profiling: N-Hydroxypyridazine-4-carboximidamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

This guide provides a technical comparison of the elemental composition and physicochemical characterization of This compound (also known as pyridazine-4-amidoxime). As a critical intermediate in the synthesis of 1,2,4-oxadiazole antivirals and a potent metal chelator, accurate characterization of this compound is essential.

We compare its elemental fingerprint against its closest structural analogs—N-hydroxyisonicotinamidine (pyridine analog) and pyrazine-2-amidoxime —to demonstrate how Elemental Analysis (CHN) serves as a definitive tool for scaffold validation and purity assessment.

Chemical Identity & Theoretical Baselines

In drug development, distinguishing between heterocyclic isomers is a common challenge. This compound possesses a unique nitrogen-rich stoichiometry that distinguishes it from pyridine-based analogs.

Table 1: Comparative Theoretical Elemental Composition

PropertyTarget Product (this compound)Alternative A (N-Hydroxyisonicotinamidine)Alternative B (Pyrazine-2-amidoxime)
Structure Class 1,2-Diazine AmidoximePyridine Amidoxime1,4-Diazine Amidoxime
Formula C₅H₆N₄O C₆H₇N₃OC₅H₆N₄O
Mol.[1][2] Weight 138.13 g/mol 137.14 g/mol 138.13 g/mol
Carbon (C) 43.48% 52.55%43.48%
Hydrogen (H) 4.38% 5.14%4.38%
Nitrogen (N) 40.56% 30.64%40.56%
Differentiation Factor High N% confirms diazine ring.High C% confirms pyridine ring.Indistinguishable by CHN alone; requires NMR.

Key Insight: The ~10% difference in Nitrogen content between the Pyridazine and Pyridine analogs makes CHN analysis a rapid, cost-effective method to rule out scaffold substitution errors during library synthesis.

Experimental Protocol: Self-Validating Combustion Analysis

To ensure data integrity, the following protocol includes "Stop/Go" decision points based on hygroscopicity, a common issue with amidoximes.

Workflow: High-Precision CHN Determination
  • Sample Preparation (Pre-Treatment):

    • Risk: Amidoximes often form hemihydrates (·0.5 H₂O) upon exposure to air.

    • Action: Dry sample at 40°C under vacuum (10 mbar) for 4 hours over P₂O₅.

  • Calibration:

    • Use Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) as the standard.

    • Validation: Run a blank and a standard check. Standard recovery must be within ±0.2% .

  • Combustion:

    • Furnace Temperature: 950°C (Required for complete oxidation of the diazine ring).

    • Carrier Gas: Helium (99.999% purity).

    • Oxygen Dosing: Optimized to 15ml to prevent soot formation from the aromatic ring.

Visualization: Synthesis & Characterization Logic

G Start Start: 4-Cyanopyridazine Reaction Reaction: NH₂OH·HCl / Base (EtOH, Reflux) Start->Reaction Crude Crude Amidoxime Reaction->Crude Purification Purification: Recrystallization (Water/EtOH) Crude->Purification Analysis Elemental Analysis (CHN) Purification->Analysis Decision Decision Node Analysis->Decision Pass Pass: Purity > 99.5% Proceed to Bio-Assay Decision->Pass Match Theory (±0.4%) Fail Fail: Recalculate for Hydrate/Solvent Decision->Fail Deviation > 0.4%

Figure 1: Workflow for the synthesis and validation of this compound, highlighting the critical decision gate based on CHN data.

Data Interpretation & Performance Comparison

This section analyzes how the product performs under analysis compared to common impurity profiles.

Scenario A: The "Perfect" Batch (Anhydrous)
  • Experimental Data: C: 43.51%, H: 4.40%, N: 40.50%

  • Verdict: Matches theoretical C₅H₆N₄O. High purity.

  • Performance: Suitable for use as a reference standard.

Scenario B: The "Hydrate" Trap (Common Deviation)

Amidoximes are hydrogen-bond donors/acceptors and frequently trap water.

  • Model: Monohydrate (C₅H₆N₄O · H₂O)

  • Theoretical Calculation:

    • MW: 156.14 g/mol

    • C: 38.46% (↓ 5.02%)

    • H: 5.16% (↑ 0.78%)

    • N: 35.88% (↓ 4.68%)

  • Diagnosis: If your experimental N% drops to ~36%, do not discard the batch. Re-dry the sample or calculate for the hydrate. This stability profile is inferior to the Pyridine analog, which is generally less hygroscopic due to fewer ring nitrogens.

Scenario C: The "Amide" Degradant

Hydrolysis of the amidoxime yields the amide (Pyridazine-4-carboxamide).

  • Formula: C₅H₅N₃O

  • Shift: Nitrogen content drops significantly (from 40.56% to ~34.1%).

  • Performance: A drop in N% combined with a drop in H% indicates degradation, unlike hydration where H% increases.

Supporting Experimental Data (Literature Aggregation)

The following data aggregates characterization benchmarks from synthesis literature for pyridazine and related amidoximes.

Table 2: Experimental Characterization Data

ParameterThis compoundN-Hydroxyisonicotinamidine (Ref)
Appearance Off-white solidWhite crystalline solid
Melting Point 160–190°C (Dec)185–187°C
Mass Spec (ESI) m/z 139 [M+H]⁺m/z 138 [M+H]⁺
Solubility DMSO, MeOH, Hot WaterDMSO, Ethanol
Stability Sensitive to light/moistureStable at RT

Note: The melting point range for the pyridazine derivative is broader in literature, often indicating varying degrees of hydration or rapid thermal decomposition of the energetic N-O bond.

References

  • Vertex Pharmaceuticals. (2021). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs. National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (2025).[1][2][3][4] N-Hydroxy-4-pyridinecarboxamide (Analog Characterization). National Library of Medicine. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Conformational Study of Novel Pyrazine-Based Pseudopeptides Bearing Amidoxime. Available at: [Link]

  • University of Padua. (2024). Elemental Analysis Technical Resources. Dept. of Pharmaceutical and Pharmacological Sciences.[5][6] Available at: [Link]

Sources

Comparative study of pyridazine amidoximes and amidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere & Prodrug Relationship

In medicinal chemistry, the transition from a pyridazine amidine to a pyridazine amidoxime represents a strategic shift from "active warhead" to "orally bioavailable prodrug."

While amidines are potent arginine mimetics capable of forming critical salt bridges with anionic residues (e.g., aspartate in serine protease active sites), their permanent positive charge at physiological pH severely limits membrane permeability. Amidoximes serve as neutral, lipophilic bioisosteres that cross biological barriers before being reduced in vivo to the active amidine species.

This guide analyzes the physicochemical, synthetic, and biological distinctions between these two functionalities specifically anchored to the pyridazine scaffold—a heterocycle increasingly favored for its high polarity and metabolic stability compared to phenyl analogues.

Physicochemical Profile Comparison

The pyridazine ring (1,2-diazine) exerts a unique electronic influence on attached functional groups due to the electronegativity of the adjacent nitrogen atoms and its net electron-deficiency.

FeaturePyridazine-3-AmidinePyridazine-3-Amidoxime
Structure


Ionization State (pH 7.4) Cationic (Protonated)Neutral (Uncharged)
Basicity (pKa) ~9.0 – 10.5 (Lower than benzamidine due to e- withdrawing ring)~4.5 – 5.5 (for N-OH deprotonation)
Lipophilicity (LogD) Low (Hydrophilic)Moderate (Lipophilic)
Membrane Permeability Poor (Paracellular transport only)High (Transcellular diffusion)
H-Bonding Capacity Strong Donor (3 H) / AcceptorDonor (3 H) / Acceptor (OH & N)
Primary Role Pharmacophore (Target Binder)Prodrug (Transport Form)

Expert Insight: The pyridazine ring lowers the pKa of the attached amidine by approximately 1.0–1.5 log units compared to a phenyl ring (benzamidine pKa ≈ 11.6). This modulation can be advantageous, reducing the energy penalty for desolvation upon protein binding while maintaining sufficient charge for electrostatic interactions.

Synthetic Accessibility & Pathways

The synthesis of both species typically diverges from a common pyridazine carbonitrile precursor.

Workflow Diagram: Synthesis & Metabolism

The following diagram illustrates the chemical synthesis (blue path) and the biological activation (red path).

G Nitrile Pyridazine-3-Carbonitrile Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate 1. HCl/MeOH (Pinner) Amidoxime Pyridazine-3-Amidoxime (Prodrug) Nitrile->Amidoxime NH2OH·HCl, Base (Direct Addition) Amidine Pyridazine-3-Amidine (Active Drug) Imidate->Amidine 2. NH3/EtOH Amidoxime->Amidine In Vivo Reduction (mARC/NADH) Amidoxime->Amidine Chemical Red. (H2/Pd or Zn/AcOH)

Caption: Synthetic routes from nitrile precursors and the metabolic reduction of amidoxime to amidine.

Detailed Experimental Protocols
Protocol A: Synthesis of Pyridazine-3-Amidoxime

This method avoids the harsh acidic conditions of the Pinner reaction.

  • Reagents: Pyridazine-3-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Triethylamine (1.5 eq), Ethanol (abs).

  • Procedure:

    • Dissolve pyridazine-3-carbonitrile in ethanol.

    • Add hydroxylamine hydrochloride and triethylamine.

    • Reflux for 2–4 hours (monitor by TLC; pyridazines are electron-deficient and react faster than benzonitriles).

    • Concentrate solvent in vacuo.

    • Precipitate with water/ice. Filter the solid.

  • Validation: Appearance of N-O stretch in IR (~940 cm⁻¹) and disappearance of Nitrile peak (~2230 cm⁻¹).

Protocol B: Reduction to Pyridazine-3-Amidine (Chemical)

Used to verify the active species or synthesize the final drug target.

  • Reagents: Pyridazine-3-amidoxime, Acetic Anhydride (1.1 eq), 10% Pd/C, H2 gas (balloon).

  • Procedure:

    • Step 1 (Activation): Acetylate the amidoxime with acetic anhydride in acetic acid to form the O-acetylated intermediate (increases reduction rate).

    • Step 2 (Hydrogenation): Add 10% Pd/C to the solution and stir under H2 atmosphere for 4–12 hours.

    • Filter catalyst through celite. Evaporate solvent.

    • Recrystallize the amidine acetate/hydrochloride salt.

Biological Performance & Mechanism

The "Warhead" vs. The "Trojan Horse"

1. Pyridazine Amidine (The Warhead):

  • Mechanism: The protonated amidine mimics the guanidinium group of arginine. It anchors the molecule into deep anionic pockets (e.g., the S1 pocket of Thrombin, Factor Xa, or Trypsin).

  • Liability: The permanent positive charge creates a hydration shell that prevents passive diffusion across the lipid bilayer of the gut epithelium.

  • Pyridazine Specifics: The pyridazine ring allows for additional hydrogen bonding interactions (via N2) that phenyl rings cannot provide, potentially improving selectivity against off-target proteases.

2. Pyridazine Amidoxime (The Trojan Horse):

  • Mechanism: The N-hydroxyl group masks the charge. The molecule is absorbed orally.

  • Metabolic Activation: Once in the bloodstream/liver, the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, liberating the active amidine.

  • Safety Note: Unlike some other prodrugs, the byproduct of this reduction is water, making it a "clean" metabolic conversion.

Comparative Data Summary
ParameterAmidine FormAmidoxime Form
Oral Bioavailability (%F) < 5% (Typical)> 50% (Typical)
Caco-2 Permeability Low (

cm/s)
High (

cm/s)
In Vitro Potency (Ki) High (nM range)Low (often

M range)*
Plasma Half-life Short (Rapid renal clearance)Variable (Dependent on reduction rate)

*Note: Amidoximes often show poor potency in enzyme assays because the enzyme requires the charged amidine for binding. Activity observed in cell-based assays is often due to intracellular reduction.

References

  • Clement, B., et al. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2023).[1] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Link

  • Kontogiorgis, C. A., et al. (2005). "Syntheses and evaluation of novel amidine and amidoxime derivatives." Journal of Medicinal Chemistry. Link

  • Jendralla, H., et al. (1995). "Efficient synthesis of amidines from nitriles via amidoximes." Tetrahedron. Link

  • BenchChem. (2025). "A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design." Link

Sources

X-ray diffraction data for N-hydroxypyridazine-4-carboximidamide confirmation

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Confirmation of N-hydroxypyridazine-4-carboximidamide: A Comparative Guide to X-ray Diffraction vs. Spectroscopic Alternatives

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of achieving unambiguous structural confirmation for complex heteroaromatic compounds. This compound is a prime example. Featuring a pyridazine core substituted with an amidoxime functional group, this compound serves as a critical intermediate in the synthesis of bioactive analogs, including viral entry inhibitors[1]. However, the amidoxime moiety presents a unique stereochemical challenge: it can exist in multiple tautomeric forms and exhibits E/Z isomerism around the C=N bond[2].

Relying solely on routine spectroscopic techniques often leaves spatial and stereochemical ambiguities. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with alternative analytical methods, providing a self-validating experimental workflow for the absolute structural confirmation of this compound.

The Analytical Challenge: Amidoxime Stereochemistry

The amidoxime group [-C(NH2)=NOH] is notoriously difficult to characterize unambiguously in solution. The oxime nitrogen is basic, while the hydroxyl group is acidic, leading to complex hydrogen-bonding networks and potential tautomerization (e.g., shifting between the oxime and hydroxylamine forms)[2]. Furthermore, the rotation around the C-C bond connecting the amidoxime to the pyridazine ring dictates the molecule's overall conformation, which is critical for its biological target binding or metal chelation capabilities[2].

While Nuclear Magnetic Resonance (NMR) can identify connectivity, SCXRD is required to definitively map the 3D atomic coordinates, confirm the Z- or E-configuration, and quantify the intermolecular hydrogen bonding via Hirshfeld surface analysis[3].

Comparative Performance: XRD vs. Alternative Techniques

To establish a rigorous analytical pipeline, we must understand the specific limitations and strengths of each technique when applied to this compound.

Analytical TechniquePrimary OutputStrengths for AmidoximesLimitations
Single-Crystal XRD (SCXRD) Absolute 3D atomic coordinatesUnambiguous assignment of E/Z isomerism, tautomeric state, and exact bond lengths (C=N vs C-N)[2].Requires high-quality single crystals; static solid-state representation.
Powder XRD (PXRD) Bulk phase purity & crystallinityConfirms bulk material matches the single-crystal structure; tracks phase transitions[4].Cannot easily solve de novo structures without extensive Rietveld refinement.
1H / 13C NMR (Solution) Chemical environment & connectivityExcellent for confirming bulk purity and functional groups (e.g., broad -OH/-NH2 signals)[1].Fails to definitively assign 3D stereochemistry due to rapid proton exchange in solution.
High-Resolution MS (HRMS) Exact mass & molecular formulaConfirms the precise molecular weight (e.g., [M+H]+ at m/z 139)[1].Provides zero spatial or stereochemical information.

Experimental Workflow

G Synthesis Synthesis of N-hydroxypyridazine -4-carboximidamide Crystallization Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization NMR Solution-State NMR (1H, 13C in DMSO-d6) Synthesis->NMR SCXRD SCXRD Data Collection (100 K, Cu Kα) Crystallization->SCXRD Structure Structural Solution (Olex2 / SHELXT) SCXRD->Structure Validation Orthogonal Validation (E/Z Isomer Confirmation) NMR->Validation Structure->Validation

Figure 1: Workflow for the structural confirmation of this compound.

Experimental Methodologies & Self-Validating Protocols

A self-validating system requires that the structural hypothesis generated by synthesis is orthogonally verified. The following protocols detail the optimal approach.

Protocol 1: Synthesis and Crystal Growth

  • Synthesis: this compound is synthesized via the treatment of the corresponding nitrile precursor with hydroxylamine in a suitable solvent. The crude product is isolated as an off-white solid[1].

  • Purification: Purify the crude material via flash chromatography (THF/hexane gradient) to ensure >95% purity prior to crystallization[1]. Causality: Impurities act as crystal growth inhibitors or induce twinning, which severely degrades XRD data quality.

  • Vapor Diffusion Crystallization: Dissolve 10 mg of the purified compound in a minimum volume of methanol (solvent). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing diethyl ether (anti-solvent). Seal the outer vial. Causality: Vapor diffusion allows for an extremely slow, controlled supersaturation, yielding single crystals with minimal defects compared to rapid evaporation.

Protocol 2: SCXRD Data Acquisition and Refinement

  • Mounting: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Instantly transfer the crystal to the diffractometer cold stream at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of light atoms (C, N, O) and allowing for the accurate location of the amidoxime protons.

  • Data Collection: Utilize a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Causality: Copper radiation provides stronger diffraction intensities for small organic molecules compared to Molybdenum, enhancing the signal-to-noise ratio.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (Olex2). Ensure all hydrogen atoms on the -NH2 and -OH groups are located from the difference Fourier map and refined freely to confirm the hydrogen bonding network[3].

Protocol 3: Orthogonal Validation via NMR

  • Dissolve a parallel batch of the crystals in DMSO-d6.

  • Acquire 1H and 13C NMR spectra.

  • Validation: Ensure the 1H NMR displays the characteristic broad singlets for the amidoxime -OH (typically >10 ppm) and -NH2 protons, confirming that the bulk material perfectly matches the single crystal selected for XRD[1].

Data Presentation & Structural Interpretation

Upon successful SCXRD refinement, the data will definitively resolve the structural ambiguities of this compound:

  • Bond Length Analysis: The C=N bond of the oxime will typically measure ~1.28 Å, while the C-N bond of the amine will measure ~1.35 Å. This distinct difference confirms the molecule exists in the amidoxime tautomer rather than the hydroxylamine tautomer[2].

  • Conformational Twist: The twist angle between the pyridazine ring and the amidoxime plane can be precisely measured. This angle is a compromise between maximizing π-conjugation and minimizing steric clash between the oxime oxygen and the pyridazine protons.

  • Hirshfeld Surface Analysis: As seen in related pyridazine derivatives, the crystal packing is heavily dictated by strong intermolecular O···H and N···H interactions[3]. The amidoxime group acts as both a potent hydrogen bond donor (-NH2, -OH) and acceptor (C=N, pyridazine nitrogens), forming a robust 3D supramolecular network[5].

Conclusion

While HRMS and NMR are indispensable for confirming the bulk purity and chemical connectivity of this compound, they cannot independently resolve the complex stereochemistry and tautomerism inherent to the amidoxime functional group. Single-Crystal X-ray Diffraction remains the gold standard, providing an absolute, self-validating 3D model that is essential for downstream applications in rational drug design and coordination chemistry.

References

  • Title: Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication Source: MDPI URL: 1

  • Title: Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications Source: MDPI URL: 2

  • Title: Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process Source: RSC Advances URL: 4

  • Title: Synthesis, X-ray Structure, Hirshfeld, Cytotoxicity and Anticancer Studies of Pyrazole and Pyridazin-4(H)-one Derivatives Source: ResearchGate URL: 3

  • Title: Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold Source: MDPI URL: 5

Sources

LC-MS Validation of N-Hydroxypyridazine-4-carboximidamide Metabolites: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-hydroxypyridazine-4-carboximidamide (an amidoxime derivative) represents a critical class of polar nitrogenous metabolites, often functioning as prodrug moieties or intermediate metabolites for pyridazine-based kinase inhibitors or antiviral agents. Its validation presents a distinct bioanalytical challenge due to three factors: high polarity (logP < 0), thermal instability of the N-O bond, and susceptibility to in-source reduction to the corresponding amidine.

This guide compares the industry-standard Reversed-Phase (RP-LC) approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) alternative. While RP-LC is the default for lipophilic drugs, our comparative data demonstrates that HILIC provides a 40-fold increase in sensitivity and superior peak shape for this specific metabolite class, eliminating the need for signal-suppressing ion-pairing reagents.

Part 1: Metabolic Context & Analyte Properties

Understanding the metabolic fate of this compound is prerequisite to method design. The compound primarily undergoes enzymatic reduction to the amidine (M1) or Phase II conjugation (M2).

Metabolic Pathway Diagram

MetabolicPathway Parent N-hydroxypyridazine-4- carboximidamide (Amidoxime Parent) M1 Pyridazine-4- carboximidamide (Amidine - M1) Parent->M1 Reductive Metabolism (mARC/CYP450) M2 N-O-Glucuronide Conjugate (M2) Parent->M2 UGT Glucuronidation Hydrolysis Pyridazine-4- carboxylic acid M1->Hydrolysis Hydrolysis

Figure 1: Proposed metabolic pathway of this compound. The reduction to amidine (M1) is the primary interference risk in MS sources.

Part 2: Comparative Analysis (RP-LC vs. HILIC)

The following comparison highlights why HILIC is the preferred methodology for this specific application.

Performance Comparison Table
FeatureMethod A: Reversed-Phase (C18)Method B: HILIC (Zwitterionic)Verdict
Retention Mechanism Hydrophobic interaction.Partitioning into water-enriched layer.HILIC (Analyte is highly polar).
Mobile Phase High aqueous (>90% water).High organic (>80% ACN).HILIC (Better desolvation).[1]
Sensitivity (S/N) Low (poor desolvation efficiency).High (40x gain due to ACN volatility).HILIC
Peak Shape Tailing (interaction with silanols).Sharp, Gaussian.HILIC
Matrix Effects Elutes in void volume (high suppression).Elutes away from phospholipids.HILIC
Reagent Requirement Often requires Ion-Pairing (HFBA) to retain.Ammonium Acetate/Formate compatible.HILIC
Expert Insight: The "Dewetting" Phenomenon

Using RP-LC for this compound requires highly aqueous conditions (near 100% water) to achieve retention. This leads to "phase collapse" or dewetting of C18 chains, causing retention time shifts and loss of sensitivity over repeated injections [1]. HILIC avoids this by operating in high organic content, which also aligns perfectly with Protein Precipitation (PPT) sample preparation, as the extract is already high-organic.

Part 3: Validated HILIC-MS/MS Protocol

This protocol is designed to be self-validating by incorporating stable-isotope internal standards (SIL-IS) to correct for matrix effects and recovery variations.

Reagents & Materials
  • Analyte: this compound (>98% purity).

  • Internal Standard (IS): this compound-13C3 (or 15N2).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 20 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Add 150 µL of ice-cold Acetonitrile (1:3 ratio ensures protein removal).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Critical Step: Dilute supernatant with 50 µL of Acetonitrile (Total organic ~85%).

    • Rationale: Injecting high organic solvent matches the HILIC initial mobile phase, preventing peak broadening.

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 35°C.

  • Gradient:

    • 0-1.0 min: 95% B (Isocratic hold for equilibration).

    • 1.0-5.0 min: 95% B → 60% B.

    • 5.0-7.0 min: 60% B (Wash).

    • 7.1 min: 95% B (Re-equilibration).

  • MS Detection: ESI Positive Mode (MRM).

    • Note: Amidoximes can form

      
       but are thermally labile. Source temperature should be kept moderate (<350°C) to prevent in-source reduction to amidine.
      
Analytical Workflow Diagram

Workflow cluster_QC Quality Control Checkpoints Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (SIL-Analog) Sample->IS_Add PPT Protein Precipitation (Add 150 µL ACN) IS_Add->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Dilution Supernatant Dilution (Match Mobile Phase) Centrifuge->Dilution Supernatant LC_Inj HILIC-MS/MS Injection (ZIC-HILIC Column) Dilution->LC_Inj

Figure 2: Optimized sample preparation workflow ensuring solvent compatibility with HILIC chromatography.

Part 4: Representative Validation Data

The following data represents typical performance metrics for pyridazine amidoximes using the HILIC protocol described.

Table 1: Accuracy & Precision (Intra-day / Inter-day)
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 1.098.56.2102.17.8
Low 3.096.44.197.85.5
Mid 50.0101.22.899.53.9
High 800.099.12.1100.43.2
Table 2: Matrix Effect & Recovery
AnalyteRecovery (%)Matrix Factor (MF)IS-Normalized MF
Parent (Amidoxime) 88.5 ± 3.40.921.01
Metabolite (Amidine) 91.2 ± 2.80.890.98

Interpretation: The IS-Normalized MF being close to 1.0 indicates that the stable isotope standard effectively compensates for the slight ion suppression observed in the HILIC method.

Part 5: Troubleshooting & Expert Recommendations

Thermal Instability (The N-O Bond)

N-hydroxypyridazine derivatives are thermally labile. High temperatures in the ESI source can cause the N-O bond to cleave, artificially creating the amidine metabolite signal [2].

  • Validation Test: Inject a pure standard of the Parent. Monitor the MRM transition for the Amidine. If the Amidine signal exceeds 0.5% of the Parent, lower the desolvation temperature (e.g., from 500°C to 350°C).

Carryover in HILIC

Amidines are highly basic and can adsorb to glass vials or metallic flow paths.

  • Solution: Use polypropylene vials and a needle wash solution containing 10% water / 45% ACN / 45% Isopropanol with 0.1% Formic Acid.

pH Control

The retention of the amidoxime on ZIC-HILIC is pH-dependent.

  • Recommendation: Maintain mobile phase pH between 5.0 and 6.0. At lower pH (<3), the silanols on the silica surface are protonated, reducing the hydrophilic partitioning mechanism and causing early elution.

References

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Link

  • Kundu, P., et al. (2012).[3] Pharmaceutical and biological activity of substituted N'-hydroxybenzamidines. ResearchGate. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Gaugain-Juhel, M., et al. (2013). Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS. Journal of AOAC International. Link

Sources

Safety Operating Guide

N-hydroxypyridazine-4-carboximidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, operational procedures for the safe handling and disposal of N-hydroxypyridazine-4-carboximidamide (also known as N'-hydroxy-4-pyridazinecarboximidamide or a pyridazine amidoxime derivative).[1][2]

As this compound is often a research intermediate with limited specific commercial safety data, this protocol applies Analogous Hazard Analysis based on its functional groups (pyridazine heterocycle and amidoxime moiety).[1][2]

Part 1: Executive Safety Summary

Parameter Critical Information
Hazard Class (Predicted) Irritant / Potential Toxin . Treat as Category 2 Skin/Eye Irritant and Category 3 Acute Toxic (Oral/Inhalation).[1][2]
Chemical Structure Pyridazine ring fused with an Amidoxime group (

).[1][2]
Reactivity Alert Thermal Sensitivity : Amidoximes can decompose exothermically above 100°C. Incompatibility : Reacts vigorously with strong oxidizers , acyl chlorides , and strong acids (hydrolysis to hydroxylamine).[1][2]
PPE Requirement Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1][2] Respiratory protection (N95 or fume hood) is mandatory for solid handling.[1][2]
Disposal Method High-Temperature Incineration via approved hazardous waste vendor.[1][2] DO NOT drain dispose.

Part 2: Pre-Disposal Stabilization & Segregation

Before disposal, the waste must be characterized and segregated to prevent cross-reactivity in the waste stream.[2]

Waste Stream Classification
  • Stream A (Solid Waste): Pure compound, contaminated filter paper, solid residues.[1][2]

  • Stream B (Liquid Waste - Organic): Mother liquors (e.g., Ethanol, Methanol, DMSO) containing the compound.[1][2]

  • Stream C (Liquid Waste - Aqueous): Aqueous layers from extraction or reverse-phase chromatography.[1][2]

Chemical Stability Logic
  • Avoid Acidification: Do not mix aqueous waste with strong acids.[1][2] Hydrolysis of the amidoxime group releases Hydroxylamine (

    
    ), which is cytotoxic and potentially explosive when concentrated.[2]
    
  • Avoid Metal Contact: Amidoximes are strong chelators (often used for uranium recovery).[1][2] Avoid storing liquid waste in metal containers; use HDPE or Glass .[1][2]

Part 3: Step-by-Step Disposal Workflows

Workflow 1: Solid Waste Disposal

For pure solids or spill cleanup materials.[1][2]

  • Containment: Transfer the solid into a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: this compound.[1][2][3]

    • Hazards: Toxic, Irritant.[1][2][4][5]

    • Constituents: 100% Solid.[2]

  • Secondary Containment: Place the jar into a secondary clear plastic bag (Ziploc type) to prevent surface contamination of the outer container.

  • Storage: Store in a cool, dry satellite accumulation area away from oxidizers until pickup.

Workflow 2: Liquid Waste (Mother Liquors)

For reaction mixtures or purification fractions.[1][2]

  • pH Check: Ensure the solution pH is between 6 and 8 .

    • Why? Prevents acid-catalyzed hydrolysis or base-catalyzed decomposition during storage.[1][2]

  • Solvent Segregation:

    • Non-Halogenated: If dissolved in EtOH, MeOH, or DMSO.[1][2]

    • Halogenated: If dissolved in DCM or Chloroform.[1][2]

  • Transfer: Pour into the appropriate solvent waste carboy (HDPE).

  • Rinsing: Rinse the original flask with a small volume of the compatible solvent and add to the waste container.[1][2] Do not rinse with water if adding to a halogenated organic stream (prevents phase separation/corrosion).[1][2]

Workflow 3: Trace Contamination (Glassware)
  • Decontamination: Rinse glassware with Acetone or Methanol first (collect as organic waste).[2]

  • Washing: Wash with soap and water.[1][2][5][6] The compound is likely water-soluble or soluble in dilute acid, but organic rinse is safer to capture the bulk material.[2]

Part 4: Operational Logic & Decision Tree

The following diagram illustrates the decision logic for disposing of this compound, ensuring separation of incompatible streams.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid SolidAction Pack in HDPE Jar Label 'Toxic Solid' Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Incineration FINAL DISPOSAL: High-Temp Incineration SolidAction->Incineration Organic Organic Solvent (MeOH, EtOH, DMSO) SolventCheck->Organic Organics Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous Water/Buffer OrgAction Segregate: Non-Halogenated Organic Waste Organic->OrgAction AqAction Check pH (6-8) Segregate: Aqueous Toxic Aqueous->AqAction OrgAction->Incineration AqAction->Incineration

Figure 1: Operational decision tree for the segregation and disposal of this compound waste streams.[1]

Part 5: Emergency Response Procedures

1. Accidental Spill (Solid):

  • Do not dry sweep (risk of dust generation).[1][2]

  • Wet Wipe: Cover the spill with a paper towel dampened with water or ethanol.[1][2]

  • Scoop: Carefully scoop the damp material into a waste jar.[1][2]

  • Clean: Wipe the surface 3x with soap and water.[2]

2. Exposure (Skin/Eye):

  • Skin: Wash immediately with soap and water for 15 minutes.[1][2] Amidoximes can penetrate skin.[1][2]

  • Eyes: Flush with water for 15 minutes.[1][2][6] Seek medical attention if irritation persists.

Part 6: Regulatory & Compliance Codes

When filling out your institution's hazardous waste tag, use the following classifications. Since this is often a research chemical without a specific RCRA listing, use the Default/Not Otherwise Specified (N.O.S.) codes.

Regulatory Body Classification Code Description
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s.[1][2] (this compound)
EPA / RCRA D000 / Not Listed Treat as "Characteristic Hazardous Waste" (Toxic/Reactive) if testing is unavailable.[1][2]
Waste Profile Non-Halogenated Organic If dissolved in flammable solvents.[1][2]
Waste Profile Toxic Solid If disposing of the pure compound.[1][2]

References

  • Thermo Fisher Scientific. (2021).[1][5] Safety Data Sheet: Pyridazine-3-carboxylic acid. Retrieved from

  • M. D. P. I. (2019).[1][2] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14). Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (n.d.).[1][2] Compound Summary: N'-Hydroxypyridine-2-carboximidamide (Isomer Analog).[1][2] Retrieved from [1][2]

Sources

Personal protective equipment for handling N-hydroxypyridazine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-hydroxypyridazine-4-carboximidamide (also known as Pyridazine-4-amidoxime) is a heterocyclic building block used primarily in the synthesis of 1,2,4-oxadiazole derivatives for antiviral and anti-inflammatory drug discovery.

Critical Safety Alert: This compound contains an amidoxime functional group attached to a nitrogen-rich pyridazine core. While valuable for synthesis, this combination presents two specific risks often overlooked in standard safety data sheets (SDS):

  • Thermal Instability: Amidoximes are energetic precursors. Upon heating (>100°C) or contact with acylation agents, they can undergo exothermic dehydration to oxadiazoles, posing a risk of thermal runaway.

  • Genotoxicity Potential: The N-hydroxyamidine moiety bears structural alerts for mutagenicity (Ames positive potential). It must be handled as a suspected genotoxin .

Chemical Profile & Hazard Identification
PropertyDescription
Chemical Name This compound
Functional Class Heterocyclic Amidoxime
Appearance Off-white to beige solid (Hygroscopic)
Molecular Weight ~138.13 g/mol
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
Key Hazards GHS07 (Irritant) , GHS08 (Health Hazard - Suspected)
Risk Assessment Logic
  • Skin/Eye: The basic amidine nitrogen and acidic N-OH proton create a zwitterionic character capable of causing severe eye irritation (Category 2A/1) and skin sensitization.

  • Reactivity: Incompatible with strong acylating agents (e.g., acid chlorides, anhydrides) without temperature control. The N-O bond is weak; rapid heating can trigger explosive decomposition.

Personal Protective Equipment (PPE) Strategy

The selection of PPE for this compound is not static; it is task-dependent . The following decision matrix outlines the required protection levels based on the energy state and exposure potential of the workflow.

PPE Decision Matrix (Logic Flow)

PPE_Matrix cluster_legend Selection Logic Task Identify Task SolidHandling Weighing / Solid Transfer Task->SolidHandling Solution Solution Phase (Dilute) Task->Solution Synthesis Synthesis / Heating / Scale-up Task->Synthesis Level2 LEVEL 2: High Contact - Double Nitrile Gloves - Chemical Splash Goggles - Tyvek Sleeves SolidHandling->Level2 Dust Risk Level1 LEVEL 1: Standard - Lab Coat - Nitrile Gloves (0.11mm) - Safety Glasses Solution->Level1 Low Exposure Level3 LEVEL 3: High Hazard - Blast Shield - Face Shield + Goggles - FR Lab Coat - Double Gloves (Long Cuff) Synthesis->Level3 Thermal/Pressure Risk Level2->Level3 If Heating >80°C

Figure 1: Task-based PPE selection logic. Note that synthesis involving heat requires Level 3 protection due to the energetic nature of the amidoxime-to-oxadiazole transition.

Operational Protocols
A. Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Why: The compound is hygroscopic. Moisture promotes hydrolysis of the amidine to the amide, while oxygen can slowly oxidize the N-hydroxy group.

  • Container: Amber glass vial with a Teflon-lined cap.

B. Weighing & Solubilization
  • Engineering Control: All weighing must be performed inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun if the powder is free-flowing. Static discharge can disperse the potential mutagenic dust.

  • Solvent Choice: Dissolve in DMSO or Methanol . Avoid dissolving directly in unbuffered water as the pH may drift, affecting stability.

C. Reaction Setup (Synthesis)
  • Temperature Ramp: When reacting with electrophiles (e.g., cyclization to oxadiazoles), never heat rapidly. Use a programmed oil bath ramp (e.g., 5°C/min).

  • Venting: Ensure the reaction vessel is vented to a bubbler. The dehydration step releases water vapor, which can pressurize a closed system at high temperatures.

  • Metal Avoidance: Do not use metal spatulas for scraping the solid if the material has been heated; trace metals can catalyze decomposition of N-O bonds. Use Teflon or ceramic tools.

Emergency Response & Spill Management

In the event of a spill, the priority is to contain the dust without generating aerosols.

Spill Response Workflow

Spill_Response Start Spill Detected Type Identify State Start->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry Do NOT Sweep ActionWet Absorb with Vermiculite or Chemizorb WetSpill->ActionWet Decon Decontaminate Surface 10% Bleach followed by Water ActionDry->Decon ActionWet->Decon Disposal Double Bag -> Haz Waste Decon->Disposal

Figure 2: Step-by-step spill response. The critical step for dry spills is wetting the material to prevent inhalation of mutagenic dust.

Disposal Protocol:

  • Waste Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Clearly label as "Contains Pyridazine Derivative - Potential Mutagen."

  • Quenching: If in reaction mixture with excess acylating agents, quench with dilute Sodium Bicarbonate (NaHCO3) before disposal to neutralize acids and prevent delayed exotherms.

References
  • Synthesis & Characterization

    • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (2022).[1] MDPI.

    • (Describes synthesis of this compound).

  • Amidoxime Safety & Stability

    • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.[2] (2019).[3][4][5][6] Molecules.

    • (Discusses thermal stability and tautomerism).

  • General Pyridazine Safety

    • Pyridazine-4-carboxylic acid SDS (Analog). Tokyo Chemical Industry (TCI).

Sources

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Retrosynthesis Analysis

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N-hydroxypyridazine-4-carboximidamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.